molecular formula C5H10N2O2S B8812604 Methomyl

Methomyl

货号: B8812604
分子量: 162.21 g/mol
InChI 键: UHXUZOCRWCRNSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methomyl is a broad-spectrum oxime carbamate insecticide first introduced in the 1960s. Its primary value in research stems from its specific action as an acetylcholinesterase (AChE) inhibitor . It acts systemically with both contact and stomach action, disrupting nerve function by binding to the enzyme acetylcholinesterase . This binding prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses, which causes rapid overstimulation of the nervous system, paralysis, and death in target insects . This mechanism is crucial for studies in neurotoxicology, insect physiology, and the development of resistance in pest species . Beyond its insecticidal applications, this compound serves as a model compound in environmental research. Due to its high solubility in water (57.9 g/L) and potential to form transformation products during processes like water chlorination, it is relevant for studies on environmental fate, bioremediation, and water treatment technologies . Research in this area focuses on microbial degradation, with several bacterial genera such as Paracoccus , Pseudomonas , and Bacillus being identified for their ability to break down this compound residues . This compound is highly toxic to mammals, birds, and aquatic life . It is a cholinesterase inhibitor in humans via oral, dermal, and inhalation routes of exposure . In many countries, it is classified as a restricted-use pesticide, and it is not approved for use in the European Union . This product is provided For Research Use Only . It is strictly for laboratory analysis and is not intended for diagnostic, therapeutic, or any other personal use. Handle with extreme care following appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

INHIBITION OF ACETYLCHOLINESTERASE.
Methomyl was among 24 pesticides tested for interactions with the estrogen receptor (ER) and the androgen receptor (AR) in transactivation assays. Estrogen-like effects on MCF-7 cell proliferation and effects on CYP19 aromatase activity in human placental microsomes were also investigated. Methomyl weakly stimulated aromatase activity.
Lannate 1 -(methomyl) was incubated with erythrocytes of rats at different concentrations. ... There was a decrease in the activities of superoxide dismutase and glutathione reductase after 1/2 and 16 hour of Lannate addition. There was also a decrease in the amount of glutathione. The inhibition of enzyme activities and the decrease in glutathione concentration were dose independent. The results suggest that Lannate toxicity might lead to hemolysis, oxidation of hemoglobin and finally induced erythropenia. /Lannate/

分子式

C5H10N2O2S

分子量

162.21 g/mol

IUPAC 名称

methyl N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)

InChI 键

UHXUZOCRWCRNSJ-UHFFFAOYSA-N

SMILES

CC(=NOC(=O)NC)SC

规范 SMILES

CC(=NOC(=O)NC)SC

颜色/形态

White crystalline solid

密度

1.2946 at 75 °F (EPA, 1998)
1.2946 @ 24 °C referred to water @ 4 °C
1.3 g/cm³
1.29 at 75 °F
(75 °F): 1.29

熔点

172 to 174 °F (EPA, 1998)
78-79 °C
78 °C
172 °F

物理描述

Methomyl is a white crystalline solid with slight sulfurous smell. Used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn. (EPA, 1998)
White, crystalline solid with a slight, sulfur-like odor. [insecticide];  [NIOSH]
WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
White, crystalline solid with a slight, sulfur-like odor.
White, crystalline solid with a slight, sulfur-like odor. [insecticide]

溶解度

6 % at 77 °F (NIOSH, 2022)
Sol at 25 °C in wt/wt percent: water 5.8;  ethanol 42;  methanol 100;  isopropanol 22;  acetone 73
SOL IN MOST ORG SOLVENTS
In water, 58,000 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 5.8 (moderate)
(77 °F): 6%

蒸汽压力

5e-05 mmHg at 77 °F (EPA, 1998)
0.0000054 [mmHg]
5.4X10-6 mm Hg @ 25 °C
Vapor pressure at 25 °C: negligible
0.00005 mmHg at 77 °F
(77 °F): 0.00005 mmHg

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Methomyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for modeling, safety assessment, and environmental fate analysis.

Chemical Identity and Structure

This compound, with the IUPAC name methyl N-(methylcarbamoyloxy)ethanimidothioate, is a white crystalline solid characterized by a slight sulfurous odor.[1][2][3] It belongs to the carbamate class of pesticides and functions as a reversible acetylcholinesterase inhibitor.[1][4]

IdentifierValue
IUPAC Name methyl N-(methylcarbamoyloxy)ethanimidothioate[1]
CAS Number 16752-77-5[2][5]
Molecular Formula C₅H₁₀N₂O₂S[1][3]
Molecular Weight 162.21 g/mol [1][2]
Synonyms Lannate, Nudrin, S-methyl N-(methylcarbamoyloxy) thioacetimidate[2][6]
Chemical Structure (Z)-Methomyl is the thermodynamically favored isomer[7][8]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental behavior, including its transport, persistence, and bioavailability. These properties are summarized in the tables below.

Physical Properties
PropertyValueConditions
Physical State Crystalline solid[6][9]Ambient
Color White[9]-
Odor Slight sulfurous[2][9]-
Melting Point 77 - 79 °C (172 - 174 °F)[1][3][9]-
Boiling Point Decomposes above 136 °C[10]-
Density 1.2946 g/cm³[1][3]at 24-25 °C[1]
Vapor Pressure 0.72 mPa (5.4 x 10⁻⁶ mmHg)[9][11]at 25 °C[9]
Henry's Law Constant 2.1 × 10⁻¹¹ atm·m³/mol[9]at 25 °C
Solubility Properties
PropertyValueConditions
Water Solubility 54.7 - 58.0 g/L[1][2][9]at 25 °C[1][2]
Methanol Solubility 1000 g/L[9]at 25 °C
Acetone Solubility 720 - 730 g/L[6][9]at 25 °C
Ethanol Solubility 420 g/L[9]at 25 °C
Isopropanol Solubility 220 g/L[9]at 25 °C
Toluene Solubility 30 g/L[9]at 25 °C
Octanol-Water Partition Coefficient (log Kₒw) 0.6 - 1.24[9][12]-

Experimental Protocols

The following sections detail generalized methodologies for determining key physicochemical properties of this compound. These protocols are based on standard laboratory techniques and OECD guidelines.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a Thiele tube or a digital melting point apparatus.[2][3]

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[6]

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a calibrated thermometer. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within a Thiele tube.[3]

  • Heating: The side arm of the Thiele tube is heated gently and uniformly with a Bunsen burner. The heating rate should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[13]

  • Apparatus Setup (Digital Apparatus): The prepared capillary is inserted into the heating block of the apparatus. The heating rate is set, and the sample is observed through a magnifying lens. The start and end temperatures of melting are recorded automatically or manually.[2]

Water Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with solubilities above 10⁻² g/L, such as this compound.[11][14][15]

  • Equilibration: An excess amount of this compound is added to a flask containing purified water (e.g., deionized).

  • Temperature Control: The flask is agitated in a constant temperature bath, maintained at a standard temperature, typically 20 °C or 25 °C, for a sufficient duration to reach equilibrium (e.g., 24-48 hours).[11][16]

  • Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • Replicates: The experiment is performed in replicate to ensure the precision of the measurement. The pH of the solution should also be recorded.

Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

This protocol determines the log Kₒw, a measure of a chemical's lipophilicity.[17]

  • Solvent Preparation: 1-Octanol (B28484) and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Test Solution Preparation: A stock solution of this compound is prepared in either water or 1-octanol.

  • Partitioning: A measured volume of the stock solution is added to a separatory funnel containing known volumes of both pre-saturated 1-octanol and water. The ratio of the volumes is chosen based on the expected Kₒw.[17]

  • Equilibration: The funnel is shaken gently for a period sufficient to reach equilibrium, avoiding the formation of emulsions.

  • Phase Separation: The mixture is allowed to stand until the octanol (B41247) and water layers are clearly separated. Centrifugation may be used to aid separation.

  • Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC.[17]

  • Calculation: The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This diagram illustrates the mechanism of reversible inhibition through carbamylation.[1][12][18]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_reaction Enzyme Reaction & Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Activates Products Choline + Acetate AChE->Products Hydrolyzes ACh This compound This compound Active_Site AChE Active Site (Serine Hydroxyl) This compound->Active_Site Binds to Carbamylated_AChE Carbamylated AChE (Inactive) Active_Site->Carbamylated_AChE Carbamylation Carbamylated_AChE->Active_Site Reactivation Hydrolysis Slow Spontaneous Hydrolysis

Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by this compound.

Experimental Workflow: Physicochemical Characterization

This diagram outlines a logical workflow for the physicochemical characterization of a chemical entity like this compound.

workflow cluster_0 Phase 1: Identification & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Stability & Reactivity cluster_3 Phase 4: Biological Interaction A Obtain/Synthesize Compound B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC, GC) B->C D Record Physical Appearance (Color, State, Odor) C->D E Melting Point (Capillary Method) D->E F Water Solubility (Flask Method, OECD 105) D->F G Octanol-Water Partition (Shake Flask, OECD 107) D->G H Vapor Pressure & Density D->H J Thermal Stability (TGA/DSC) E->J I Hydrolytic Stability (pH dependent) G->I Informs stability protocol K Mechanism of Action Study (e.g., Enzyme Inhibition Assay) I->K

Caption: A generalized workflow for physicochemical property testing of a chemical.

References

Methomyl's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methomyl (B1676398) is a broad-spectrum N-methyl carbamate (B1207046) insecticide widely utilized for the control of foliage and soil-borne insect pests.[1][2] Its efficacy stems from its potent neurotoxicity, which is primarily achieved through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][3][4] This technical guide provides an in-depth examination of the molecular mechanism by which this compound inhibits AChE, presents key kinetic data, details relevant experimental protocols, and visualizes the core processes for researchers, scientists, and drug development professionals.

The Physiological Role of Acetylcholinesterase

In a functioning cholinergic synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic membrane, propagating a nerve signal. To terminate this signal and allow the neuron to repolarize for subsequent transmissions, ACh must be rapidly removed from the synaptic cleft. Acetylcholinesterase, a serine hydrolase, catalyzes the hydrolysis of acetylcholine into choline (B1196258) and acetic acid with remarkable efficiency, ensuring precise temporal control of neurotransmission.[5]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Products Choline + Acetic Acid AChE->Products Signal Signal Propagation Receptor->Signal

Fig 1. Normal Cholinergic Synaptic Transmission.

Molecular Mechanism of AChE Inhibition by this compound

This compound, like other carbamate inhibitors, disrupts normal synaptic function by inhibiting AChE. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synapse. The resulting excessive stimulation of ACh receptors causes uncontrolled nerve firing, leading to muscle spasms, paralysis, and ultimately death in target organisms.[1][6] The inhibitory mechanism is a multi-step process involving the carbamoylation of the enzyme's active site.

The Two-Step Inhibition Process:

  • Reversible Binding: this compound first binds non-covalently to the active site of AChE, forming a reversible Michaelis-Menten complex. The active site of AChE contains a catalytic triad (B1167595) (serine, histidine, and glutamate), and the initial binding occurs within a deep gorge leading to this triad.[5]

  • Carbamoylation: Following binding, the carbamoyl (B1232498) group of this compound is transferred to the hydroxyl group of the active site serine residue (Ser203 in human AChE). This reaction forms a stable, but transient, covalent carbamoyl-enzyme intermediate, rendering the enzyme inactive.[3][5]

Reversibility and Decarbamoylation:

The inhibition by this compound is classified as reversible.[3][7] The carbamoylated enzyme can be reactivated through hydrolysis, a process known as decarbamoylation, which regenerates the functional enzyme.[5][8] However, this reactivation is significantly slower than the hydrolysis of the acetyl-enzyme intermediate formed during normal ACh breakdown. The half-life of carbamoylated AChE can range from minutes to hours, leading to a prolonged period of enzyme inactivity.[5] This slow reactivation rate is the basis of this compound's toxicity.

cluster_legend Process E_ACh Active AChE + Acetylcholine E_ACh_Complex AChE-ACh Complex E_ACh->E_ACh_Complex Binding E_Active_2 Active AChE + This compound E_Acetyl Acetylated AChE + Choline E_ACh_Complex->E_Acetyl Acetylation E_Active_1 Active AChE E_Acetyl->E_Active_1 Fast Hydrolysis (Deacetylation) E_Methomyl_Complex AChE-Methomyl Complex E_Active_2->E_Methomyl_Complex Binding E_Carbamoyl Carbamoylated AChE (Inactive) E_Methomyl_Complex->E_Carbamoyl Carbamoylation E_Active_3 Active AChE E_Carbamoyl->E_Active_3 Slow Hydrolysis (Decarbamoylation) Normal Normal Hydrolysis Inhibition This compound Inhibition

Fig 2. Mechanism of AChE Inhibition by this compound.

Kinetic Profile of this compound-AChE Interaction

The interaction between this compound and AChE can be characterized by kinetic parameters that quantify the inhibitor's potency. Studies have classified this compound as a reversible, non-competitive inhibitor of AChE.[9] In this model, the inhibitor is proposed to bind to a site on the enzyme distinct from the substrate-binding site, or to the enzyme-substrate complex, thereby reducing the maximum reaction velocity (Vmax) without altering the Michaelis constant (Km) of the substrate.[9] This kinetic profile likely reflects the overall effect of the formation of the inactive carbamoylated enzyme, which effectively reduces the concentration of active enzyme available to process the substrate.

The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes available kinetic data for this compound against AChE from various sources.

ParameterValueEnzyme SourceConditionsReference
IC50 1.639 ppmMonopterus albus AChEPaper-based biosensor assay[10]
IC50 Higher in human than ratErythrocyte Membrane AChEIn vitro assay[9]
IC50 Striatum > Cerebellum > Cerebral Cortex > HippocampusRat Brain Synaptic AChEIn vitro assay[9]
Ki Higher in rat than humanErythrocyte Membrane AChEIn vitro assay[9]
Ki Cerebral Cortex > Hippocampus > Striatum > CerebellumRat Brain Synaptic AChEIn vitro assay[9]

Table 1: Summary of Published Kinetic Data for this compound Inhibition of AChE.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and inhibition in vitro was developed by Ellman et al. This colorimetric assay is based on the reaction of thiocholine (B1204863), a product of the enzymatic hydrolysis of the substrate analog acetylthiocholine (B1193921), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11]

Principle: AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with DTNB, yielding the colored product TNB. The rate of color formation is directly proportional to AChE activity. An inhibitor like this compound will reduce this rate.

Materials and Reagents:

  • Purified AChE (e.g., from electric eel or recombinant human)

  • Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5-8.0)

  • Acetylthiocholine iodide (ATCI), substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in Assay Buffer)

  • 96-well microplate

  • Spectrophotometric multiwell plate reader

Assay Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer at the desired concentrations.

  • Inhibitor Incubation: In the wells of a 96-well plate, add a fixed volume of the AChE enzyme solution.

  • Add varying concentrations of the this compound solution to the sample wells. For control wells, add the solvent vehicle (e.g., DMSO diluted in buffer). Include a "No Inhibitor Control" (enzyme + solvent) and a "No Enzyme Control" (buffer only).

  • Incubate the plate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To each well, add the DTNB solution followed by the ATCI substrate solution to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings at multiple time points (e.g., every minute for 10-20 minutes).

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Calculate the percentage of AChE inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100

  • Determine the IC50 value by plotting the % Inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

start Start prep Prepare Reagents (AChE, DTNB, ATCI, this compound) start->prep plate Pipette AChE and this compound (or vehicle control) into 96-well plate prep->plate incubate Incubate for 15 min at 37°C plate->incubate add_reagents Add DTNB and ATCI to initiate reaction incubate->add_reagents measure Measure Absorbance (412 nm) kinetically over 10-20 min add_reagents->measure calc_rate Calculate Reaction Rate (ΔAbs/min) for each well measure->calc_rate calc_inhibition Calculate % Inhibition for each concentration calc_rate->calc_inhibition plot Plot % Inhibition vs. log[this compound] calc_inhibition->plot calc_ic50 Determine IC50 value from dose-response curve plot->calc_ic50 end_node End calc_ic50->end_node

Fig 3. Experimental Workflow for the Ellman Assay.

Conclusion

This compound exerts its potent insecticidal effect through the reversible inhibition of acetylcholinesterase. The core mechanism involves a two-step process: initial reversible binding to the enzyme's active site followed by the formation of a carbamoylated enzyme intermediate. This inactive state is prolonged due to a slow decarbamoylation (reactivation) rate, leading to the accumulation of acetylcholine and subsequent neurotoxicity. A thorough understanding of this mechanism, supported by kinetic data and robust experimental protocols, is critical for assessing its toxicological profile, developing safer alternatives, and managing insecticide resistance.

References

An In-depth Technical Guide to Methomyl Insecticide: Historical Development, Introduction, and Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Historical Development

Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide first introduced in 1966 and registered for use in the United States in 1968.[1][2][3][4][5][6][7] Developed by E.I. du Pont de Nemours, it is utilized to control a wide array of foliage and soil-borne insect pests on various food and feed crops, including vegetables, fruits, and field crops.[2][6][8] Due to its high acute toxicity to humans, this compound is classified as a Restricted Use Pesticide (RUP) by the U.S. Environmental Protection Agency (EPA), meaning it can only be purchased and used by certified applicators.[2][5][6][8] The only non-agricultural use of this compound is in fly bait formulations.[2][8]

This compound is known for its rapid knockdown of pests and is effective through both contact and ingestion.[2][9][10] It is particularly effective against chewing and sucking insects such as those in the orders Lepidoptera, Hemiptera, Homoptera, Diptera, and Coleoptera.[10][11] Common trade names for this compound include Lannate, Nudrin, and Metofan.[2][12][13]

Chemical Properties and Synthesis

This compound is a white, crystalline solid with a slight sulfurous odor.[2][3][4][14][15] It is highly soluble in water and various organic solvents.[2][16]

Physicochemical Properties of this compound
PropertyValueReference
IUPAC NameS-methyl N-[(methylcarbamoyl)oxy]thioacetimidate[12][13][15]
CAS Number16752-77-5[2][3][10][12]
Molecular FormulaC₅H₁₀N₂O₂S[1][3][12][13][15]
Molecular Weight162.21 g/mol [2][12][14]
Melting Point78-79 °C[3][4][15][16]
Water Solubility57.9 g/L at 25°C[2]
Vapor Pressure6.65 mPa at 25°C[2]
Density1.2946 g/cm³ at 24°C[3][15]
Synthesis of this compound

The synthesis of this compound involves a continuous chemical process.[1] It begins with the reaction of methylthioacetaldoxime (B80465) (also known as this compound oxime) with methyl isocyanate in an inert organic solvent at an elevated temperature.[1][13][17] This mixture is then passed through a plug-flow, adiabatic tubular reactor under pressure to form this compound.[1] The resulting product mixture is stripped of unreacted methyl isocyanate and solvent to yield purified this compound.[1] A portion of the unreacted materials and solvent is often recycled to improve efficiency.[1]

Mode of Action: Acetylcholinesterase Inhibition

This compound's insecticidal activity stems from its function as a potent and reversible inhibitor of the enzyme acetylcholinesterase (AChE).[9][11][12][14][18][19] AChE is a critical enzyme in the central nervous system of insects and other animals.[9][12]

In a normal functioning nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synapse to transmit a nerve impulse.[12] AChE then rapidly hydrolyzes ACh to terminate the signal.[12] this compound, being a carbamate insecticide, carbamylates the active site of AChE, preventing it from breaking down acetylcholine.[12][14] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation.[9][12][18][20] The overstimulation of the nervous system causes hyperexcitation, muscle spasms, paralysis, and ultimately, the death of the insect.[9][12][18]

The inhibition of AChE by this compound is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis over time, allowing the enzyme to be reactivated.[12][14] This reversibility contributes to this compound's lower persistence in biological systems compared to organophosphate insecticides, which cause irreversible inhibition.[12] this compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 1A.[10][12]

G Cholinergic Synaptic Transmission and this compound Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Effect of this compound Nerve Impulse Nerve Impulse Acetylcholine (ACh) Release Acetylcholine (ACh) Release Nerve Impulse->Acetylcholine (ACh) Release ACh ACh Acetylcholine (ACh) Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Binds to ACh Receptor ACh Receptor ACh->ACh Receptor Binds to ACh Breakdown Choline + Acetate AChE->ACh Breakdown Hydrolyzes Inhibited AChE Inhibited AChE Nerve Impulse Propagation Nerve Impulse Propagation ACh Receptor->Nerve Impulse Propagation This compound This compound This compound->AChE Inhibits

Caption: Cholinergic signaling pathway and its inhibition by this compound.

Toxicology Profile

This compound is highly toxic to a wide range of organisms, including mammals, birds, aquatic life, and beneficial insects like bees.[1][2][4][11]

Acute Toxicity Data for this compound
OrganismTest TypeValueReference
Rat (male)Oral LD5017 mg/kg[2][14][16]
Rat (female)Oral LD5024 mg/kg[2][14]
MouseOral LD5010 mg/kg[2]
Guinea PigOral LD5015 mg/kg[2]
RabbitDermal LD50>5000 mg/kg[14]
Bobwhite QuailOral LD5024.2 mg/kg[2][21]
Mallard DuckOral LD5015.9 mg/kg[2]
Rainbow Trout96-hour LC503.4 mg/L[2]
Bluegill Sunfish96-hour LC500.8 mg/L[2]
Daphnia magna48-hour LC5017 µg/L[21]
Honey BeeContact LD50Highly Toxic[2]

Metabolic Pathways in Insects

This compound is rapidly metabolized by insects.[15][22] The primary metabolic pathway involves the hydrolysis of the carbamate ester linkage to form this compound oxime (S-methyl N-hydroxythioacetimidate).[22] This oxime metabolite can be further metabolized to carbon dioxide and acetonitrile, which are then eliminated from the insect's body.[14][15][22]

G Metabolic Pathway of this compound in Insects This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis MethomylOxime This compound Oxime Hydrolysis->MethomylOxime FurtherMetabolism Further Metabolism MethomylOxime->FurtherMetabolism EndProducts Carbon Dioxide + Acetonitrile FurtherMetabolism->EndProducts Elimination Elimination EndProducts->Elimination

Caption: Simplified metabolic pathway of this compound in insects.

Experimental Protocols for Efficacy Evaluation

The evaluation of insecticide efficacy typically follows standardized guidelines, such as those from the EPA or OECD, to ensure data reliability and comparability.[23][24][25] A general protocol for assessing the efficacy of an insecticide like this compound is outlined below.

Larval Bioassay (Contact/Ingestion)
  • Test Organism: Select a target insect species, such as Spodoptera exigua (beet armyworm) or Trichoplusia ni (cabbage looper), reared under controlled laboratory conditions.[25][26]

  • Insecticide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or water with a surfactant).[27] Create a series of serial dilutions to establish a range of concentrations for dose-response analysis.[27]

  • Treatment Application:

    • Leaf-Dip Bioassay (Ingestion): Excised leaves of a host plant (e.g., cotton or cabbage) are dipped into the respective insecticide dilutions for a set duration (e.g., 10-30 seconds) and allowed to air dry.

    • Topical Application (Contact): A micro-applicator is used to apply a precise volume (e.g., 0.1-1 µL) of the insecticide solution directly to the dorsal thorax of each larva.[25]

  • Exposure: Place a known number of larvae (e.g., 10-20) of a specific instar (e.g., third instar) onto the treated leaves in a ventilated container (e.g., a Petri dish with a moistened filter paper).[27] For topical application, larvae are placed in clean containers with an untreated food source.

  • Control Groups: Include a negative control (solvent only) and a positive control (a known effective insecticide) to validate the assay.

  • Incubation: Maintain the containers under controlled environmental conditions (e.g., 25 ± 2°C, >60% relative humidity, and a specific photoperiod).

  • Data Collection: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours).[27] Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula.[25] Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) using probit analysis.

Adult Bioassay (Contact)
  • Test Organism: Use adult insects of a target species, such as Musca domestica (housefly) or a species of mosquito.[25][28]

  • Insecticide Preparation: Prepare serial dilutions of this compound as described for the larval bioassay.

  • Treatment Application:

    • Topical Application: Anesthetize the adult insects (e.g., with CO₂ or by chilling) and apply a precise volume of the insecticide solution to the dorsal thorax using a micro-applicator.[25]

    • Residual Bioassay: Treat a surface (e.g., glass, wood, or plant material) with a known concentration of the insecticide.[24] Once dry, introduce the adult insects into a container lined with or containing the treated surface.[24]

  • Exposure and Incubation: Place the treated insects in clean cages with access to a food source (e.g., a sugar solution).[25] Maintain under controlled environmental conditions.

  • Data Collection and Analysis: Record mortality at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).[25] Analyze the data to determine the LD50 or LC50 as appropriate.

G Experimental Workflow for Insecticide Efficacy Testing start Start prep_insecticide Prepare Insecticide Serial Dilutions start->prep_insecticide select_insects Select and Prepare Test Insects start->select_insects apply_treatment Apply Treatment (e.g., Leaf-dip, Topical) prep_insecticide->apply_treatment select_insects->apply_treatment incubation Incubate under Controlled Conditions apply_treatment->incubation record_mortality Record Mortality (e.g., 24, 48, 72h) incubation->record_mortality data_analysis Data Analysis (Probit, LC50/LD50) record_mortality->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for insecticide efficacy evaluation.

References

Toxicological Profile of Methomyl on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide, has been utilized globally for decades to control a wide range of agricultural pests. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and other animals.[1][2][3] This mechanism, while effective for pest control, also poses a significant toxicological risk to non-target organisms that may be exposed through various environmental pathways. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a variety of non-target species, including mammals, birds, fish, aquatic invertebrates, and soil-dwelling organisms. The information is presented to facilitate a thorough understanding of this compound's environmental impact and to serve as a resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Quantitative Toxicological Data

The acute and chronic toxicity of this compound to a range of non-target organisms is summarized in the following tables. These values, including LD50 (median lethal dose), LC50 (median lethal concentration), NOAEL (no-observed-adverse-effect level), and LOAEL (lowest-observed-adverse-effect level), are critical for assessing the potential risk of this compound to wildlife and ecosystems.

Table 1: Acute Oral Toxicity of this compound to Avian and Mammalian Species

SpeciesCommon NameLD50 (mg/kg)Reference(s)
Colinus virginianusBobwhite Quail24.2[4]
Anas platyrhynchosMallard Duck15.9[4]
Phasianus colchicusRing-necked Pheasant15.4[4]
Gallus gallus domesticusHen28[4]
Sturnus vulgarisStarling42[4]
Agelaius phoeniceusRed-winged Blackbird10[4]
Rattus norvegicusRat17 - 32[4][5]
Mus musculusMouse10[4]
Cavia porcellusGuinea Pig15[4]
Odocoileus hemionusMule Deer11.0 - 22.0[4]

Table 2: Acute Toxicity of this compound to Aquatic Organisms

SpeciesCommon NameTest DurationLC50/EC50 (mg/L)Reference(s)
Oncorhynchus mykissRainbow Trout96-hour3.4[4]
Lepomis macrochirusBluegill Sunfish96-hour0.8[4]
Pimephales promelasFathead Minnow--[6]
Daphnia magnaWater Flea48-hour0.0287[4]
Various Freshwater Fish (12 species)-96-hour0.3 - 6.8[6]
Various Freshwater Crustaceans (5 species)-48 to 96-hour0.0088 - 0.92[6]
Various Freshwater Insects (3 species)-96-hour0.029 - 0.06[6]
Various Marine Fish (2 species)-96-hour0.34 - 1.16[6]
Various Marine Crustaceans (4 species)-96-hour0.019 - 0.41[6]

Table 3: Chronic Toxicity of this compound to Non-Target Organisms

SpeciesCommon NameEndpointValueReference(s)
Pimephales promelasFathead Minnow31-day NOEC (mortality)0.327 mg/L[6]
Rattus norvegicusRat13-week Neurotoxicity NOAEL9.4 mg/kg bw/day[7]
Rattus norvegicusRatAcute Neurotoxicity NOAEL (gavage)0.25 mg/kg bw[7]
Rattus norvegicusRatAcute Neurotoxicity NOAEL (diet)1 mg/kg bw[7]

Signaling Pathways of this compound Toxicity

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE).[1][2][3] However, recent research has elucidated secondary toxicological pathways that contribute to its adverse effects on non-target organisms. These include the induction of oxidative stress and inflammatory responses.

Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, which can result in tremors, convulsions, paralysis, and ultimately death due to respiratory failure.[3]

Acetylcholinesterase_Inhibition cluster_synapse Normal Synaptic Function cluster_inhibition This compound Interference This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Cannot hydrolyze Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Acetylcholine into Synapse Synaptic Cleft Acetylcholine->Synapse Released Nerve_Impulse Continuous Nerve Impulse Acetylcholine->Nerve_Impulse Accumulation leads to Synapse->AChE Binds to

Mechanism of Acetylcholinesterase Inhibition by this compound.
Oxidative Stress and Inflammatory Response

Exposure to this compound has been shown to induce oxidative stress in various non-target organisms. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. This oxidative stress can lead to cellular damage and trigger inflammatory pathways, such as the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.

Oxidative_Stress_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Antioxidant_Defense Antioxidant Defense System (e.g., SOD, CAT) ROS->Antioxidant_Defense Induces NFkB_Activation NF-κB Activation Cellular_Damage->NFkB_Activation Apoptosis Apoptosis Cellular_Damage->Apoptosis Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_Activation->Inflammatory_Cytokines Upregulates Inflammatory_Cytokines->Apoptosis Can induce

This compound-Induced Oxidative Stress and Inflammatory Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological assessment of this compound. These protocols are based on internationally recognized guidelines to ensure data reliability and comparability.

Fish Acute Toxicity Test (OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.[8][9]

  • Test Conditions: Fish are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.[10] At least five concentrations in a geometric series are used.[11]

  • Procedure:

    • Prepare test solutions of this compound at the desired concentrations and a control group with no this compound.

    • Acclimate the fish to the test conditions.

    • Introduce a specified number of fish (at least seven per concentration) into each test chamber.[11]

    • Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.[8]

    • Record mortality data and calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).[12]

Fish_Toxicity_Workflow start Start prep Prepare Test Solutions (this compound Concentrations + Control) start->prep acclimate Acclimate Fish prep->acclimate expose Expose Fish (96 hours) (≥7 fish per concentration) acclimate->expose observe Observe Mortality & Effects (24, 48, 72, 96 hours) expose->observe calculate Calculate 96-h LC50 observe->calculate end End calculate->end

Workflow for Fish Acute Toxicity Test (OECD 203).
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.[13][14]

  • Test Conditions: A static test system is typically used, with at least five concentrations of the test substance.[15][16]

  • Procedure:

    • Prepare test solutions of this compound and a control.

    • Place a specified number of young daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) into test vessels containing the solutions.[16]

    • Incubate the test vessels for 48 hours under controlled conditions (temperature and light).

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[15]

    • Calculate the 48-hour EC50 value and its confidence limits.[17]

Earthworm Acute Toxicity Test (OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil.[18]

  • Test Organism: Adult earthworms (Eisenia fetida).[18]

  • Test Conditions: The test is conducted in artificial soil treated with a range of concentrations of the test substance.[19]

  • Procedure:

    • Prepare artificial soil according to the guideline.

    • Incorporate this compound into the soil at various concentrations. A control group with untreated soil is also prepared.[20]

    • Introduce a set number of adult earthworms (e.g., 10 worms per replicate, with four replicates per concentration) into each test container.[20]

    • Maintain the containers in a controlled environment for 14 days.[18]

    • Assess mortality at day 7 and day 14.[18]

    • Calculate the 14-day LC50 value. Sublethal effects like changes in body weight can also be recorded.[20]

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

  • Test Organism: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).[21][22]

  • Procedure:

    • Acclimate birds to the test conditions.

    • Administer a single oral dose of this compound to individual birds. A range of dose levels is used to determine the LD50.[23]

    • A control group receives a sham dose.

    • Observe the birds for mortality and signs of toxicity for at least 14 days.[23]

    • Record mortalities and calculate the LD50 with confidence limits.[24]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity and its inhibition by compounds like this compound.[25][26]

  • Principle: The assay measures the product of the reaction of thiocholine (B1204863) (produced from the substrate acetylthiocholine (B1193921) by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.[27][28]

  • Procedure:

    • Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the enzyme (AChE) solution.[26]

    • In a 96-well plate, add the buffer, AChE solution, and DTNB.

    • Add the test compound (this compound) at various concentrations to the test wells and a solvent control to the control wells.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[26]

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the percent inhibition of AChE activity caused by this compound. The IC50 (concentration causing 50% inhibition) can then be calculated.[29]

Conclusion

This compound is a potent insecticide with a well-defined primary mechanism of toxicity through the inhibition of acetylcholinesterase. The quantitative data presented in this guide clearly demonstrate its high toxicity to a wide range of non-target organisms, including mammals, birds, fish, and invertebrates. Furthermore, emerging research highlights secondary toxic effects, such as the induction of oxidative stress and inflammatory responses, which contribute to its overall adverse impact. The standardized experimental protocols provided herein are essential for the consistent and reliable assessment of this compound's toxicity. A thorough understanding of this toxicological profile is crucial for conducting accurate environmental risk assessments and for the development of safer and more selective pest control agents.

References

The Environmental Fate and Degradation of Methomyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, degradation pathways, and metabolic products of methomyl (B1676398) (S-methyl-N-(methylcarbamoyloxy)thioacetimidate), a broad-spectrum carbamate (B1207046) insecticide. Understanding the environmental behavior of this compound is critical for assessing its ecological impact and ensuring human safety. This document synthesizes data from numerous studies to provide quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

This compound is a non-persistent insecticide characterized by high water solubility and low soil sorption, which makes it a candidate for potential groundwater contamination.[1][2] However, its degradation in both soil and aquatic environments is relatively rapid, primarily driven by microbial biodegradation and chemical hydrolysis, especially under alkaline conditions.[2][3] Photolysis is generally a minor degradation pathway unless facilitated by catalysts.[3] The principal degradation products from both biotic and abiotic processes are this compound oxime and acetonitrile (B52724), which are further mineralized to carbon dioxide.[3] The primary mechanism of its toxicity is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] Due to its high acute toxicity to a wide range of non-target organisms, including mammals, birds, and aquatic invertebrates, its use is restricted in many regions.[1][3]

Physicochemical Properties and Environmental Mobility

This compound's environmental behavior is largely dictated by its physical and chemical properties. Its high water solubility (57.9 g/L) and low-to-moderate soil sorption capacity mean it is mobile in the environment and not strongly bound to soil particles.[5][6] Volatilization is not considered a significant route of dissipation due to its low vapor pressure and Henry's Law constant.[3]

Data on Environmental Mobility

The potential for this compound to move within the environment, particularly its tendency to leach through the soil profile, is quantified by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Lower Koc values indicate weaker sorption to soil and higher mobility.

ParameterValueSoil/ConditionReference
Water Solubility 58,000 mg/L (25°C)Pure Water[7]
Log K_ow 1.24n-octanol/water[8]
Vapor Pressure 5.4 x 10⁻⁶ mm Hg (25°C)-[7]
Henry's Law Constant 1.9 x 10⁻¹¹ atm·m³/mol-[7]
Soil Sorption (K_oc) 43 cm³/gSandy Loam / Silty Clay Loam[9]
72-[2]
160-[7]
Soil Sorption (K_d) 1.56Illite Clay[8]
4.5 - 9.58Smectite Clays[8]
399.5Humic Acid[8]

Degradation Pathways and Products

This compound degrades in the environment through three primary mechanisms: hydrolysis, photolysis, and biodegradation.

Hydrolysis

Hydrolysis is a major pathway for this compound degradation, particularly in alkaline waters.[3] The molecule is relatively stable under acidic and neutral conditions.[9][10] The primary reaction is the cleavage of the carbamate ester bond to yield this compound oxime (S-methyl-N-hydroxythioacetimidate) and methylcarbamic acid.[6][11]

Photolysis

Direct photolysis of this compound in sunlight is a minor dissipation pathway.[3] However, the process can be significantly accelerated in the presence of photosensitizers or catalysts such as titanium dioxide (TiO₂), zinc oxide (ZnO), or through photo-Fenton processes (H₂O₂/Fe²⁺/UV).[5][11][12] Photocatalytic degradation can lead to complete mineralization, with intermediates including acetamide, acetic acid, glycolic acid, oxalic acid, and formic acid before ultimate conversion to CO₂, water, sulfate, and ammonia.[6][8][13]

Biodegradation

Microbial action is the primary driver of this compound degradation in soil and a significant contributor in aquatic systems.[2][3] Numerous species of bacteria, including those from the genera Pseudomonas, Bacillus, Paracoccus, and Aminobacter, have been identified that can utilize this compound as a carbon and/or nitrogen source.[5][11] The initial step is typically the hydrolysis of the ester bond to form this compound oxime.[11] This is followed by rearrangement and breakdown to acetonitrile and ultimately mineralization to carbon dioxide.[3][14]

Degradation Products Summary
Degradation PathwayMajor ProductsMinor/Intermediate ProductsReference
Hydrolysis This compound Oxime, Methylcarbamic Acid-[6][11]
Photolysis This compound OximeThis compound methylol, Acetonitrile, Acetamide, Acetic Acid, Formic Acid[5][6][13]
Biodegradation This compound Oxime, Acetonitrile, Carbon DioxideDimethyl disulfide (by some human gut bacteria)[3][14][15]
Animal Metabolism Carbon Dioxide, Acetonitrile, Urinary MetabolitesAcetonitrile-Cysteine-Sulfate Conjugate[3][16]

Degradation Kinetics

The persistence of this compound in an environment is typically expressed as its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.

MediumConditionHalf-life (DT₅₀)Reference
Soil Aerobic3 - 50 days (typical ~14 days)[1][2][5]
Aerobic46 days[9]
Anaerobic1 day[9]
Water General Range6 - 262 days[5]
Surface Water (pH dependent)~6 days[1][2]
Groundwater> 25 weeks[1][2]
Hydrolysis (pH 5)Stable[10]
Hydrolysis (pH 7)Stable (262 days estimated)[2][10]
Hydrolysis (pH 9)30 days[10]
Photolysis (on soil, pH 5)2 - 3 days[9]
Air -160 - 224 days[5]

Key Experimental Protocols

This section outlines generalized methodologies for studying the environmental fate of this compound, based on standard guidelines and published research.

Soil Biodegradation Study (Aerobic)

This protocol is adapted from OECD Guideline 307.[17]

  • Soil Selection and Preparation: Select and characterize representative soils based on pH, organic carbon content, texture, and microbial biomass.[17] Sieve fresh soil (e.g., <2 mm) and pre-incubate for 7-14 days at the test temperature in the dark to allow microbial populations to stabilize. Adjust soil moisture to 40-60% of maximum water holding capacity.

  • Test Substance Application: Prepare a stock solution of ¹⁴C-labeled or non-labeled this compound. Apply the solution to the soil surface or mix thoroughly to achieve the desired final concentration (typically corresponding to the maximum field application rate).

  • Incubation: Place treated soil samples (e.g., 50-100 g dry weight equivalent) into biometer flasks or a flow-through incubation system. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).[17] For aerobic conditions, pass a continuous stream of CO₂-free, humidified air over the soil. Trap evolved volatiles and ¹⁴CO₂ in appropriate solutions (e.g., ethylene (B1197577) glycol for volatiles, potassium hydroxide (B78521) or ethanolamine (B43304) for CO₂).

  • Sampling and Analysis: At predetermined intervals, sacrifice replicate soil samples. Extract the soil using an appropriate solvent mixture (e.g., ethyl acetate, methanol, or acetonitrile/water).[9]

  • Quantification: Analyze the extracts for the parent this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[9][18][19] Quantify ¹⁴C in extracts, soil residues (post-extraction), and trapping solutions using Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of the parent compound using first-order kinetics. Identify and quantify major degradation products over time.

Hydrolysis Study

This protocol is based on OECD Guideline 111.

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile). Add a small aliquot to the buffer solutions in sterile, light-protected vessels to achieve a concentration below half its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At specified time intervals, take aliquots from each solution. Analyze directly or after appropriate extraction for the concentration of this compound using a validated analytical method, such as HPLC-UV.[18][20]

  • Data Analysis: Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH level.

Analytical Method: HPLC for this compound in Water

This method is a generalized procedure based on EPA Method 531.2.[18][20]

  • Sample Preparation: If the water sample contains particulate matter, filter it through a 0.45 µm filter. No extraction is needed for direct aqueous injection.

  • HPLC System: Use an HPLC system equipped with a C18 reversed-phase column.

  • Post-Column Derivatization: After the analytical column, the eluent is mixed with a hydrolysis reagent (e.g., 0.05 N NaOH) at an elevated temperature (e.g., 95°C) to hydrolyze the N-methylcarbamates. The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative.

  • Detection: The fluorescent derivative is detected using a fluorescence detector (e.g., Excitation 339 nm, Emission 445 nm).[20]

  • Quantification: Create a calibration curve using a series of this compound standards. Quantify the this compound concentration in the sample by comparing its peak area or height to the calibration curve.

Visualizations of Pathways and Workflows

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting acetylcholinesterase (AChE), an essential enzyme for nerve function. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and death.[3][14] The inhibition by carbamates is reversible.[8]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) (Neurotransmitter) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates ACh_acc ACh Accumulation Choline_Acetate Choline + Acetate (Inactive) AChE_active->Choline_Acetate AChE_inhibited Carbamylated AChE (Inactive) AChE_active->AChE_inhibited This compound This compound This compound->AChE_active Binds & Inhibits AChE_inhibited->AChE_active Spontaneous Hydrolysis (Reversible) AChE_inhibited->ACh_acc Prevents breakdown ACh_acc->Receptor Overstimulation Methomyl_Degradation cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Hydrolysis Hydrolysis (esp. alkaline pH) This compound->Hydrolysis Photolysis Photolysis (minor) This compound->Photolysis CatalyzedPhoto Catalyzed Photolysis (UV + TiO₂, Fenton, etc.) This compound->CatalyzedPhoto Biodegradation Microbial Biodegradation (Soil & Water) This compound->Biodegradation MethomylOxime This compound Oxime (S-methyl-N-hydroxythioacetimidate) Hydrolysis->MethomylOxime Photolysis->MethomylOxime Intermediates Other Intermediates (Acetamide, Acetic Acid, etc.) CatalyzedPhoto->Intermediates Biodegradation->MethomylOxime Acetonitrile Acetonitrile MethomylOxime->Acetonitrile Rearrangement Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NH₄⁺) Acetonitrile->Mineralization Intermediates->Mineralization Soil_Study_Workflow cluster_analysis Analysis Loop (Repeated over time) start Start: Define Study Objectives soil_prep 1. Soil Collection, Characterization & Pre-Incubation start->soil_prep app 2. Application of ¹⁴C-Methomyl to Soil Samples soil_prep->app incubate 3. Incubation under Controlled Aerobic Conditions app->incubate sampling 4. Sacrifice Replicate Samples at Timed Intervals incubate->sampling extraction 5. Solvent Extraction of Soil sampling->extraction analysis 6. HPLC-MS/UV Analysis (Parent & Metabolites) extraction->analysis lsc 7. LSC Analysis (Extracts, Soil, Traps) extraction->lsc Parallel Analysis data 8. Data Compilation & Kinetic Analysis analysis->data lsc->data report End: Report DT₅₀, Pathways, and Mass Balance data->report

References

Methomyl's Neurological Assault: An In-depth Technical Guide to its Mode of Action and Effects on Insect Nervous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methomyl (B1676398), a carbamate (B1207046) insecticide, exerts its potent insecticidal activity through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect. This technical guide provides a comprehensive overview of this compound's mode of action, its multifaceted effects on the insect nervous system, and detailed experimental protocols for its study. Quantitative data on its efficacy against various insect species are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its neurotoxicological profile.

Core Mechanism: Acetylcholinesterase Inhibition

This compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine into choline (B1196258) and acetic acid in the synaptic cleft.[1][2] This enzymatic degradation is essential for terminating nerve impulses and allowing the postsynaptic neuron to return to its resting state.

As a carbamate insecticide, this compound acts as a competitive inhibitor of AChE.[3] It binds to the active site of the enzyme, forming a carbamylated enzyme complex that is slow to hydrolyze. This reversible inhibition prevents ACh from binding to and being degraded by AChE. The resulting accumulation of ACh in the synapse leads to the continuous stimulation of postsynaptic acetylcholine receptors (AChRs), causing hyperexcitation of the nervous system.[1][2] This uncontrolled nerve firing manifests as tremors, muscle spasms, paralysis, and ultimately, death of the insect.[1]

Methomyl_AChE_Inhibition This compound This compound AChE AChE This compound->AChE Inhibits

Quantitative Efficacy of this compound

The inhibitory potency of this compound against AChE varies across different insect species. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Insect SpeciesCommon NameIC50 (µM)Reference
Musca domesticaHousefly1.7[3]
Aedes aegyptiYellow Fever Mosquito2.5[3]
Spodoptera exiguaBeet Armyworm~30-fold more insensitive in resistant strains[3]
Heliothis virescensTobacco Budworm-[4]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay method used. The data for Spodoptera exigua indicates the development of resistance through a less sensitive form of AChE.

Effects on the Insect Nervous System

The overstimulation of the cholinergic system by this compound has profound effects on various aspects of the insect nervous system, from individual neurons to complex behaviors.

Neuronal Hyperexcitability

Electrophysiological studies on insect neurons have demonstrated that cholinesterase inhibitors, like this compound, cause a significant increase in the frequency of action potentials.[5] This is a direct consequence of the prolonged presence of ACh in the synapse, leading to continuous depolarization of the postsynaptic membrane. In some cases, this can also lead to the recruitment of new neuronal units that are not typically active.[5]

Disruption of Synaptic Transmission

At the neuromuscular junction, the accumulation of ACh leads to prolonged muscle depolarization, resulting in uncontrolled twitching and eventual paralysis.[6][7] Electrophysiological recordings from the insect neuromuscular junction can reveal changes in the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) and miniature excitatory postsynaptic potentials (mEPSPs) following this compound application.

Impact on Sensory and Motor Systems

The disruption of cholinergic signaling affects both sensory and motor pathways. Sensory neurons that utilize acetylcholine for transmission will continuously fire, leading to a barrage of sensory information to the central nervous system. This can result in disorientation and abnormal behavior.[8] The hyperexcitation of motor neurons leads to the observed tremors and convulsions.[5]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Voltage-gated Ca2+ channels open Voltage-gated Ca2+ channels open Action Potential->Voltage-gated Ca2+ channels open Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels open->Ca2+ influx ACh Vesicle Fusion ACh Vesicle Fusion Ca2+ influx->ACh Vesicle Fusion ACh Release ACh Release ACh Vesicle Fusion->ACh Release ACh diffuses ACh diffuses ACh Release->ACh diffuses ACh binds to AChR ACh binds to AChR ACh diffuses->ACh binds to AChR AChE AChE ACh diffuses->AChE Hydrolysis Na+ influx Na+ influx ACh binds to AChR->Na+ influx Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound This compound->AChE Inhibits Depolarization (EPSP) Depolarization (EPSP) Na+ influx->Depolarization (EPSP) Action Potential Generation Action Potential Generation Depolarization (EPSP)->Action Potential Generation

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like this compound.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • AChE enzyme preparation (from target insect species)

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a fresh reagent mix containing phosphate buffer, DTNB, and ATCI.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add the AChE enzyme preparation.

    • Add different concentrations of this compound to the respective wells. For the control, add the solvent used to dissolve this compound.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the reagent mix to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Ellman_Method_Workflow start Start prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) start->prep_reagents plate_setup Set up 96-well plate (Enzyme, Inhibitor/Control) prep_reagents->plate_setup incubation Incubate at 25°C plate_setup->incubation add_reagent_mix Add Reagent Mix incubation->add_reagent_mix kinetic_reading Kinetic Reading at 412 nm add_reagent_mix->kinetic_reading data_analysis Data Analysis (Rate, % Inhibition, IC50) kinetic_reading->data_analysis end End data_analysis->end

Whole-Cell Patch-Clamp Recording from Insect Neurons

This electrophysiological technique allows for the direct measurement of the electrical activity of a single neuron, providing detailed information on how this compound affects neuronal firing and synaptic transmission.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of an isolated neuron. A brief suction ruptures the membrane patch, establishing electrical continuity between the pipette's internal solution and the neuron's cytoplasm. This allows for the control and measurement of the neuron's membrane potential and currents.

Materials:

  • Dissection microscope and tools

  • Electrophysiology rig with micromanipulators, amplifier, and data acquisition system

  • Glass capillaries for pulling micropipettes

  • Pipette puller

  • External and internal physiological saline solutions specific for the insect species

  • This compound solution

Procedure (Generalized):

  • Neuron Isolation:

    • Dissect the desired neural tissue (e.g., brain, ventral nerve cord) from the insect in cold external saline.

    • Enzymatically and/or mechanically dissociate the tissue to obtain individual neurons.

    • Plate the isolated neurons on a coverslip coated with an adhesive substrate (e.g., poly-L-lysine).

  • Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place the coverslip with neurons in the recording chamber on the microscope stage and perfuse with external saline.

    • Using the micromanipulator, carefully approach a neuron with the micropipette and form a high-resistance (GΩ) seal with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

    • Record the neuron's resting membrane potential and spontaneous firing activity.

    • Apply this compound to the bath and record the changes in firing rate, membrane potential, and synaptic currents.

  • Data Analysis: Analyze the recorded traces to quantify changes in action potential frequency, amplitude, and duration, as well as the characteristics of postsynaptic currents.

Patch_Clamp_Workflow start Start dissection Dissect Neural Tissue start->dissection dissociation Dissociate to Single Neurons dissection->dissociation plating Plate Neurons on Coverslip dissociation->plating recording_setup Set up Recording Chamber plating->recording_setup pipette_prep Prepare Patch Pipette pipette_prep->recording_setup seal_formation Form Gigaohm Seal recording_setup->seal_formation whole_cell Achieve Whole-Cell Configuration seal_formation->whole_cell baseline_rec Record Baseline Activity whole_cell->baseline_rec methomyl_app Apply this compound baseline_rec->methomyl_app record_effects Record Effects on Neuronal Activity methomyl_app->record_effects data_analysis Analyze Electrophysiological Data record_effects->data_analysis end End data_analysis->end

Conclusion

This compound's efficacy as a broad-spectrum insecticide is rooted in its potent inhibition of acetylcholinesterase, a fundamental component of the insect nervous system. The resulting accumulation of acetylcholine leads to a cascade of neurotoxic effects, culminating in paralysis and death. Understanding the intricacies of this mode of action, from the molecular level of enzyme inhibition to the systemic level of neuronal network disruption, is crucial for the development of more selective and sustainable pest management strategies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the neurotoxicology of this compound and to explore novel targets within the insect nervous system.

References

Understanding Methomyl's Behavior in Water: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the carbamate (B1207046) insecticide methomyl (B1676398) in aqueous environments. The following sections detail its solubility under various conditions, its degradation through hydrolysis, photolysis, and biodegradation, and the standardized experimental protocols for assessing these parameters. This information is critical for environmental risk assessment, water treatment process development, and for professionals in drug development requiring a thorough understanding of the environmental fate of chemical compounds.

Solubility of this compound in Water

This compound is characterized by its high solubility in water, a key factor influencing its environmental mobility and potential for groundwater contamination.[1] The solubility of this compound in water is approximately 58 g/L at a temperature of 25°C.[2][3] Other reported values are in close agreement, with solubilities of 57.9 g/L at 25°C[1][4], 54.7 g/L at 25°C[5], and 58 g/L at 20°C.

While the effect of a wide range of temperatures and pH on this compound's solubility is not extensively documented in publicly available literature, its chemical structure suggests that pH is unlikely to have a significant impact on its solubility in the typical environmental pH range.

Table 1: Water Solubility of this compound

Temperature (°C)Solubility (g/L)Reference(s)
2058
2554.7 - 58[2][3][4][5]

Stability of this compound in Water

The persistence of this compound in aquatic environments is determined by several degradation pathways, including hydrolysis, photolysis, and biodegradation. The rate of these processes is influenced by environmental factors such as pH, temperature, and the presence of microorganisms and sunlight.

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound, particularly under alkaline conditions.[6] The stability of this compound is pH-dependent, with degradation rates increasing as the pH becomes more alkaline.[5][7] There is some variability in the reported hydrolysis half-lives, which may be attributed to different experimental conditions such as temperature and buffer composition.

One set of studies indicates that this compound is relatively stable in acidic to neutral conditions, with half-lives of 56, 54, and 38 weeks at pH 4.5, 6.0, and 7.0, respectively.[2] In contrast, the half-life decreases to 20 weeks at pH 8.0.[2] Another source reports a half-life of 30 days at pH 9 and 25°C, and states that this compound is stable at a pH of 7.0 or less.[5] A longer half-life of 262 days has been reported in pure water.[3]

Table 2: Hydrolysis Half-Life of this compound in Water

pHTemperature (°C)Half-LifeReference(s)
4.5Not Specified56 weeks[2]
6.0Not Specified54 weeks[2][3]
7.0Not Specified38 weeks[2][3]
8.0Not Specified20 weeks[2][3]
9.02530 days[5]
Pure WaterNot Specified262 days[3]
Photolysis

Direct photolysis, the degradation of a chemical by direct absorption of light, is generally considered a minor degradation pathway for this compound in water.[6] However, its degradation can be accelerated in the presence of photosensitizers or catalysts.

One study found that under direct sunlight, the photocatalytic degradation of this compound in the presence of zinc oxide (ZnO) followed first-order kinetics with a rate constant of 0.0609 min⁻¹.[1][8] Another study measured the direct photolysis quantum yield of this compound in pure water. The presence of substances like titanium dioxide (TiO2) can also enhance the photodegradation of this compound.

Biodegradation

Biodegradation by microorganisms is a significant process for the removal of this compound from water and soil. The half-life of this compound in water due to biodegradation can range from 6 to 262 days.[4] Several species of bacteria have been identified that can utilize this compound as a source of carbon and nitrogen, leading to its degradation.[6][9] For instance, Pseudomonas sp. has been shown to degrade 77% of this compound at an initial concentration of 10 mg/L.[9] In another study, Paracoccus sp. mdw-1 completely degraded 100 mg/L of this compound within 10 hours at pH 7.0 and 30°C.[9]

Table 3: Biodegradation of this compound in Water

MicroorganismInitial Concentration (mg/L)DegradationTimeReference(s)
Paracoccus sp. mdw-1100100%10 hours[9]
Pseudomonas sp. EB201077%Not Specified[9]
VariousNot SpecifiedHalf-life: 6 - 262 daysNot Applicable[4]

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and comparable data on the solubility and stability of chemical compounds. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.[10][11][12]

  • Column Elution Method: This method is suitable for substances with low solubility (< 10 mg/L). A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

  • Flask Method: This method is used for substances with a solubility of > 10 mg/L. A sufficient amount of the test substance is added to water in a flask to create a saturated solution. The flask is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline details a procedure to assess the rate of abiotic hydrolysis of chemicals in sterile aqueous buffer solutions at environmentally relevant pH values (typically pH 4, 7, and 9).[13][14][15][16][17]

The test substance is dissolved in sterile buffer solutions and incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products. The rate of hydrolysis and the half-life are then calculated. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the hydrolysis rate before conducting the main study at a more environmentally relevant temperature.[14]

Phototransformation of Chemicals in Water (OECD Guideline 316)

This guideline provides a tiered approach to investigating the direct photolysis of chemicals in water.[18][19][20][21][22]

  • Tier 1 (Screening Test): This involves estimating the maximum possible direct photolysis rate constant based on the substance's UV-visible absorption spectrum and the solar irradiance spectrum.

  • Tier 2 (Experimental Study): If the screening test indicates potential for significant photolysis, an experimental study is conducted. This involves irradiating a solution of the test substance in pure, buffered water with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of the test substance and its photoproducts are monitored over time to determine the rate of photolysis, the half-life, and the quantum yield. Control samples are kept in the dark to account for any non-photolytic degradation.[19]

Aerobic Mineralization in Surface Water (OECD Guideline 309)

This guideline is a simulation test designed to determine the biodegradation of organic chemicals in aerobic surface water.[23][24][25][26]

The test substance, typically radiolabeled, is added at a low concentration to a sample of natural surface water containing its native microbial population. The test systems are incubated in the dark at a controlled temperature. The rate of biodegradation is determined by measuring the evolution of ¹⁴CO₂ and the disappearance of the parent compound over time. This test provides information on the rate of primary and ultimate biodegradation.

Visualizing Degradation Pathways and Experimental Workflows

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound in water, including hydrolysis and photolysis, leading to the formation of various degradation products.

Methomyl_Degradation This compound This compound hydrolysis Hydrolysis (alkaline conditions) This compound->hydrolysis photolysis Photolysis (e.g., with catalyst) This compound->photolysis methomyl_oxime This compound Oxime hydrolysis->methomyl_oxime acetonitrile Acetonitrile hydrolysis->acetonitrile co2 CO₂ hydrolysis->co2 other_products Other Products photolysis->other_products

Caption: Primary degradation pathways of this compound in water.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical experimental workflow for assessing the stability of a chemical like this compound in water, encompassing hydrolysis, photolysis, and biodegradation studies.

Stability_Workflow cluster_prep Preparation cluster_tests Stability Tests cluster_analysis Analysis cluster_reporting Reporting prep_solution Prepare Aqueous Solution of Test Substance hydrolysis_test Hydrolysis Test (OECD 111) prep_solution->hydrolysis_test photolysis_test Photolysis Test (OECD 316) prep_solution->photolysis_test biodegradation_test Biodegradation Test (OECD 309) prep_solution->biodegradation_test sampling Periodic Sampling hydrolysis_test->sampling photolysis_test->sampling biodegradation_test->sampling analytical_chem Analytical Chemistry (e.g., HPLC, LC-MS) sampling->analytical_chem data_analysis Data Analysis (Kinetics, Half-life) analytical_chem->data_analysis final_report Comprehensive Report data_analysis->final_report

Caption: General experimental workflow for stability assessment.

References

Methomyl's Ecological Footprint: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact of methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. This document delves into its effects on various ecosystems, detailing its toxicological profile, environmental fate, and the methodologies used to ascertain these impacts. All quantitative data has been consolidated into comparative tables, and key processes are illustrated through diagrams using the DOT language for clarity and reproducibility.

Environmental Fate and Persistence

This compound is characterized by its high water solubility (58 g/L at 20°C) and low soil adsorption coefficient, which contributes to its mobility in the environment.[1][2] Its persistence varies significantly depending on the environmental compartment and conditions.

In Soil: this compound exhibits low to moderate persistence in the soil. Its half-life is reported to be approximately 14 days, with rapid degradation primarily driven by microbial activity.[3][4] However, half-life values ranging from a few days to over 50 days have been reported, influenced by factors such as soil type and moisture content.[5][6] Due to its high water solubility and low affinity for soil binding, this compound has the potential for groundwater contamination.[3][4]

In Water: The degradation of this compound in aquatic environments is influenced by factors such as pH, sunlight, and aeration.[3] The estimated half-life in surface water is around 6 days, while in groundwater, it can extend to over 25 weeks.[3][4] Hydrolysis is a key degradation pathway, particularly in alkaline conditions.[7] For instance, at a pH of 9, the hydrolysis half-life is approximately 30 days.[1]

In Vegetation: Plants can absorb this compound through their roots and translocate it.[3] The insecticide has a relatively short half-life on plant foliage, typically ranging from 3 to 5 days.[3][8]

Ecotoxicological Profile

This compound is classified as a restricted-use pesticide due to its high acute toxicity to a wide range of non-target organisms.[3][7] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other animals.[7][9]

Impact on Terrestrial Ecosystems

Avian Species: this compound is highly toxic to birds. Acute oral LD50 values for various bird species, including bobwhite quail and mallards, are presented in the table below.[3]

Mammals: The insecticide also poses a high acute toxicity risk to mammals.[7]

Non-Target Insects and Pollinators: this compound is highly toxic to bees and other beneficial insects through both direct contact and ingestion.[3] This poses a significant risk to pollinator populations and, consequently, to the ecosystems that depend on them.

Impact on Aquatic Ecosystems

Fish: this compound is moderately to highly toxic to fish species.[3][7] The 96-hour LC50 values for several freshwater and marine fish are summarized in the subsequent tables.

Aquatic Invertebrates: Aquatic invertebrates, such as Daphnia magna, are particularly sensitive to this compound, with reported 48-hour LC50 values being very low.[1][3] This high toxicity can have cascading effects on aquatic food webs.

Quantitative Ecotoxicity Data

The following tables summarize the key quantitative data on the toxicity and environmental fate of this compound.

Table 1: Acute Toxicity of this compound to Avian Species
Species Acute Oral LD50 (mg/kg)
Bobwhite quail (Colinus virginianus)24.2[3]
Mallard (Anas platyrhynchos)15.9[3]
Japanese quail (Coturnix japonica)34[3]
Pheasant (Phasianus colchicus)15.4[3]
Starling (Sturnus vulgaris)42[3]
Red-winged blackbird (Agelaius phoeniceus)10[3]
Hen28[3]
Table 2: Acute Toxicity of this compound to Aquatic Organisms
Organism Type Species Endpoint (LC50/EC50)
Freshwater Fish
Rainbow trout (Oncorhynchus mykiss)3.4 mg/L (96-hr)[3]
Bluegill sunfish (Lepomis macrochirus)0.8 mg/L (96-hr)[3]
Fathead minnow (Pimephales promelas)327 µg/L (31-day NOEC)[2]
Freshwater Invertebrates
Daphnia magna0.0287 mg/L (48-hr)[3]
Cladoceran (Daphnia magna)22 µg/L (SMAV)[1]
Marine Fish
(2 species)340 to 1160 µg/L (96-hr)[2]
Marine Invertebrates
(4 species)19 to 410 µg/L (96-hr)[2]
Table 3: Environmental Fate of this compound
Parameter Value
Soil Half-life (t½) ~14 days[3][4]
Surface Water Half-life (t½) 6 days[3][4]
Groundwater Half-life (t½) >25 weeks[3][4]
Foliar Half-life (t½) 3-5 days[3]
Water Solubility 58 g/L (at 20°C)[2]
Soil Adsorption Coefficient (Koc) 43 cm³/g[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental impact. The following sections outline standardized protocols for key ecotoxicity tests.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

  • Test Organisms: A standard fish species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.[10]

  • Test Conditions:

    • Exposure Duration: 96 hours.[10][11]

    • Test Type: Static, semi-static, or flow-through.

    • Temperature: Maintained at a constant, species-appropriate level.

    • Water Quality: Parameters such as pH, dissolved oxygen, and hardness are monitored and maintained within acceptable limits.

  • Procedure:

    • Acclimate fish to test conditions for at least 12 days.

    • Prepare a geometric series of at least five test concentrations and a control group.[11]

    • Introduce at least seven fish to each test and control vessel.[11]

    • Observe and record mortalities at 24, 48, 72, and 96 hours.[11]

  • Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species by determining the concentration that immobilizes 50% of the organisms (EC50).

  • Test Organisms: Young daphnids (Daphnia magna or other suitable species), less than 24 hours old.[12][13]

  • Test Conditions:

    • Exposure Duration: 48 hours.[1][12]

    • Test Type: Static.

    • Temperature: 20 ± 1°C.

    • Light: 16-hour light/8-hour dark photoperiod.

  • Procedure:

    • Prepare at least five geometrically spaced test concentrations and a control.[1]

    • Use at least 20 daphnids per concentration, divided into at least four replicates.[1]

    • Record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.[12][13]

  • Data Analysis: Calculate the 48-hour EC50 value and its confidence limits.

Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test determines the acute oral toxicity (LD50) of a substance to birds.

  • Test Organisms: A common test species is the Bobwhite quail (Colinus virginianus).[14]

  • Procedure:

    • Dosing: Administer the test substance orally via gavage or capsule to fasted birds.

    • Dose Levels: A limit test at 2000 mg/kg body weight can be performed if low toxicity is expected.[14] For a full LD50 determination, a sequential dosing procedure is used with multiple dose levels.

    • Observation Period: Observe birds for at least 14 days for signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 with 95% confidence intervals using appropriate statistical methods.

Analytical Method for this compound Residue in Soil and Water

The determination of this compound residues is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation (QuEChERS Method):

    • Extraction: Homogenize the soil or water sample with an extraction solvent (e.g., acetonitrile).[15][16]

    • Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to partition the this compound into the organic layer.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Use a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.[17]

  • Instrumental Analysis:

    • Chromatography: Separate the this compound from other components on an appropriate HPLC column.

    • Detection: Quantify the this compound using a UV detector, or for higher sensitivity and selectivity, a mass spectrometer.[15][17]

  • Quality Control: Utilize matrix-matched standards for calibration and perform recovery experiments to ensure method accuracy and precision.[17]

Signaling Pathways and Degradation

The primary mechanism of this compound's toxicity is through the inhibition of acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of the nervous system.[9][18]

dot

Caption: Acetylcholinesterase inhibition by this compound.

This compound undergoes degradation in the environment through both biotic and abiotic pathways. Microbial degradation is a significant process in soil, where bacteria utilize this compound as a carbon and nitrogen source.[3] The primary degradation products include this compound oxime, acetonitrile, and eventually carbon dioxide.[7]

dot

Methomyl_Degradation_Pathway cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation This compound This compound Hydrolysis_biotic Hydrolysis This compound->Hydrolysis_biotic Microbes Hydrolysis_abiotic Hydrolysis (especially alkaline pH) This compound->Hydrolysis_abiotic Water, pH Photolysis Photolysis This compound->Photolysis Sunlight Methomyl_Oxime This compound Oxime Hydrolysis_biotic->Methomyl_Oxime Further_Degradation Further Degradation Methomyl_Oxime->Further_Degradation Acetonitrile Acetonitrile Further_Degradation->Acetonitrile CO2_biotic CO2 Further_Degradation->CO2_biotic Abiotic_Products Various Degradation Products Hydrolysis_abiotic->Abiotic_Products Photolysis->Abiotic_Products CO2_abiotic CO2 Abiotic_Products->CO2_abiotic

Caption: Environmental degradation pathways of this compound.

dot

Ecotoxicity_Workflow cluster_planning Phase 1: Test Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Reporting Test_Substance Characterize Test Substance (e.g., this compound) Select_Organism Select Test Organism (e.g., Daphnia magna) Test_Substance->Select_Organism Select_Guideline Select Appropriate Guideline (e.g., OECD 202) Select_Organism->Select_Guideline Range_Finding Conduct Range-Finding Test Select_Guideline->Range_Finding Prepare_Solutions Prepare Test Concentrations and Controls Range_Finding->Prepare_Solutions Expose_Organisms Expose Organisms (48-hour duration) Prepare_Solutions->Expose_Organisms Monitor_Conditions Monitor Test Conditions (pH, Temp, DO) Expose_Organisms->Monitor_Conditions Record_Observations Record Observations (e.g., Immobilisation) Monitor_Conditions->Record_Observations Analyze_Data Statistical Analysis (Calculate EC50) Record_Observations->Analyze_Data Validate_Test Validate Test Results (Control Performance) Analyze_Data->Validate_Test Final_Report Prepare Final Report Validate_Test->Final_Report

References

An In-depth Technical Guide on the Core Chemical Structure and Isomers of Methomyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398), a carbamate (B1207046) insecticide first introduced in 1966, is a broad-spectrum agent used to control a wide range of insect pests on various agricultural crops.[1] Its mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[2] This technical guide provides a detailed examination of the fundamental chemical structure of this compound and a comprehensive discussion of its isomers. The content herein is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's chemical properties.

Basic Chemical Structure of this compound

This compound is a synthetic carbamate ester with a relatively simple molecular structure.[3] It is characterized as a white, crystalline solid with a slight sulfurous odor.[1][3]

Chemical Formula: C₅H₁₀N₂O₂S[1]

IUPAC Name: (E,Z)-methyl N-{[(methylamino)carbonyl]oxy}ethanimidothioate[1]

Molar Mass: 162.21 g/mol [4]

The core structure of this compound contains three key functional groups that dictate its chemical reactivity and biological activity:

  • Carbamate Ester: The -O-C(=O)-N- linkage is the defining feature of carbamate pesticides. This group is crucial for its acetylcholinesterase inhibition activity.

  • Oxime: The C=N-O- group introduces the potential for geometric isomerism.

  • Thioether: The S-CH₃ group is a notable feature of the molecule.

Below is a diagram illustrating the fundamental chemical structure of this compound.

Methomyl_Isomers cluster_Z (Z)-Methomyl cluster_E (E)-Methomyl Z_structure      H₃C   O-C(=O)NHCH₃        \ /         C=N        / \      S-CH₃     E_structure      H₃C   S-CH₃        \ /         C=N        / \      O-C(=O)NHCH₃     This compound This compound (Mixture) cluster_Z cluster_Z This compound->cluster_Z predominantly cluster_E cluster_E This compound->cluster_E Synthesis_Workflow start Start dissolve Dissolve MHTA in Water with Catalyst (60-75°C) start->dissolve add_isocyanate Slowly Add Methyl Isocyanate dissolve->add_isocyanate react Maintain at 70-80°C for 1 hour add_isocyanate->react cool Cool to 0-5°C react->cool crystallize Crystallization of this compound cool->crystallize isolate Isolate by Centrifugation/Filtration crystallize->isolate dry Dry the Product isolate->dry end Final this compound Product dry->end HPLC_Workflow start Sample Collection extraction Extraction with Methanol or Ethyl Acetate start->extraction centrifuge_filter Centrifugation and Filtration extraction->centrifuge_filter injection Injection into HPLC System centrifuge_filter->injection separation Separation on Reverse-Phase Column injection->separation detection UV Detection (e.g., 234 nm) separation->detection quantification Quantification detection->quantification end Results quantification->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Methomyl in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methomyl (B1676398) (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various agricultural crops.[1][2] Due to its high water solubility (57.9 g/L at 25°C) and potential for environmental contamination, sensitive and reliable analytical methods are crucial for monitoring its residues in soil and water to ensure environmental safety and assess potential risks to non-target organisms.[1][3] This document provides detailed application notes and protocols for the detection and quantification of this compound in soil and water samples, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The performance of various analytical methods for this compound determination is summarized in the table below. These values are dependent on the specific matrix, instrumentation, and protocol used.

MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-VWD Natural WaterDLLME1.0 ng/mL--[4]
HPLC-UV River WaterGCB Extraction2.30 - 3.90 µg/L (MDL)-88.69 - 120.50[5][6]
HPLC-UV Agricultural SoilSoxhlet Extraction0.04 - 0.27 µg/g (MDL)-88.69 - 120.50[5][6]
HPLC-DAD SoilQuEChERS-0.006 mg/kg88.3 - 92.5[2]
LC-MS WaterSPE--98.9[7]
LC-MS/MS Tomato, Soil, WaterQuEChERS--87.8 - 101.3[8]
GC-MS Animal-derived foodAcetonitrile (B52724) Extraction, SPE0.0013 mg/kg0.004 mg/kg84.24 - 112.8[9]

VWD: Variable Wavelength Detector; DLLME: Dispersive Liquid-Liquid Microextraction; GCB: Graphitized Carbon Black; MDL: Method Detection Limit; DAD: Diode Array Detector; SPE: Solid-Phase Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a robust and widely used technique for the analysis of this compound.[10] Coupled with UV or Diode Array Detection (DAD), it provides reliable quantification. The choice of sample preparation is critical and depends on the matrix.

HPLC_Workflow cluster_soil Soil Sample cluster_water Water Sample S_Start 10g Soil Sample S_QuEChERS QuEChERS Extraction (Acetonitrile, Salts) S_Start->S_QuEChERS S_Centrifuge Centrifuge S_QuEChERS->S_Centrifuge S_dSPE dSPE Cleanup (Supernatant) S_Centrifuge->S_dSPE S_End Final Extract S_dSPE->S_End Analysis HPLC-UV/DAD Analysis S_End->Analysis W_Start 1L Water Sample W_SPE Solid-Phase Extraction (C18 Cartridge) W_Start->W_SPE W_Elute Elute with Acetonitrile W_SPE->W_Elute W_Concentrate Concentrate (Nitrogen Stream) W_Elute->W_Concentrate W_End Final Extract W_Concentrate->W_End W_End->Analysis

Fig 1. HPLC analysis workflow for soil and water samples.

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in complex matrices.

  • Sample Homogenization: Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).[11]

    • Immediately cap and shake vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the tube for 5 minutes at ≥3000 rcf.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL dSPE tube containing cleanup sorbents (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes at ≥5000 rcf.

  • Final Preparation: Transfer the purified extract into an autosampler vial for HPLC analysis.

  • Sample Preparation: Acidify a 1 L water sample to pH 3.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 5 g) sequentially with solvents like ethyl acetate, n-hexane, acetone, methanol, and finally HPLC-grade water.[12]

  • Sample Loading: Pass the entire 1 L water sample through the conditioned cartridge at a flow rate of 2-3 mL/min.

  • Drying: Dry the cartridge under vacuum for at least 60 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge using acetonitrile.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for HPLC analysis.

  • Instrument: High-Performance Liquid Chromatograph with UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 235 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is thermally labile and can degrade under the high temperatures used in GC inlets.[13][14] Therefore, direct analysis can be challenging. A common approach is to analyze for its more stable oxime metabolite or to use a derivatization step to improve thermal stability.[13][15]

GCMS_Workflow cluster_extraction Sample Preparation Start Soil or Water Sample Extract Extraction (e.g., QuEChERS or SPE) Start->Extract Extract_End Initial Extract Extract->Extract_End Derivatization Derivatization (e.g., Silylation) Stabilizes This compound-Oxime (B12468681) Extract_End->Derivatization Crucial Step for Thermal Stability Analysis GC-MS Analysis Derivatization->Analysis

Fig 2. GC-MS analysis workflow, highlighting the derivatization step.
  • Sample Extraction: Extract this compound from the soil or water sample using one of the methods described previously (e.g., Protocol 1A or 1B) to obtain a concentrated extract.

  • Solvent Exchange: Evaporate the extraction solvent (e.g., acetonitrile) to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent suitable for derivatization (e.g., pyridine (B92270) or ethyl acetate).

  • Derivatization:

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the reconstituted extract.

    • Heat the mixture at 60-70°C for 30-60 minutes to convert the this compound-oxime metabolite into its more stable trimethylsilyl (B98337) (TMS) derivative.[13]

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C (split/splitless mode).

  • Oven Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a final temperature of ~280°C.

  • MS Ion Source Temperature: ~230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity, targeting characteristic ions of the derivatized this compound-oxime.

Enzyme-Linked Immunosorbent Assay (ELISA) - Screening Method

ELISA is a rapid, high-throughput, and cost-effective method suitable for screening a large number of samples for the presence of this compound.[16] It is an immunoassay based on the specific binding of antibodies to the target analyte.[17] This protocol describes a general competitive ELISA procedure; specific parameters will vary based on the commercial kit used.

ELISA_Workflow Start Soil/Water Extract or Standard Plate Add Sample and This compound-Enzyme Conjugate to Antibody-Coated Plate Start->Plate Incubate Incubate (Competition Step) Plate->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Substrate Add Substrate Wash->Substrate Color Color Development (Inverse to Concentration) Substrate->Color Stop Add Stop Solution Color->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read

Fig 3. General workflow for a competitive ELISA screening test.
  • Sample Preparation:

    • Water: Samples can often be analyzed directly or after simple filtration and dilution with the buffer provided in the kit.

    • Soil: Extract soil with a solvent like methanol. Centrifuge and filter the extract. The supernatant may need to be diluted significantly with the provided buffer to minimize matrix effects.

  • Assay Procedure (based on a typical kit):

    • Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add the this compound-enzyme conjugate solution to each well.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding. This compound in the sample will compete with the enzyme conjugate for binding to the antibodies on the plate.

    • Wash the plate multiple times with the provided wash buffer to remove any unbound materials.

    • Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.

    • Incubate for a set time (e.g., 15-30 minutes) for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

    • Add a stop solution to halt the reaction.

  • Data Analysis:

    • Read the absorbance of each well using a microplate reader at the specified wavelength (commonly 450 nm).

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

References

Application Note: Preparation of Methomyl Standard Solutions for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various crops.[1][2][3] Due to its high toxicity to humans, monitoring its residue levels in environmental and agricultural samples is crucial.[1][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the quantification of this compound.[2][5][6] Accurate quantification relies on the precise preparation of standard solutions. This document provides a detailed protocol for the preparation of this compound standard solutions for HPLC analysis, including safety precautions, required materials, and step-by-step procedures for creating stock and working solutions.

Safety Precautions

This compound is extremely toxic if ingested and moderately toxic if inhaled.[1] It is a cholinesterase inhibitor that can overstimulate the nervous system.[1] Therefore, it is imperative to handle this compound with extreme care in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]

Personal Protective Equipment (PPE) required:

  • Safety glasses or goggles[7][8]

  • Impervious gloves (e.g., nitrile)[7]

  • Laboratory coat[8]

  • In case of handling the solid compound outside of a fume hood, a respirator is recommended.[1]

Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • HPLC grade methanol[2][10]

  • HPLC grade acetonitrile[11]

  • HPLC grade water[11]

  • Analytical balance (4-decimal place)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)[2][12]

  • Micropipettes and sterile, filtered pipette tips

  • Amber glass vials with PTFE-lined caps (B75204) for storage[11]

  • Sonicator (optional, for dissolving the standard)

  • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of this compound Stock Standard Solution (1000 µg/mL)

The stock solution is a concentrated solution from which working standards are prepared. Methanol (B129727) is a suitable solvent due to this compound's high solubility.[3][10]

Protocol:

  • Accurately weigh approximately 10 mg of the this compound analytical standard into a clean, dry 10 mL Class A volumetric flask using an analytical balance. Record the exact weight.

  • Add approximately 5-7 mL of HPLC grade methanol to the volumetric flask.

  • Gently swirl the flask to dissolve the this compound standard. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Carefully add HPLC grade methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Calculate the exact concentration of the stock solution based on the actual weight of the this compound standard and its purity.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the stock solution in a freezer at approximately -20°C.[11][12]

Preparation of Intermediate Standard Solution (100 µg/mL)

An intermediate standard solution is prepared by diluting the stock solution. This intermediate solution is then used to prepare the working standards.

Protocol:

  • Allow the 1000 µg/mL stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 10 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with HPLC grade methanol.

  • Stopper the flask and invert it 15-20 times for complete homogenization.

  • Transfer to a labeled amber glass vial and store in the freezer.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the intermediate or stock standard solution. These are the solutions that will be injected into the HPLC system to generate a calibration curve.

Protocol:

  • Allow the 100 µg/mL intermediate standard solution to equilibrate to room temperature.

  • Label a series of volumetric flasks (e.g., 10 mL or 25 mL) for each desired concentration.

  • Use the following equation for serial dilutions: C₁V₁ = C₂V₂

    • C₁ = Concentration of the stock/intermediate solution

    • V₁ = Volume of the stock/intermediate solution to be transferred

    • C₂ = Desired concentration of the working standard

    • V₂ = Final volume of the working standard

  • Prepare a series of working standards in the desired concentration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). An example for preparing a 1.0 µg/mL working standard from a 100 µg/mL intermediate solution in a 10 mL volumetric flask is provided in the table below.

  • Transfer the calculated volume of the intermediate solution into the appropriately labeled volumetric flask.

  • Dilute to the mark with the mobile phase or a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

  • Stopper and invert each flask multiple times to ensure thorough mixing.

  • Transfer the working standards to labeled autosampler vials.

  • It is recommended to prepare fresh working standards daily.

Data Presentation

The following table provides an example of the preparation of a series of working standards from a 100 µg/mL intermediate standard solution.

Target Concentration (µg/mL)Volumetric Flask Size (mL)Volume of 100 µg/mL Intermediate Standard to add (mL)Final Concentration (µg/mL)
0.1100.0100.1
0.5100.0500.5
1.0100.1001.0
5.0100.5005.0
10.0101.00010.0

HPLC Analysis Protocol

The following are typical starting conditions for HPLC analysis of this compound. Method optimization may be required depending on the specific instrument and column used.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm)[5][11]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10-20 µL
Column Temperature 30-40°C
Detector UV-Vis Detector
Detection Wavelength 233 nm or 254 nm[6][13]

Visualization of the Experimental Workflow

Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis weigh Weigh this compound Standard dissolve Dissolve in Methanol weigh->dissolve stock Stock Solution (1000 µg/mL) dissolve->stock intermediate Intermediate Solution (100 µg/mL) stock->intermediate Dilute working Working Standards (0.1-10 µg/mL) intermediate->working Serial Dilution inject Inject into HPLC System working->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect data Data Acquisition & Processing detect->data

Caption: Workflow for this compound Standard Preparation and HPLC Analysis.

References

Application Notes and Protocols for Methomyl Residue Analysis in Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of methomyl (B1676398) residues in agricultural crops. The methodology is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and sensitive analytical method.[1][2][3][4][5][6][7][8]

Introduction

This compound is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various agricultural crops.[9][10] Due to its high toxicity, monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits.[1][10][11] The QuEChERS method offers a simple, fast, and effective approach for the extraction and cleanup of pesticide residues from complex matrices like fruits and vegetables.[1][2][3][4][12]

Experimental Protocols

Principle

This protocol outlines the extraction of this compound residues from agricultural crop samples using the QuEChERS method, which involves an acetonitrile (B52724) extraction and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE). The final determination and quantification are performed by LC-MS/MS, which provides high selectivity and sensitivity.[5][7][8]

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (>95%)

  • Ultrapure water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • This compound analytical standard

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for d-SPE

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • HPLC vials

Sample Preparation (Homogenization)
  • Take a representative sample of the agricultural crop.

  • Chop or slice the sample into smaller pieces.

  • Homogenize the sample using a high-speed blender or food processor until a uniform paste is obtained.

  • Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation of residues.[12]

QuEChERS Extraction
  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[1][2]

  • Add 10-15 mL of acetonitrile (containing 1% acetic acid or 0.1% formic acid) to the tube.[1][2]

  • Add the QuEChERS extraction salts. A common formulation (EN 15662) consists of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[3]

  • Immediately cap the tube and shake it vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.[1][12]

  • Centrifuge the tube at ≥3000 g for 5-10 minutes.[1][3]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer an aliquot (e.g., 1 mL or 8 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube.[1][3]

  • The d-SPE tube should contain anhydrous MgSO₄ (to remove excess water) and PSA sorbent (to remove organic acids, fatty acids, and sugars). For pigmented crops like spinach or bell peppers, GCB may be included to remove pigments. A typical composition is 150 mg MgSO₄ and 25-50 mg PSA per mL of extract.[2][3]

  • Vortex the d-SPE tube for 30-60 seconds.[3]

  • Centrifuge the tube at ≥3000 g for 5 minutes.[1][3]

  • The resulting supernatant is the final extract.

Final Extract Preparation and Analysis
  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The extract may be diluted with a suitable solvent (e.g., mobile phase) if necessary.[3]

  • Analyze the sample by LC-MS/MS.

LC-MS/MS Instrumental Conditions (Example)
  • LC System: High-Performance Liquid Chromatography system

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound should be monitored for quantification and confirmation.

Data Presentation

The performance of the analytical method is crucial for obtaining reliable results. The following table summarizes quantitative data for this compound residue analysis from various studies.

Crop MatrixAnalytical MethodFortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
TomatoLC-MS/MS0.05 - 0.587.8 - 101.32.5 - 7.50.010.03[7]
TomatoLC-MS/MSNot Specified91Not SpecifiedNot SpecifiedNot Specified[1]
SoilLC-MS/MS0.05 - 0.581 - 94.23.68 - 8.50Not SpecifiedNot Specified[7]
WaterLC-MS/MS0.05 - 0.582.61 - 103.274.50 - 9.17Not SpecifiedNot Specified[7]
MintUPLC-MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[13]
SpinachUHPLC-UVNot Specified99.05Not SpecifiedNot SpecifiedNot Specified[14]
Wheat (grain, seedling, straw), SoilNot SpecifiedNot Specified82 - 107<10Not Specified0.05 - 0.1[14]

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification

Mandatory Visualization

The following diagram illustrates the experimental workflow for this compound residue analysis in agricultural crops.

Methomyl_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis SampleCollection 1. Sample Collection (Agricultural Crop) Homogenization 2. Homogenization (Blender/Processor) SampleCollection->Homogenization Weighing 3. Weighing (10-15 g) Homogenization->Weighing AddSolvent 4. Add Acetonitrile (10-15 mL) Weighing->AddSolvent AddSalts 5. Add QuEChERS Salts (MgSO4, NaCl, Citrates) AddSolvent->AddSalts Shake 6. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 7. Centrifugation (≥3000 g, 5-10 min) Shake->Centrifuge1 TransferSupernatant 8. Transfer Supernatant (Acetonitrile Layer) Centrifuge1->TransferSupernatant Add_dSPE 9. Add to d-SPE Tube (MgSO4, PSA, C18/GCB) TransferSupernatant->Add_dSPE Vortex 10. Vortex (30-60 s) Add_dSPE->Vortex Centrifuge2 11. Centrifugation (≥3000 g, 5 min) Vortex->Centrifuge2 Filter 12. Filtration (0.22 µm Syringe Filter) Centrifuge2->Filter LCMS_Analysis 13. LC-MS/MS Analysis Filter->LCMS_Analysis DataProcessing 14. Data Processing & Quantification LCMS_Analysis->DataProcessing

Workflow for this compound Residue Analysis.

References

Application Notes and Protocols for Methomyl in Integrated Pest Management (IPM) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methomyl (B1676398), a carbamate (B1207046) insecticide, within Integrated Pest Management (IPM) frameworks. The following sections detail its mechanism of action, application protocols derived from established practices, and critical data on its efficacy and impact on non-target organisms.

Introduction to this compound in IPM

This compound is a broad-spectrum, systemic insecticide effective against a wide range of pests, including leafhoppers, thrips, and leafrollers.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system, paralysis, and ultimately, death of the insect.[2] Due to its high toxicity, this compound is classified as a Restricted Use Pesticide (RUP) in many countries, meaning it can only be handled and applied by certified professionals.[3]

In the context of IPM, this compound is often utilized as a tool for managing pest populations that have developed resistance to other classes of insecticides.[2] However, its broad-spectrum activity necessitates careful consideration to minimize harm to non-target organisms, including beneficial insects and pollinators.[1] Therefore, its application should be part of a larger strategy that includes biological and cultural controls, pest monitoring, and resistance management.

Quantitative Data

The following tables summarize key quantitative data regarding the toxicity and efficacy of this compound.

Table 1: Toxicity of this compound to Target Pests

Target PestParameterValueReference
Various Insect PestsApplication Rate0.25 - 0.4 kg/ha [4]
Leafhoppers, Thrips, LeafrollersGeneral UseBroad-spectrum control[1]
Musca domestica (Housefly)LD50 (Topical)28.07 - 136.87 µ g/fly [5][6]

Table 2: Toxicity of this compound to Non-Target Organisms

OrganismSpeciesParameterValueReference
Bird (Bobwhite Quail)Colinus virginianusAcute Oral LD5024.2 mg/kg[7]
Fish (Rainbow Trout)Oncorhynchus mykiss96-hour LC503.4 mg/L[7]
Fish (Bluegill Sunfish)Lepomis macrochirus96-hour LC500.8 mg/L[7]
Aquatic InvertebrateDaphnia magna48-hour LC500.0287 mg/L[7]
HoneybeeApis melliferaContact Acute LD500.16 µ g/bee [8]
Mammal (Rat)Rattus norvegicusOral LD5017 - 24 mg/kg[7]
Mammal (Mouse)Mus musculusOral LD5010 mg/kg[7]
Mammal (Guinea Pig)Cavia porcellusOral LD5015 mg/kg[7]

Experimental Protocols

The following are generalized protocols for the application and study of this compound in an IPM context. Researchers should adapt these protocols to their specific experimental conditions and local regulations.

Protocol for Determining this compound Efficacy on a Target Pest

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound for a specific target pest.

Materials:

  • Technical grade this compound

  • Appropriate solvent (e.g., acetone, water with surfactant)

  • Serial dilution equipment (pipettes, volumetric flasks)

  • Application equipment (e.g., spray tower for foliar pests, micro-applicator for topical application)

  • Cages or containers for holding insects

  • Rearing medium and food for the target pest

  • Healthy, uniform-aged population of the target pest

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, respirator

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, create a series of serial dilutions to achieve a range of concentrations that are expected to cause between 10% and 90% mortality. A control group receiving only the solvent should also be prepared.

  • Insect Acclimation: Acclimate the target insects to the experimental conditions (temperature, humidity, light cycle) for at least 24 hours before the bioassay.

  • Application of this compound:

    • Foliar Application: For leaf-feeding insects, apply the different this compound concentrations to host plant leaves using a spray tower to ensure even coverage. Allow the leaves to dry before introducing the insects.

    • Topical Application: For direct contact toxicity, apply a small, precise volume of each this compound dilution directly to the dorsal thorax of each insect using a micro-applicator.

    • Diet Incorporation: For soil-dwelling or boring insects, incorporate the this compound solutions into their artificial diet.

  • Exposure and Observation: Place the treated insects in their respective cages or containers with a food source. Maintain the experimental conditions and observe mortality at regular intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: Record the number of dead insects at each concentration. Use probit analysis to calculate the LC50 or LD50 values and their corresponding 95% confidence intervals.

Protocol for Assessing the Impact of this compound on a Non-Target Beneficial Insect

Objective: To evaluate the lethal and sublethal effects of this compound on a beneficial insect species (e.g., a predator or parasitoid).

Materials:

  • Same as in Protocol 3.1, but with the non-target beneficial insect as the test organism.

  • Prey or host insects for the beneficial insect.

  • Equipment for observing behavior (e.g., video camera).

Procedure:

  • Preparation and Application: Follow steps 1-3 from Protocol 3.1, adapting the application method as necessary for the beneficial insect. For example, for predators, the this compound could be applied to the prey.

  • Lethal Effects Assessment: Follow steps 4 and 5 from Protocol 3.1 to determine the LC50 or LD50.

  • Sublethal Effects Assessment:

    • Predation/Parasitism Rate: At a sub-lethal concentration (e.g., LC10), expose the beneficial insects to this compound. After a set period, introduce a known number of prey or host insects and record the number consumed or parasitized over a specific time.

    • Behavioral Observations: Record behaviors such as foraging activity, mating success, and mobility of the this compound-exposed beneficial insects compared to a control group.

  • Data Analysis: Analyze the lethal effects as described previously. For sublethal effects, use appropriate statistical tests (e.g., t-test, ANOVA) to compare the predation/parasitism rates and behavioral parameters between the treated and control groups.

Protocol for Monitoring this compound Resistance in a Pest Population

Objective: To determine the level of resistance to this compound in a field-collected pest population compared to a susceptible laboratory strain.

Materials:

  • Same as in Protocol 3.1.

  • Field-collected population of the target pest.

  • A known susceptible laboratory strain of the same pest.

Procedure:

  • Insect Collection and Rearing: Collect a sufficient number of individuals from the field population. Rear them in the laboratory for at least one generation to minimize field-related variability.

  • Bioassays: Conduct parallel bioassays (as described in Protocol 3.1) on both the field-collected population and the susceptible laboratory strain. It is crucial to use the same methodology for both groups.

  • Data Analysis: Calculate the LC50 or LD50 for both populations. The resistance ratio (RR) can be calculated as follows: RR = LC50 of the field population / LC50 of the susceptible population

  • Interpretation: An RR value greater than 1 indicates resistance. The magnitude of the RR value reflects the level of resistance.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in IPM.

Methomyl_Mode_of_Action cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE is broken down by Receptor Acetylcholine Receptor Acetylcholine->Receptor binds to Breakdown Breakdown Products (Choline & Acetic Acid) AChE->Breakdown Muscle_Contraction Continuous Muscle Contraction (Paralysis) Receptor->Muscle_Contraction stimulates Nerve_Impulse Nerve Impulse Nerve_Impulse->Acetylcholine releases This compound This compound This compound->AChE inhibits

This compound's mode of action: inhibiting acetylcholinesterase.

IPM_Workflow_with_this compound cluster_monitoring Pest Monitoring cluster_intervention Intervention Scouting Scouting & Trapping Threshold Economic Threshold Reached? Scouting->Threshold Cultural Cultural Controls Threshold->Cultural No Biological Biological Controls Threshold->Biological Yes Cultural->Scouting Evaluate Evaluate Effectiveness Biological->Evaluate Chemical Chemical Controls Methomyl_App Apply this compound (if resistance to others) Chemical->Methomyl_App Resistance to other classes suspected Other_Chem Apply other selective insecticides Chemical->Other_Chem No known resistance Start Start IPM Program Start->Scouting Evaluate->Chemical Ineffective End Pest Controlled Evaluate->End Effective Methomyl_App->Scouting Other_Chem->Scouting

A logical workflow for incorporating this compound into an IPM program.

Resistance_Management_Cycle Insecticide Resistance Management Cycle This compound Group 1A: this compound (Carbamate) Pyrethroid Group 3A: Pyrethroids This compound->Pyrethroid Rotate to a different MoA Neonicotinoid Group 4A: Neonicotinoids Pyrethroid->Neonicotinoid Rotate to a different MoA Other Other MoA Groups Neonicotinoid->Other Rotate to a different MoA Other->this compound Rotate to a different MoA

Rotation of insecticide classes to manage resistance.

References

Application Notes and Protocols for Methomyl in Aquatic Invertebrate Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methomyl (B1676398), a carbamate (B1207046) insecticide, for toxicological research in aquatic invertebrates. This document includes key toxicological data, detailed experimental protocols for assessing lethal and sublethal effects, and visual representations of the primary signaling pathway and experimental workflows.

Introduction

This compound (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum carbamate insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3] Its high water solubility and potential for runoff make it a significant concern for aquatic ecosystems, where it exhibits high toxicity to non-target invertebrate species.[2][4][5] Understanding the toxicological profile of this compound in aquatic invertebrates is crucial for environmental risk assessment and the development of protective measures.

Mechanism of Action: Neurotoxicity

The primary mode of action for this compound is the inhibition of acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to a state of excessive nerve stimulation, paralysis, and ultimately death in exposed organisms.[2][6]

Signaling Pathway Diagram

Methomyl_Neurotoxicity_Pathway cluster_synapse Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Binds to & Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes SynapticCleft Synaptic Cleft Accumulation Accumulation PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binds to ContinuousStimulation Continuous Stimulation Hydrolysis Hydrolysis Inhibition Inhibition Accumulation->PostsynapticReceptor Increased binding ParalysisDeath Paralysis & Death ContinuousStimulation->ParalysisDeath Leads to

Caption: this compound's neurotoxic mechanism of action.

Quantitative Toxicological Data

This compound is classified as highly to very highly toxic to aquatic invertebrates.[1][2] The following tables summarize acute and chronic toxicity data for representative species.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates
SpeciesTest Duration (hours)EndpointConcentration (µg/L)Reference
Daphnia magna48LC5028.7 - 32[7]
Daphnia magna24EC5024.17[8]
Daphnia longispina (Genotype M)24EC504.71[8]
Daphnia longispina (Genotype T)24EC509.78[8]
Penaeus duorarum (Pink shrimp)96LC5019[9]
Freshwater insects (3 species)96LC5029 - 60
Freshwater molluscs (5 species)48-96LC50870 - 18,000
Marine crustaceans (4 species)96LC5019 - 410
Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates
SpeciesTest Duration (days)EndpointConcentration (µg/L)Reference
Daphnia magna21NOEC (Reproduction)> 1.6 and < 3.5[7]
Daphnia magna21MATC (Survival, Growth, Reproduction)104[9]
Rhithropanopeus harrisii (Mud crab)14NOEC (Development)Not Available[9]

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. NOEC: No observed effect concentration. MATC: Maximum acceptable toxicant concentration.

Experimental Protocols

The following are detailed protocols for conducting key toxicological assessments of this compound on aquatic invertebrates. These protocols are based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Immobilisation Test (adapted from OECD 202)[1][5][10][11]

This test determines the acute toxicity of this compound to daphnids, a key indicator species in aquatic toxicology.

Objective: To determine the EC50 of this compound for Daphnia magna over a 48-hour exposure period.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (or other suitable culture medium)

  • This compound stock solution (analytical grade)

  • Glass test vessels (e.g., 50 mL beakers)

  • Temperature-controlled incubator or water bath (20 ± 1°C)

  • Light source providing a 16:8 hour light:dark photoperiod

  • Pipettes and glassware for dilutions

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Perform serial dilutions to obtain at least five test concentrations and a control (medium only). A geometric series of concentrations is recommended.

  • Test Setup:

    • Add a defined volume of each test solution to the respective test vessels.

    • Randomly introduce 5 Daphnia magna neonates into each vessel. Use at least four replicate vessels per concentration and control.

  • Exposure:

    • Incubate the test vessels at 20 ± 1°C under a 16:8 hour light:dark cycle for 48 hours.

    • Do not feed the daphnids during the test.

  • Observation:

    • At 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[1][10]

  • Data Analysis:

    • Calculate the percentage of immobilisation for each concentration at each time point.

    • Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).

Chronic Reproduction Test (adapted from OECD 211)[12][13]

This protocol assesses the sublethal effects of this compound on the reproduction and survival of Daphnia magna over a 21-day period.

Objective: To determine the NOEC and LOEC for this compound on Daphnia magna reproduction.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Culture medium and food source (e.g., algal suspension)

  • This compound stock solution

  • Glass test vessels

  • Temperature-controlled environment (20 ± 1°C)

  • Light source (16:8 hour light:dark)

Procedure:

  • Test Setup:

    • Individually place Daphnia magna neonates in test vessels containing the prepared this compound concentrations and a control. Use at least 10 replicates per concentration.

  • Exposure and Feeding:

    • Maintain the daphnids for 21 days.

    • Renew the test solutions and feed the daphnids daily or every other day.

  • Observation:

    • Record the survival of the parent daphnids daily.

    • Count and remove the offspring produced daily.

  • Data Analysis:

    • For each concentration, calculate the total number of live offspring produced per surviving parent.

    • Statistically compare the reproductive output of the exposed groups to the control group to determine the NOEC and LOEC.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_acute Acute Toxicity (OECD 202) cluster_chronic Chronic Toxicity (OECD 211) cluster_biochemical Biochemical Assays Culture Culture Aquatic Invertebrates (e.g., Daphnia magna) AcuteExposure 48-hour Exposure Culture->AcuteExposure ChronicExposure 21-day Exposure Culture->ChronicExposure PrepareSolutions Prepare this compound Stock and Test Solutions PrepareSolutions->AcuteExposure PrepareSolutions->ChronicExposure RecordImmobilization Record Immobilization (24 & 48 hours) AcuteExposure->RecordImmobilization SampleCollection Sample Collection (Tissues/Homogenates) AcuteExposure->SampleCollection CalculateEC50 Calculate 48h EC50 RecordImmobilization->CalculateEC50 RecordReproduction Record Survival & Reproduction ChronicExposure->RecordReproduction ChronicExposure->SampleCollection DetermineNOEC Determine NOEC/LOEC RecordReproduction->DetermineNOEC AChEAssay AChE Activity Assay SampleCollection->AChEAssay OxidativeStressAssay Oxidative Stress Assays (CAT, SOD, etc.) SampleCollection->OxidativeStressAssay

Caption: Workflow for this compound toxicity testing.

Acetylcholinesterase (AChE) Activity Assay

This assay measures the inhibition of AChE activity in aquatic invertebrates exposed to this compound, providing a mechanistic endpoint for neurotoxicity. The protocol is based on the Ellman method.[11][12]

Objective: To quantify AChE activity in tissue homogenates of exposed organisms.

Materials:

  • Tissue homogenate from control and this compound-exposed invertebrates

  • Phosphate (B84403) buffer (pH 7.2-8.0)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen

  • Microplate reader or spectrophotometer (412 nm)

  • 96-well microplate

Procedure:

  • Sample Preparation:

    • Homogenize whole organisms or specific tissues (e.g., nerve tissue) in cold phosphate buffer.

    • Centrifuge the homogenate and collect the supernatant for the assay.

  • Assay:

    • In a 96-well plate, add the sample supernatant, DTNB solution, and buffer.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the protein concentration of the supernatant to normalize AChE activity (e.g., in nmol/min/mg protein).

    • Compare the AChE activity of exposed organisms to the control group to determine the percentage of inhibition.

Oxidative Stress Biomarker Assays

Exposure to this compound can induce oxidative stress.[13][14][15] Assaying for key antioxidant enzymes can provide insights into these sublethal effects.

Objective: To measure the activity of Catalase (CAT) and Superoxide (B77818) Dismutase (SOD) in tissue homogenates.

Catalase (CAT) Activity:

  • Principle: Measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Procedure:

    • Add tissue supernatant to a reaction mixture containing H₂O₂ in a phosphate buffer.

    • Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

    • Calculate CAT activity based on the rate of H₂O₂ decomposition.

Superoxide Dismutase (SOD) Activity:

  • Principle: Measures the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated in the reaction.

  • Procedure:

    • Add tissue supernatant to a reaction mixture containing a superoxide-generating system (e.g., xanthine/xanthine oxidase) and NBT.

    • Measure the formation of formazan (B1609692) by reading the absorbance at a specific wavelength (e.g., 560 nm).

    • SOD activity is inversely proportional to the rate of formazan formation.

Logical Relationships and Endpoints

The toxicological effects of this compound on aquatic invertebrates can be categorized into different levels of biological organization, from molecular to population-level impacts.

Logical Relationship Diagram

Methomyl_Effects_Hierarchy cluster_molecular Molecular/Biochemical cluster_organismal Organismal cluster_population Population Exposure This compound Exposure AChE_Inhibition AChE Inhibition Exposure->AChE_Inhibition Oxidative_Stress Oxidative Stress (e.g., increased ROS) Exposure->Oxidative_Stress Neurotoxicity Neurotoxicity (Immobilization, Paralysis) AChE_Inhibition->Neurotoxicity Reduced_Growth Reduced Growth Oxidative_Stress->Reduced_Growth Impaired_Reproduction Impaired Reproduction Oxidative_Stress->Impaired_Reproduction Increased_Mortality Increased Mortality (LC50) Neurotoxicity->Increased_Mortality Reduced_Population_Growth Reduced Population Growth Rate Reduced_Growth->Reduced_Population_Growth Impaired_Reproduction->Reduced_Population_Growth

Caption: Hierarchy of this compound's toxic effects.

Conclusion

These application notes provide a framework for the toxicological evaluation of this compound in aquatic invertebrates. The provided data and protocols can be adapted for specific research needs, contributing to a better understanding of the environmental risks posed by this insecticide and aiding in the development of mitigation strategies. Adherence to standardized guidelines and careful experimental design are paramount for generating reliable and reproducible data.

References

Application Note: UPLC-MS/MS Method for the Quantification of Methomyl in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methomyl (B1676398) (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum carbamate (B1207046) insecticide widely used in agriculture to protect a variety of crops.[1] Due to its toxicity, particularly the inhibition of acetylcholinesterase, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products.[1][2] Therefore, developing sensitive and reliable analytical methods for the determination of this compound residues in plant tissues is crucial for ensuring food safety and environmental monitoring. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for this purpose, offering high sensitivity, selectivity, and throughput for analyzing trace-level pesticide residues in complex matrices.[3][4]

This application note provides a detailed protocol for the quantification of this compound in various plant tissues using a UPLC-MS/MS method combined with the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Experimental Protocols

Principle

The method involves the extraction of this compound from a homogenized plant sample using an acetonitrile-based solvent system, followed by a partitioning step induced by the addition of salts. The resulting extract is then cleaned up using dispersive solid-phase extraction (dSPE) to remove matrix interferences such as pigments and fatty acids. The final cleaned extract is analyzed by UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides selective and sensitive quantification of the target analyte.

Materials and Reagents
  • Standards: this compound reference standard (>99% purity).

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.

  • Reagents: HPLC grade formic acid, acetic acid, anhydrous magnesium sulfate (B86663) (MgSO₄), and sodium acetate (B1210297) (CH₃COONa).

  • Sample Preparation Supplies: QuEChERS extraction salt packets (MgSO₄, CH₃COONa), dSPE cleanup tubes containing anhydrous MgSO₄, Primary Secondary Amine (PSA), and C18 sorbents. 50 mL centrifuge tubes, 2 mL dSPE centrifuge tubes, syringe filters (0.22 µm).

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Chop and homogenize the plant tissue sample (e.g., tomato, mint, leafy vegetables) to achieve a uniform consistency.[3] For samples with high water content, using dry ice during homogenization is recommended.[3]

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.[3][5]

    • Add 10 mL of 1% acetic acid in acetonitrile.[3][5]

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g CH₃COONa).

    • Immediately cap the tube and vortex vigorously for 1 minute to prevent salt agglomeration and ensure thorough extraction.[5]

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[5] The PSA sorbent removes acidic interferences, while C18 removes non-polar compounds.

    • Vortex the dSPE tube for 1 minute.

    • Centrifuge at ≥4500 rpm for 5 minutes.[5]

  • Final Preparation:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[6]

UPLC-MS/MS Analysis

To compensate for matrix effects, quantification should be performed using matrix-matched calibration standards.[4][7]

Table 1: UPLC-MS/MS Instrumental Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC, Agilent 1290 Infinity, or equivalent
Column C18 column (e.g., Waters HSS T3, 100 mm x 2.1 mm, 1.7 µm)[8]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[1][9]
Mobile Phase B Methanol with 0.1% formic acid and 10 mM ammonium formate[1][9]
Flow Rate 0.4 mL/min[5]
Gradient Elution A typical gradient starts with high aqueous phase (e.g., 95% A), ramps to high organic phase (e.g., 95% B), and re-equilibrates.[5]
Injection Volume 2-5 µL[9][10]
Column Temperature 40 °C[5]
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 3200, Agilent 6410)[5][9]
Ionization Mode Electrospray Ionization (ESI), Positive[5][11]
Capillary Voltage 3.5 - 5.5 kV[8][11]
Source Temperature 450 - 500 °C[5][11]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (m/z): 163.0Quantifier Ion (m/z): 88.1Qualifier Ion (m/z): 106.0[5]
Collision Energy Optimized for the specific instrument; typically requires direct infusion of a standard solution.

Data Presentation

The UPLC-MS/MS method, following the described protocol, demonstrates excellent performance for the quantification of this compound in various plant tissues. The method is validated for linearity, accuracy (recovery), precision (repeatability), and sensitivity (limit of quantification).

Table 2: Summary of Method Performance Data

Plant MatrixLinearity Range (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)Reference
TomatoNot Specified>0.9987.8 - 101.32.5 - 7.5Not Specified[3][7]
Vegetables5 - 200>0.99691 - 109<105[5]
Mint1 - 100>0.993Not SpecifiedNot SpecifiedNot Specified[6]
Tobacco2.5 - 500 (ng/mL)>0.99989.2 - 101.72.1 - 7.62.3 (ng/mL)[11]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Tissue Sample Homogenize Homogenization Sample->Homogenize Extract Extraction (Acetonitrile + Salts) Homogenize->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup dSPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Supernatant Centrifuge2 Centrifugation Cleanup->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter Supernatant UPLC UPLC Separation (C18 Column) Filter->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantify Quantification (Matrix-Matched Curve) MSMS->Quantify Result Final Result (µg/kg) Quantify->Result

Caption: Experimental workflow for this compound quantification in plant tissues.

G Matrix Plant Matrix (this compound + Interferences) QuEChERS QuEChERS Method Matrix->QuEChERS Input Extract Clean Extract (this compound) QuEChERS->Extract Removes Interferences UPLC UPLC Extract->UPLC Inject Separated Temporal Separation UPLC->Separated Achieves MSMS MS/MS (MRM) Separated->MSMS Introduce Result Selective Quantification MSMS->Result Provides

Caption: Key components and their roles in the UPLC-MS/MS analysis.

References

Application Notes and Protocols for Methomyl in Field Crop Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidelines and standardized protocols for the application of methomyl (B1676398) in a field crop research setting. This compound is a broad-spectrum carbamate (B1207046) insecticide that provides rapid knockdown of a wide range of pests through inhibition of the enzyme acetylcholinesterase.[1][2][3][4] Its efficacy as a contact and stomach poison makes it a valuable tool for managing sudden pest outbreaks in various agricultural systems.[2][4]

Product Formulations and Properties

This compound is available in several formulations, each with specific properties that influence its preparation and application. The most common formulations for field research include:

  • Soluble Liquid (SL/SC): Formulations like this compound 200 SL or 40% SC are water-miscible liquids that are diluted with water for spray application.[5][6]

  • Water Soluble Powder (SP): Formulations like this compound 90 SP are powders that dissolve in water to form a true solution.[1]

It is crucial to consult the specific product label for detailed mixing instructions.[5] Generally, the spray tank should be half-filled with clean water before adding the required quantity of this compound, followed by agitation and filling the tank to the final volume.[5]

General Application Parameters

Effective pest control with this compound is contingent on proper timing, thorough coverage, and adherence to recommended application rates.[2][7] Applications should be initiated when pest populations are first observed or reach economically damaging levels, targeting early larval stages for optimal results.[2][7][8]

Table 1: Recommended this compound Application Rates for Selected Crops and Pests
CropPest(s)Formulation ExampleApplication Rate (per Hectare)Application Rate (per 100L Water)Critical Comments
Adzuki Beans HeliothisThis compound 2250.5 - 1.0 L/ha (Ovicidal) 1.5 - 2.0 L/ha (Larvicidal)-Use lower rates for eggs and small larvae; higher rates for heavy infestations and larger larvae.[8]
Apples Lightbrown Apple MothThis compound 225-150 - 200 mLApply at calyx stage and repeat every 14 days as needed.[7][8]
Cotton HeliothisThis compound 2250.5 - 1.0 L/ha-Ovicidal/Larvicidal rate. Monitor crops every 2-3 days for egg and larval numbers.[8][9]
Cruciferae (Cabbage, etc.) Diamondback Moth, AphidsThis compound 90 SP-55 gApply as a full cover spray. Repeat as necessary.[1]
Maize, Sorghum African Bollworm, ArmywormThis compound 200 SLUp to 400 L spray mixture/ha225 mLFor armyworms, spraying at dusk is recommended as they feed mainly in the evening.[5][8][9]
Potatoes Potato Tuber MothThis compound 200 SLUp to 1000 L spray mixture/ha-Begin applications one month after planting and repeat weekly.[5]
Tomatoes Leafminer, Aphids, ThripsThis compound 200 SLUp to 500 L spray mixture/ha225 mLApply as a full cover spray and repeat at 7 to 10-day intervals.[5]
Table 2: Recommended Spray Volumes for Ground Application
Application TypeSpray Volume (Liters per Hectare)Target CropsSource
Low Volume 100 - 200 L/haGeneral Field Crops[5]
Standard Volume Up to 400 L/haMaize, Sorghum, Cruciferae[5]
High Volume Up to 500 L/haTomatoes, Beans[5]
High Volume (Thorough Wetting) Up to 1000 L/haPotatoes, Hops[5][8]

Note: Always add a non-ionic agricultural wetting agent at a rate of 0.025% active material (e.g., 25 mL per 100 L of spray mixture) to enhance coverage.[8]

Experimental Protocols

Field Efficacy Trial Protocol

This protocol outlines the methodology for conducting a field trial to evaluate the efficacy of this compound against a target pest. The design is based on established principles for agricultural pesticide trials.[10][11]

Objective: To determine the efficacy of a this compound formulation in controlling a specific insect pest on a designated field crop compared to an untreated control and/or a reference product.

Materials:

  • This compound formulation

  • Reference insecticide (optional)

  • Non-ionic surfactant/wetting agent

  • Calibrated sprayer (e.g., backpack or tractor-mounted boom sprayer)

  • Personal Protective Equipment (PPE)

  • Plot marking equipment (stakes, flags)

  • Data collection tools (hand lens, counters, data sheets)

Methodology:

  • Site Selection: Choose a trial area with a known, uniform history of pest infestation and consistent soil type.

  • Experimental Design:

    • Employ a Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[10]

    • Establish at least four replicate blocks.

    • Within each block, randomly assign each treatment (e.g., this compound Rate 1, this compound Rate 2, Reference Product, Untreated Control) to an experimental plot.[11]

  • Plot Establishment:

    • Demarcate individual plots of a uniform size and shape (e.g., 5m x 10m).

    • Ensure buffer zones between plots to prevent spray drift.

  • Pre-Application Assessment:

    • Conduct a baseline assessment of pest populations in each plot 24 hours before application. This may involve insect counts per plant, sweep net samples, or other relevant scouting methods.

  • Treatment Preparation and Application:

    • Calibrate the spray equipment to ensure accurate and uniform application volume.

    • Prepare the spray solutions for each treatment according to the rates specified in the trial protocol. Add a non-ionic wetting agent as required.[8]

    • Apply the treatments to their randomly assigned plots, taking care to avoid drift. Spray the untreated control plots with water only.

  • Post-Application Assessment:

    • Collect data on pest populations at set intervals (e.g., 1, 3, 7, and 14 days after application).

    • Assess crop for any signs of phytotoxicity (e.g., leaf yellowing, stunting).

    • Record environmental conditions (temperature, wind speed) during and after application.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of pest reduction for each treatment relative to the untreated control.

Residue Sample Collection Protocol

Objective: To collect crop samples for the analysis of this compound residues over time.

  • Sampling Design: Following application in a dedicated residue trial, collect samples at predetermined intervals (e.g., 2 hours, 1, 3, 7, 10, and 14 days after the final application).[12]

  • Sample Collection: From the central rows of each plot, collect a representative sample of the raw agricultural commodity (e.g., fruits, leaves, grain).

  • Sample Handling: Place samples in labeled, clean bags and immediately freeze them to prevent residue degradation.

  • Analysis: Analyze samples using a validated method such as Gas Chromatography (GC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to quantify this compound residues.[13][14] The half-life of the residue can then be calculated from the dissipation curve.[12]

Visualizations: Workflows and Mechanisms

Experimental Workflow for this compound Efficacy Trial

G A 1. Site Selection & Field Preparation B 2. Experimental Design (Randomized Complete Block) A->B C 3. Plot Layout & Demarcation B->C D 4. Pre-Treatment Pest Assessment C->D E 5. Treatment Application (this compound, Control) D->E F 6. Post-Treatment Data Collection (e.g., 1, 3, 7, 14 days) E->F G 7. Data Analysis (ANOVA) F->G H 8. Final Report & Efficacy Conclusion G->H

Caption: Workflow for a standard field efficacy trial.

This compound's Mode of Action: Cholinesterase Inhibition

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Broken down by enzyme (Signal Stops) Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor (Nerve Signal) Result Continuous Nerve Firing -> Paralysis & Death Receptor->Result Overstimulation This compound This compound This compound->AChE INHIBITS

Caption: Mechanism of this compound as an acetylcholinesterase inhibitor.

Logical Flow for this compound Application Decisions

G Start Pest Presence Detected ID Pest on This compound Label? Start->ID Threshold Economic Threshold Reached? ID->Threshold Yes NoApply1 Select Alternative Control Method ID->NoApply1 No Stage Vulnerable Pest Stage? Threshold->Stage Yes NoApply2 Continue Monitoring Threshold->NoApply2 No Apply Apply this compound per Protocol Stage->Apply Yes Stage->NoApply2 No

Caption: Decision-making process for this compound application in research.

Safety Precautions

This compound is highly toxic to mammals and poses a significant risk if not handled correctly.[3][4] Strict safety measures are essential during all stages of handling and application.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, coveralls, eye protection, and a respirator, as specified by the product label.

  • Restricted Use: In many regions, this compound is a restricted-use pesticide, meaning it may only be sold to and used by registered pest control operators or under their direct supervision.[5]

  • Re-entry Interval (REI): Observe all pre-harvest intervals (PHI) and re-entry intervals (REI) as stated on the label to protect workers and ensure residues are below maximum residue limits (MRLs).[2][5]

  • Environmental Protection: this compound is very toxic to aquatic life and bees.[1][7] Avoid application during times when bees are actively foraging and prevent drift or runoff into non-target areas and water bodies.[2][7]

References

Application Notes and Protocols for GC-MS Analysis of Methomyl and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide that is widely used in agriculture. Due to its high toxicity, the detection and quantification of this compound and its metabolites in biological samples are crucial for toxicological studies, clinical diagnostics, and forensic investigations. This compound is rapidly absorbed and metabolized in the body, primarily through hydrolysis to its less toxic oxime metabolite, S-methyl-N-hydroxythioacetimidate (this compound oxime).[1] Further metabolism can lead to the formation of conjugates such as oxime-o-sulfate and oxime glucuronide, which are excreted in urine.[2] This document provides detailed protocols for the analysis of this compound and its primary metabolite, this compound oxime, in blood and urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

This compound undergoes rapid metabolism in biological systems. The primary metabolic pathway involves the hydrolysis of the carbamate ester linkage to form this compound oxime. This initial detoxification step is followed by further degradation and conjugation. The major metabolites found in urine are the free oxime, as well as its sulfate (B86663) and glucuronide conjugates.[2]

Methomyl_Metabolism Metabolic Pathway of this compound This compound This compound Methomyl_Oxime This compound Oxime (S-methyl-N-hydroxythioacetimidate) This compound->Methomyl_Oxime Hydrolysis Conjugates Oxime-O-Sulfate & Oxime Glucuronide Methomyl_Oxime->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound in biological systems.

Experimental Protocols

Due to the thermal lability of this compound, a common analytical approach involves the hydrolysis of the parent compound to its more stable oxime metabolite, followed by derivatization to enhance its volatility and chromatographic properties for GC-MS analysis.

Analysis in Blood Samples

This protocol is adapted from a sensitive method for the determination of this compound in human blood.[3]

a. Sample Preparation: Hydrolysis, Extraction, and Derivatization

  • Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant.

  • Internal Standard: Add an internal standard (e.g., Dimethylglyoxime) to an aliquot of the blood sample.

  • Hydrolysis: To convert this compound to its oxime form, add sodium hydroxide (B78521) to the blood sample.

  • Acidification: Acidify the solution with hydrochloric acid.

  • Solid-Phase Extraction (SPE): Load the acidified solution onto an Extrelut column.

  • Elution: Elute this compound oxime and the internal standard from the column using a mixture of dichloromethane-ethyl acetate-chloroform (65:25:10).

  • Derivatization: Transform the eluted this compound oxime to its tert-butyldimethylsilyl (TBDMS) derivative using a suitable silylating agent.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 35°C/min to 180°C, no hold.

    • Ramp 2: 10°C/min to 200°C, no hold.

    • Ramp 3: 8°C/min to 300°C, hold for 4.5 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Analysis in Urine Samples

This protocol is based on general methods for the analysis of pesticide metabolites in urine.[5]

a. Sample Preparation: Hydrolysis, Extraction, and Derivatization

  • Sample Collection: Collect urine samples in sterile containers.

  • Enzymatic Hydrolysis: To release conjugated metabolites, treat the urine sample with β-glucuronidase/arylsulfatase at 37°C.

  • Acidification: Adjust the pH of the hydrolyzed urine to acidic conditions.

  • Liquid-Liquid Extraction (LLE): Extract the sample with a suitable organic solvent such as n-hexane.[5]

  • Drying: Concentrate and dry the organic extract under a gentle stream of nitrogen.

  • Derivatization: Derivatize the dried extract with a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form the TBDMS derivative of this compound oxime.[5]

b. GC-MS Instrumentation and Conditions

The GC-MS parameters are the same as those described for the analysis of blood samples.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its metabolites in biological samples.

GCMS_Workflow GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Blood or Urine) Hydrolysis Hydrolysis (Alkaline or Enzymatic) Sample->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS System Derivatization->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Confirmation Confirmation (Mass Spectra) Data_Acquisition->Confirmation

Caption: General workflow for GC-MS analysis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the GC-MS analysis of this compound and its primary metabolite.

Table 1: GC-MS Retention Times and Mass Spectrometric Data

AnalyteDerivatizationRetention Time (min)Key Mass-to-Charge Ratios (m/z)
This compoundNone-162 (M+), 105, 88, 58
This compound OximeNone-105
This compound Oxime-TMSTrimethylsilyl6.9177 (M+), 75 (base peak)

Data sourced from Buchweitz et al. (2013).[3]

Table 2: Method Validation Parameters for this compound in Blood

ParameterValue
Limit of Detection (LOD)0.5 ng/g
Linearity Range1 ng/g to 5000 ng/g
Recovery72-93%
Within-day Coefficient of Variation3.1-5.6%

Data sourced from a sensitive determination method in human blood.[3]

Conclusion

The protocols outlined in this application note provide a robust and sensitive framework for the determination of this compound and its primary metabolite, this compound oxime, in biological samples. The use of hydrolysis and derivatization coupled with GC-MS in SIM mode allows for accurate and reliable quantification at trace levels. These methods are suitable for a range of applications, including clinical toxicology, forensic analysis, and research in drug metabolism and disposition. Proper validation of these methods in the end-user's laboratory is essential to ensure data quality and reliability.

References

Application Notes: Methomyl as a Positive Control in Cholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), which terminates the signal transmission at cholinergic synapses.[1][2] The inhibition of AChE is a key target for the treatment of neurodegenerative diseases like Alzheimer's disease and myasthenia gravis.[2][3] It is also the mechanism of action for many pesticides, including carbamates and organophosphates.[1] In the process of screening for new AChE inhibitors, a robust and reliable assay is paramount. The use of a positive control is essential to validate the assay's performance, ensuring that the enzyme, substrates, and detection reagents are functioning correctly.

Methomyl (B1676398), a carbamate (B1207046) insecticide, serves as an excellent positive control in cholinesterase inhibition assays.[4][5][6] It is a well-characterized, potent, and reversible inhibitor of acetylcholinesterase.[7][8] Its mode of action involves binding to the catalytic site of AChE, preventing the breakdown of acetylcholine.[4][9] This leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of the nervous system.[4][6] The rapid and reversible nature of its inhibition makes it a suitable reference compound for evaluating assay sensitivity and reproducibility.[8]

Principle of the Assay: Ellman's Method

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[2][10] This method is valued for its simplicity, reliability, and adaptability for high-throughput screening.[2] The assay is based on the following coupled enzymatic reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863) and acetate.[11]

  • Colorimetric Reaction: The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[1][11]

  • Detection: The rate of TNB formation is measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[12][13] This rate is directly proportional to the AChE activity.

When an inhibitor like this compound is present, the rate of ATCI hydrolysis decreases, leading to a reduced rate of color development. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of an uninhibited control.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value for this compound can vary depending on the source of the enzyme and the specific assay conditions.

Enzyme SourceInhibitorIC50 ValueReference
Monopterus albus (Swamp eel) AChEThis compound1.639 ppm[11]
Human Erythrocyte Membrane AChEThis compoundHigher than Rat[7]
Rat Erythrocyte Membrane AChEThis compoundLower than Human[7]
Rat Brain Synapses (Striatum)This compoundHighest among brain areas tested[7]
Rat Brain Synapses (Cerebellum)This compoundSecond highest[7]
Rat Brain Synapses (Cerebral Cortex)This compoundThird highest[7]
Rat Brain Synapses (Hippocampus)This compoundLowest among brain areas tested[7]

Experimental Protocols

Protocol 1: 96-Well Plate-Based AChE Inhibition Assay using Ellman's Method

This protocol describes a standard procedure for determining the IC50 of this compound as a positive control in a 96-well microplate format.

A. Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • This compound (Purity >98%)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Acetylthiocholine iodide (ATCI)

  • 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

B. Preparation of Solutions

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH of 8.0 is reached.[2]

  • AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. Just before use, dilute to a final working concentration of 0.2 U/mL in phosphate buffer. Keep on ice.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer (pH 7-8).[2] Store protected from light.

  • ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.[2]

  • This compound Stock Solution (e.g., 10 mM in DMSO): Prepare a high-concentration stock solution of this compound in DMSO.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 1 mM). The final DMSO concentration in the assay well should not exceed 1%.

C. Assay Procedure

  • Plate Setup: Design the plate layout to include wells for blanks, negative controls (100% activity), and test samples (this compound dilutions).

    • Blank: Contains buffer, DTNB, and ATCI, but no enzyme. Used to correct for non-enzymatic hydrolysis of the substrate.

    • Negative Control: Contains all reagents, including the enzyme and the solvent (e.g., 1% DMSO) used for the inhibitor, but no inhibitor. This represents 100% enzyme activity.

    • Positive Control (this compound): Contains all reagents, including the enzyme and the various dilutions of this compound.

  • Reaction Mixture Preparation (per well):

    • Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to each well.

    • Add 10 µL of the appropriate this compound working solution or solvent (for negative control).

    • Add 20 µL of DTNB solution.

    • Add 10 µL of AChE solution to all wells except the blank wells (add 10 µL of buffer to blanks instead).

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 37°C.[10] This allows the inhibitor (this compound) to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.

D. Data Analysis

  • Calculate Reaction Rate (V): Determine the rate of change in absorbance over time (V = ΔAbs/min) for each well. This can be calculated from the linear portion of the kinetic curve.

  • Correct for Blank: Subtract the reaction rate of the blank from all other wells.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each this compound concentration:

    • % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    • Where V_control is the rate of the negative control and V_sample is the rate in the presence of this compound.

  • Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition Mechanism

cholinesterase_inhibition cluster_synapse Cholinergic Synapse cluster_hydrolysis Normal ACh Hydrolysis cluster_inhibition Inhibition by this compound ACh_pre Acetylcholine (ACh) Released AChR Acetylcholine Receptor ACh_pre->AChR Binds ACh_syn ACh in Synapse ACh_post Postsynaptic Signal AChR->ACh_post Activates AChE AChE Products Choline + Acetate AChE->Products Hydrolyzes ACh_syn->AChE Substrate Termination Signal Termination Products->Termination This compound This compound (Inhibitor) AChE_inhib Inhibited AChE This compound->AChE_inhib Reversibly Binds ACh_accum ACh Accumulation & Overstimulation AChE_inhib->ACh_accum Prevents Hydrolysis

Caption: Mechanism of AChE action and its reversible inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay

assay_workflow prep 1. Reagent Preparation (Buffer, Enzyme, DTNB, ATCI, this compound) plate 2. Plate Setup (Blank, Control, this compound Dilutions) prep->plate preinc 3. Pre-incubation (Enzyme + Inhibitor) 15 min @ 37°C plate->preinc start 4. Initiate Reaction (Add ATCI Substrate) preinc->start read 5. Kinetic Measurement (Read Absorbance @ 412 nm) start->read calc 6. Data Analysis (Calculate % Inhibition) read->calc ic50 7. Determine IC50 (Dose-Response Curve) calc->ic50

Caption: Workflow for the cholinesterase inhibition assay using this compound.

References

Troubleshooting & Optimization

Methomyl Stability and Degradation in Alkaline Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of methomyl (B1676398) in alkaline aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in alkaline aqueous solutions?

A1: this compound is unstable in alkaline aqueous solutions, and its degradation rate increases with increasing pH and temperature.[1][2] In neutral or slightly acidic solutions, this compound is relatively stable. For example, at 25°C, it is stable for 30 days at pH 5 and 7.[1] However, as the pH becomes more alkaline, the rate of hydrolysis increases significantly.

Q2: What is the primary degradation pathway of this compound in alkaline conditions?

A2: The primary degradation pathway of this compound in alkaline solutions is the hydrolysis of the ester bond. This cleavage results in the formation of S-methyl-N-hydroxythioacetimidate (this compound oxime) and methylcarbamic acid. Methylcarbamic acid is unstable and can further decompose to methylamine (B109427) and carbon dioxide.

Q3: What are the main degradation products of this compound in alkaline water?

A3: The main degradation product of this compound hydrolysis in alkaline water is S-methyl-N-hydroxythioacetimidate, also known as this compound oxime.[3] Other potential breakdown products, especially under more complex conditions involving sunlight or other reactants, can include acetonitrile (B52724) and carbon dioxide.[1]

Q4: How does temperature affect the degradation of this compound in alkaline solutions?

A4: The degradation rate of this compound in alkaline solutions is positively correlated with temperature.[1][2] As the temperature increases, the rate of hydrolysis also increases, leading to a shorter half-life.

Troubleshooting Guide

Issue: Inconsistent or unexpectedly rapid degradation of this compound in my experiment.

  • Possible Cause 1: Inaccurate pH of the buffer solution.

    • Troubleshooting Step: Calibrate your pH meter immediately before preparing the buffer. Verify the pH of the final solution after preparation. Even small deviations to a more alkaline pH can significantly accelerate degradation.

  • Possible Cause 2: Elevated experimental temperature.

    • Troubleshooting Step: Ensure your water bath or incubator is accurately calibrated and maintaining the target temperature. Monitor the temperature of your experimental solutions directly if possible.

  • Possible Cause 3: Contamination of the aqueous solution.

    • Troubleshooting Step: Use high-purity water (e.g., HPLC-grade) and ensure all glassware is thoroughly cleaned to avoid catalytic impurities that could accelerate degradation.

  • Possible Cause 4: Exposure to light.

    • Troubleshooting Step: While hydrolysis is the primary degradation pathway in alkaline conditions, photolysis can also contribute to this compound degradation.[1] Conduct experiments in amber glassware or under dark conditions to minimize light exposure, unless photostability is the variable being studied.

Issue: Difficulty in quantifying this compound and its degradation products.

  • Possible Cause 1: Inadequate analytical method.

    • Troubleshooting Step: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the analysis of this compound. A reversed-phase C18 column is typically used. Refer to the detailed experimental protocols below for specific method parameters.

  • Possible Cause 2: Co-elution of this compound and this compound oxime.

    • Troubleshooting Step: Optimize your HPLC mobile phase to achieve baseline separation of the parent compound and its primary degradant. This may involve adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water and the pH of the mobile phase.

  • Possible Cause 3: Degradation of the sample during storage or analysis.

    • Troubleshooting Step: Keep samples refrigerated or frozen until analysis. If the autosampler of your HPLC is not temperature-controlled, minimize the time samples spend in the autosampler tray.

Quantitative Data on this compound Degradation

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The following tables summarize the available quantitative data.

Table 1: Half-life of this compound at 25°C at Various pH Levels

pHHalf-life
6.054 weeks
7.038 weeks
8.020 weeks
9.030 days

(Data sourced from multiple references)[4][5]

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate

This protocol outlines a general procedure for studying the hydrolysis of this compound in alkaline aqueous solutions.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions at the desired alkaline pH values (e.g., pH 8, 9, 10, 11) using appropriate buffer systems (e.g., borate (B1201080) or phosphate (B84403) buffers).

    • Use high-purity water and analytical grade reagents.

    • Verify the final pH of each buffer solution using a calibrated pH meter.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Spike a known volume of the this compound stock solution into each buffer solution to achieve the desired initial concentration of this compound. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

  • Incubation:

    • Dispense the this compound-spiked buffer solutions into amber glass vials to protect from light.

    • Incubate the vials in a constant temperature water bath or incubator set at the desired experimental temperature (e.g., 25°C, 35°C, 45°C).

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw an aliquot from each vial.

    • Immediately quench the degradation process by acidifying the sample (e.g., with a small amount of formic or phosphoric acid) to a pH where this compound is stable.

    • Analyze the samples for the concentration of this compound and its degradation products using a validated analytical method, such as HPLC-UV (see Protocol 2).

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Protocol 2: HPLC Analysis of this compound and this compound Oxime

This protocol provides a starting point for the development of an HPLC method for the simultaneous determination of this compound and its primary degradation product, this compound oxime.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water or methanol (B129727) and water. The exact ratio should be optimized to achieve good separation. A typical starting point is a 40:60 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 234 nm.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and this compound oxime in acetonitrile or methanol.

    • Prepare a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in the samples.

  • Calibration:

    • Inject the working standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Sample Analysis:

    • Inject the prepared samples from the hydrolysis study (Protocol 1).

    • Quantify the concentration of this compound and this compound oxime in the samples by comparing their peak areas to the calibration curve.

Visualizations

Methomyl_Degradation_Pathway Alkaline Hydrolysis of this compound This compound This compound C5H10N2O2S Hydrolysis Hydrolysis (OH-) This compound->Hydrolysis Methomyl_Oxime This compound Oxime (S-methyl-N-hydroxythioacetimidate) Hydrolysis->Methomyl_Oxime Methylcarbamic_Acid Methylcarbamic Acid (Unstable) Hydrolysis->Methylcarbamic_Acid Decomposition Decomposition Methylcarbamic_Acid->Decomposition Methylamine Methylamine Decomposition->Methylamine Carbon_Dioxide Carbon Dioxide Decomposition->Carbon_Dioxide Experimental_Workflow Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Alkaline Buffer Solutions Spiking Spike this compound into Buffers Buffer_Prep->Spiking Stock_Sol Prepare this compound Stock Solution Stock_Sol->Spiking Incubation Incubate at Constant Temperature Spiking->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Quenching Quench Reaction (Acidify) Sampling->Quenching HPLC_Analysis Analyze by HPLC-UV Quenching->HPLC_Analysis Data_Processing Process Data & Calculate Half-life HPLC_Analysis->Data_Processing

References

Technical Support Center: Troubleshooting Low Recovery of Methomyl in Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of methomyl (B1676398) during sample extraction.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why is my this compound recovery consistently low?

Low recovery of this compound can be attributed to several factors, ranging from its chemical instability to suboptimal extraction and analysis parameters. The following sections break down the potential causes and provide solutions.

A1.1: this compound Degradation

This compound is susceptible to degradation under certain conditions. Understanding its stability is crucial for accurate quantification.

  • pH Instability: this compound is most stable in neutral or slightly acidic solutions (pH 5-7).[1][2][3] It decomposes in alkaline media, with the rate of decomposition increasing with higher pH and temperature.[1][3] The half-life of this compound in water at pH 9 and 25°C is 30 days.[1][2]

    • Solution: Ensure that the pH of your sample and extraction solvents is maintained within the optimal range. If your sample matrix is alkaline, consider acidification prior to extraction.

  • Thermal and Photochemical Instability: While stable at temperatures up to 140°C in solid form, aqueous solutions of this compound can decompose at higher temperatures.[1] It is also sensitive to sunlight in aqueous solutions.[1]

    • Solution: Avoid exposing samples and extracts to high temperatures or direct sunlight for extended periods.[3] Store samples and extracts in a cool, dark place, such as a freezer.

A1.2: Inefficient Extraction

The choice of extraction method and solvent system is critical for achieving high recovery.

  • Inappropriate Solvent: The polarity of the extraction solvent must be suitable for this compound. This compound has a high solubility in methanol (B129727) and is also soluble in acetone, ethanol, and isopropanol.[3] Its solubility in water is 58 g/L at 25°C.[3]

    • Solution: For solid samples like soil, ethyl acetate (B1210297) is a commonly used extraction solvent.[4][5] For aqueous samples, acetonitrile (B52724) is often employed.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which typically uses acetonitrile, is a popular choice for various matrices.[7][8]

  • Matrix Effects: The sample matrix can significantly impact extraction efficiency. Complex matrices may contain interfering substances that can bind to this compound or affect the partitioning of the analyte into the extraction solvent.

    • Solution: Employ a robust sample preparation technique like QuEChERS, which includes a cleanup step with dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[7][8] For complex matrices, matrix-matched calibration standards should be used to compensate for matrix effects.

A1.3: Issues with Analytical Method (HPLC)

Problems with the High-Performance Liquid Chromatography (HPLC) analysis can also lead to apparently low recovery.

  • Column Performance: Poor peak shape (e.g., tailing, broadening) can lead to inaccurate integration and calculation of recovery. This can be caused by a contaminated or degraded column.

    • Solution: Use a guard column to protect the analytical column from contaminants. Regularly flush the column and, if necessary, follow the manufacturer's regeneration procedure. Ensure the mobile phase pH is compatible with the column chemistry.[9]

  • Detector Settings: Incorrect detector wavelength will result in a low response for this compound.

    • Solution: The optimal UV detection wavelength for this compound is around 233-235 nm, although 254 nm is also commonly used.[4][10]

The following diagram illustrates the key factors that can lead to low this compound recovery.

Caption: Factors contributing to low this compound recovery.

Frequently Asked Questions (FAQs)

Q2: What is the recommended pH for this compound extraction and analysis?

To minimize degradation, it is recommended to work in a neutral to slightly acidic pH range (pH 5-7).[1][2][3] If your sample matrix is alkaline, consider adjusting the pH before extraction.

Q3: Which solvents are best for extracting this compound?

The choice of solvent depends on the sample matrix.

  • Methanol is a good solvent for dissolving this compound standards.[10]

  • Ethyl acetate is commonly used for extracting this compound from soil samples.[4][5]

  • Acetonitrile is a versatile solvent used in many methods, including the popular QuEChERS protocol for various food and environmental matrices.[6][7]

Q4: How can I minimize matrix effects in my analysis?

Matrix effects can be a significant source of error. Here are some strategies to minimize them:

  • Sample Cleanup: Use a cleanup step after extraction. Dispersive solid-phase extraction (dSPE) as part of the QuEChERS method is effective for removing many matrix interferences.[7][8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.

Q5: What are the typical HPLC conditions for this compound analysis?

While specific conditions can vary, a common setup for this compound analysis by HPLC is as follows:

  • Column: A reversed-phase C18 column is typically used.[4][10]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[4] Sometimes, a small amount of acetic acid is added to control the pH.[4]

  • Detector: A UV detector is commonly used, with the wavelength set at or near the absorbance maximum of this compound, which is around 233-235 nm.[4] A wavelength of 254 nm can also be used.[10]

  • Flow Rate: A typical flow rate is around 1 mL/min.

The following diagram outlines a general troubleshooting workflow for low this compound recovery.

TroubleshootingWorkflow Start Start: Low this compound Recovery CheckStability Review Sample Handling & Storage (pH, Temp, Light) Start->CheckStability CheckExtraction Evaluate Extraction Protocol (Solvent, Method) CheckStability->CheckExtraction Stability OK Optimize Optimize Method CheckStability->Optimize Issue Found CheckCleanup Assess Cleanup Step (dSPE, etc.) CheckExtraction->CheckCleanup Extraction OK CheckExtraction->Optimize Issue Found CheckHPLC Troubleshoot HPLC System (Column, Mobile Phase, Detector) CheckCleanup->CheckHPLC Cleanup OK CheckCleanup->Optimize Issue Found CheckHPLC->Optimize HPLC OK Resolved Problem Resolved Optimize->Resolved

Caption: A logical workflow for troubleshooting low this compound recovery.

Data Presentation: this compound Recovery in Various Matrices

The following tables summarize this compound recovery data from different studies and matrices.

Table 1: this compound Recovery using QuEChERS Method

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
CornNot Specified99 - 11110 - 16[8]
Tomato0.01 - 6.0Not SpecifiedNot Specified[7]
Soil0.1 - 2.081 - 94.23.68 - 8.50[8]
WaterNot Specified82.61 - 103.274.50 - 9.17[8]

Table 2: this compound Recovery with Other Extraction Methods

MatrixExtraction MethodFortification LevelAverage Recovery (%)Reference
SoilEthyl Acetate ExtractionNot SpecifiedNot Specified[4][5]
Air (OVS-2 tube)Acetonitrile DesorptionNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil using Ethyl Acetate

This protocol is based on the method described by the EPA.[4][5]

  • Sample Preparation: Weigh 25.0 g of a representative soil sample into a 500 mL Erlenmeyer flask.

  • Fortification (for recovery studies): If conducting a recovery study, fortify the sample with a known amount of this compound standard at this stage.

  • Wetting: Thoroughly wet the soil sample with 25 mL of deionized water.

  • Extraction:

    • Add 100 mL of ethyl acetate to the flask.

    • Stopper the flask securely and shake on a wrist-action shaker at high speed for 15 minutes.

    • Decant the ethyl acetate extract through filter paper into a 500 mL evaporating flask.

    • Repeat the extraction two more times with 100 mL of fresh ethyl acetate each time.

  • Concentration:

    • Evaporate the combined ethyl acetate extracts to approximately 3 mL using a rotary evaporator at 35 ± 2°C.

    • Transfer the concentrated extract to a test tube, rinsing the flask with a small amount of ethyl acetate.

    • Further evaporate the extract to approximately 0.2 mL under a gentle stream of nitrogen.

    • Take the extract to dryness.

  • Reconstitution: Dissolve the residue in a known volume (e.g., 2.5 mL) of the HPLC mobile phase.

  • Analysis: The sample is now ready for HPLC analysis.

Protocol 2: QuEChERS Method for this compound in Tomato

This protocol is a general representation based on the principles of the QuEChERS method.[7]

  • Sample Homogenization: Homogenize the tomato sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at a specified speed for 5 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or HPLC.

References

Technical Support Center: Optimizing Methomyl Concentration for Insect Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing methomyl (B1676398) concentration for insect bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a broad-spectrum carbamate (B1207046) insecticide that acts as a cholinesterase inhibitor.[1][2][3][4] It disrupts the nervous system of insects by preventing the breakdown of the neurotransmitter acetylcholine, leading to hyperexcitation, paralysis, and ultimately, death.[1][2][5] this compound is effective through both contact and ingestion.[3][6] It is classified under Group 1A by the Insecticide Resistance Action Committee (IRAC).[3]

Q2: What are the common bioassay methods for testing this compound efficacy?

A2: Common bioassay methods for evaluating this compound's toxicity to insects include:

  • Diet Incorporation Bioassay: this compound is mixed directly into the insect's artificial diet. This method is useful for assessing toxicity through ingestion.

  • Topical Application Bioassay: A precise volume of this compound solution is applied directly to the insect's body, typically the dorsal thorax. This method measures contact toxicity.

  • Contact Vial/Leaf-Dip Bioassay: The inner surface of a vial or a leaf is coated with a known concentration of this compound. Insects are then exposed to the treated surface to assess contact toxicity.[7][8]

Q3: How do I prepare this compound solutions for bioassays?

A3: Technical grade this compound (typically 95-99% pure) should be used to prepare a stock solution in a suitable solvent, such as acetone.[9][10] From this stock solution, a series of dilutions are made to create a range of concentrations for the bioassay.[10][11][12] It is crucial to account for the purity of the technical grade material when calculating the initial weight needed for the stock solution.[10] For systemic insecticide testing, a 10% honey-water solution can be used as the solvent.[9][13]

Q4: What are the typical signs of this compound poisoning in insects?

A4: Insects poisoned with this compound, a cholinesterase inhibitor, will exhibit symptoms of nervous system overstimulation. These include muscle tremors, spasms, paralysis, and ultimately, death.[2][5] You may also observe hyperactivity, lack of coordination, and regurgitation.

Troubleshooting Guides

Problem 1: High mortality in the control group (>10-20%).

Potential CauseRecommended Action
Contaminated equipment or diet Ensure all glassware, petri dishes, and other equipment are thoroughly cleaned and rinsed with an appropriate solvent and dried before use. Prepare fresh diet for each experiment.
Unhealthy or stressed insects Use insects from a healthy, thriving colony. Avoid using insects that have been subjected to temperature extremes, starvation, or overcrowding. Allow insects to acclimate to experimental conditions before starting the bioassay.[13]
Solvent toxicity Run a preliminary test with the solvent alone to ensure it does not cause mortality at the concentration used in the bioassay. Allow sufficient time for the solvent to evaporate completely in contact vial and leaf-dip assays.[14]
Disease outbreak in the insect colony Inspect the insect colony for signs of disease (e.g., lethargy, discoloration, unusual mortality). If a disease is suspected, discard the colony and start a new one from a clean source.

Problem 2: Low or no mortality even at the highest this compound concentration.

Potential CauseRecommended Action
Insecticide resistance The insect population may have developed resistance to this compound. If possible, test a known susceptible population to confirm the bioassay is working correctly.
Incorrect concentration range The selected concentration range may be too low. Conduct a range-finding experiment with a wide spread of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to determine an appropriate range for the definitive bioassay.[11]
Degradation of this compound This compound can degrade in alkaline conditions.[15] Ensure the pH of the diet or solution is neutral or slightly acidic. Prepare fresh this compound solutions for each experiment, as they can decompose over time, especially when exposed to light and air.[13]
Insufficient exposure time The duration of the bioassay may be too short. Increase the exposure time or take mortality readings at multiple time points (e.g., 24, 48, 72 hours).[9][14]

Problem 3: High variability in mortality between replicates.

Potential CauseRecommended Action
Inconsistent application of this compound Ensure even coating of vials or leaves in contact bioassays. In topical applications, ensure the droplet is applied to the same location on each insect. For diet incorporation, mix the this compound thoroughly into the diet to ensure homogeneity.
Variation in insect size or age Use insects of a uniform age and size for the bioassay, as susceptibility to insecticides can vary with developmental stage.
Inconsistent environmental conditions Maintain constant temperature, humidity, and photoperiod throughout the experiment, as these factors can influence insect physiology and insecticide toxicity.

Data Presentation: Suggested Starting Concentrations for this compound Bioassays

The following table provides suggested starting concentration ranges for this compound bioassays against various insect orders. These are estimates and should be optimized for your specific insect species and experimental conditions. A range-finding experiment is always recommended.

Insect OrderCommon PestsBioassay TypeSuggested Starting Range (µg/mL or µg/cm²)
Lepidoptera Spodoptera frugiperda, Plutella xylostellaDiet Incorporation0.1 - 10 µg/mL
Topical Application0.01 - 1 µ g/insect
Leaf Dip0.5 - 50 µg/mL
Coleoptera Tribolium castaneum, Leptinotarsa decemlineataContact Vial0.1 - 10 µg/cm²
Topical Application0.05 - 5 µ g/insect
Hemiptera Myzus persicae, Bemisia tabaciDiet Incorporation (for aphids)1 - 100 µg/mL
Leaf Dip5 - 200 µg/mL
Diptera Musca domesticaTopical Application0.01 - 0.5 µ g/insect
Feeding Assay10 - 500 µg/mL

Experimental Protocols

1. Diet Incorporation Bioassay Protocol

This protocol is a general guideline for a diet incorporation bioassay.

Diet_Incorporation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock & Serial Dilutions mix_diet Incorporate this compound into Diet prep_this compound->mix_diet prep_diet Prepare Artificial Diet prep_diet->mix_diet dispense_diet Dispense Diet into Bioassay Trays mix_diet->dispense_diet add_insects Introduce Insects to Trays dispense_diet->add_insects incubate Incubate under Controlled Conditions add_insects->incubate record_mortality Record Mortality at Predetermined Intervals incubate->record_mortality probit_analysis Perform Probit or Logit Analysis (Calculate LC50) record_mortality->probit_analysis

Workflow for a diet incorporation bioassay.

2. Topical Application Bioassay Protocol

This protocol provides a general outline for a topical application bioassay.

Topical_Application_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock & Serial Dilutions apply_this compound Apply a Precise Volume of this compound to Dorsal Thorax prep_this compound->apply_this compound select_insects Select Healthy, Uniform-Sized Insects anesthetize Anesthetize Insects (e.g., CO2) select_insects->anesthetize anesthetize->apply_this compound transfer_insects Transfer Insects to Recovery Containers with Food/Water apply_this compound->transfer_insects incubate Incubate under Controlled Conditions transfer_insects->incubate record_mortality Record Mortality at Predetermined Intervals incubate->record_mortality probit_analysis Perform Probit or Logit Analysis (Calculate LD50) record_mortality->probit_analysis

Workflow for a topical application bioassay.

Signaling Pathways and Logical Relationships

This compound's Mode of Action: Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism by which this compound exerts its toxic effects on the insect nervous system.

Methomyl_Mode_of_Action cluster_normal Normal Synaptic Transmission cluster_this compound With this compound ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptor ACh_release->ACh_receptor nerve_impulse Nerve Impulse Propagated ACh_receptor->nerve_impulse AChE Acetylcholinesterase (AChE) Breaks Down ACh ACh_receptor->AChE termination Signal Terminated AChE->termination AChE_inhibited AChE Inhibited This compound This compound This compound->AChE_inhibited ACh_buildup ACh Accumulates in Synapse AChE_inhibited->ACh_buildup continuous_stimulation Continuous Nerve Stimulation ACh_buildup->continuous_stimulation paralysis Paralysis & Death continuous_stimulation->paralysis

References

Technical Support Center: Analysis of Thermally Labile Methomyl Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the analysis of thermally labile methomyl (B1676398) metabolites.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental analysis of this compound and its metabolites.

Problem Potential Cause Recommended Solution
Low or no detection of this compound or its metabolites in samples. Thermal Degradation: this compound and its metabolites are known to be thermally labile.[1] High temperatures during sample preparation or analysis, particularly in the injection port of a gas chromatograph, can lead to their degradation.[1][2]- Utilize Liquid Chromatography (LC)-based methods: HPLC or UPLC coupled with mass spectrometry (MS/MS) is recommended to avoid the high temperatures associated with Gas Chromatography (GC).[1][3] - Optimize GC conditions if LC is not available: Use a cool on-column injection technique to minimize thermal stress on the analytes.[2] Derivatization to form more stable compounds can also be considered.[1]
Rapid Metabolism: this compound is rapidly metabolized in biological systems, leading to low concentrations of the parent compound.[1][4]- Target stable metabolites: Focus the analysis on more stable metabolites, such as This compound-oxime (B12468681).[1][5] - Prompt sample processing and storage: Analyze samples as quickly as possible after collection. If storage is necessary, freeze samples at -80°C to minimize metabolic activity.[6]
Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix, resulting in poor recovery of the analytes.- Select an appropriate extraction method: For complex matrices, consider using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample cleanup.[3][7] Solid-Phase Extraction (SPE) is also a common and effective technique.[8] - Optimize extraction parameters: Ensure the pH of the extraction solvent is appropriate, as this compound is unstable under alkaline conditions.[1] Evaluate different solvent systems (e.g., ethyl acetate (B1210297), acetonitrile) to maximize recovery.[9][10]
Poor chromatographic peak shape or resolution. Matrix Effects: Co-eluting matrix components can interfere with the chromatographic separation and detection of the target analytes.[3]- Improve sample cleanup: Incorporate additional cleanup steps in your extraction protocol, such as using different SPE cartridges or employing a heart-cutting two-dimensional LC (2D-LC) system for complex samples.[3][8] - Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[11]
Inconsistent and non-reproducible results. Sample Homogeneity: In solid samples like tissues or crops, the distribution of this compound and its metabolites may not be uniform.- Thorough homogenization: Ensure that the entire sample is thoroughly homogenized before taking a subsample for extraction.[1]
Post-mortem Decomposition: In forensic samples, bacterial activity can lead to the decomposition of this compound after death.[12]- Analyze alternative sample types: In post-mortem cases, consider analyzing vitreous humor or cerebrospinal fluid, where this compound may be more stable than in blood.[13]

Frequently Asked Questions (FAQs)

1. Why is Gas Chromatography (GC) generally not recommended for the analysis of this compound?

Gas Chromatography is often avoided for this compound analysis due to its thermal lability. The high temperatures of the GC injector can cause this compound and its metabolites to degrade, leading to inaccurate and unreliable results.[1][2] If GC must be used, a cool on-column injection technique or derivatization of the analytes to more thermally stable compounds is recommended.[1][2]

2. What are the most suitable analytical techniques for this compound and its metabolites?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the preferred methods.[1][3][8] These techniques operate at lower temperatures, thus preserving the integrity of the thermally labile analytes and providing high sensitivity and selectivity.

3. What is the primary metabolite of this compound that I should target for analysis?

This compound is rapidly metabolized to this compound-oxime (methyl-N-hydroxythioacetimidate).[1][9] This metabolite is often targeted in analytical methods as an indicator of this compound exposure, especially in biological samples where the parent compound may be present at very low concentrations.

4. How can I minimize the degradation of this compound metabolites during sample storage?

To minimize degradation, it is crucial to store samples at low temperatures. For biological tissues and fluids, snap-freezing in liquid nitrogen and subsequent storage at -80°C is recommended until analysis.[6] Avoid repeated freeze-thaw cycles.

5. What are the key considerations for sample extraction of this compound metabolites?

Key considerations include:

  • Choice of Solvent: Acetonitrile (B52724) and ethyl acetate are commonly used extraction solvents.[3][9][10]

  • pH Control: this compound is more stable in neutral or slightly acidic conditions and degrades in alkaline solutions.[14]

  • Cleanup: For complex matrices, a thorough cleanup step using methods like QuEChERS or Solid-Phase Extraction (SPE) is essential to remove interfering substances.[3][8]

Experimental Protocols

QuEChERS-based Extraction Protocol for this compound in Tobacco Samples

This protocol is adapted from a method for determining this compound residue in tobacco.[3]

  • Weigh 2.00 g of powdered tobacco sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and shake for 1 minute.

  • Add 10 mL of acetonitrile (ACN) and shake for 2 minutes.

  • Add the contents of a QuEChERS extraction salt packet.

  • Shake the tube for 2 minutes and then centrifuge at 5000 rpm for 10 minutes.

  • Filter the ACN layer for analysis.

  • For further cleanup for LC-MS/MS analysis, pass 1 mL of the ACN layer through an SPE tube, shake for 2 minutes, and centrifuge at 5000 rpm for 10 minutes.

LC-MS/MS Analytical Method for this compound

The following is a general LC-MS/MS method that can be optimized for specific instrumentation and sample types.[11]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol (B129727) (or acetonitrile), both containing a small percentage of formic acid (e.g., 0.1%), is typical.

  • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for this compound and its metabolites. For this compound, a common transition is m/z 163.1 -> 88.1.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tissue, Crop) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Homogenization->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound metabolites.

Degradation_Pathway This compound This compound Metabolite1 This compound-oxime This compound->Metabolite1 Metabolism Thermal_Degradation Thermal Degradation Products This compound->Thermal_Degradation Heat (e.g., GC inlet) Degradation_Products Further Degradation Products (e.g., CO2, Acetonitrile) Metabolite1->Degradation_Products Further Metabolism Metabolite1->Thermal_Degradation Heat (e.g., GC inlet)

Caption: Simplified degradation pathways for this compound.

References

improving the sensitivity of methomyl detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methomyl (B1676398). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of this compound detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound in complex matrices?

A1: The primary challenges in detecting this compound in complex matrices such as food, soil, and biological fluids include:

  • Matrix Effects: Co-eluting endogenous components like salts, pigments (e.g., chlorophyll), and lipids can interfere with the ionization of this compound in a mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Low Concentrations: this compound may be present at trace levels, requiring highly sensitive analytical methods and efficient sample preparation to remove interferences and concentrate the analyte.

  • Analyte Instability: this compound is a thermally labile compound, meaning it can degrade at high temperatures, which can be a problem during GC analysis. It is also susceptible to degradation in alkaline conditions (pH > 7).[2][3][4] this compound is stable in neutral or slightly acidic aqueous solutions.[5]

  • Sample Complexity: The intricate nature of matrices like spinach or soil necessitates robust cleanup procedures to prevent contamination of the analytical instrument and to reduce matrix effects.[6][7]

Q2: Which analytical technique is most suitable for sensitive this compound detection?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred method for its high sensitivity and selectivity in complex matrices.[6][8] Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) offers enhanced resolution and even greater sensitivity.[9] Two-dimensional liquid chromatography (2D-LC-MS/MS) is another advanced technique that can effectively reduce matrix effects and improve sensitivity, particularly in highly complex samples like tobacco.[10] While Gas Chromatography (GC) can be used, this compound's thermal instability can pose a challenge, often requiring derivatization to improve stability and prevent peak tailing.[3][4]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like QuEChERS with appropriate dSPE sorbents or Solid Phase Extraction (SPE) to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[11]

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound can help to correct for matrix effects and improve the accuracy of quantification.

Q4: My this compound recoveries are consistently low. What are the possible causes and solutions?

A4: Low recovery of this compound can stem from several factors during sample preparation. Refer to the detailed troubleshooting guides for SPE and QuEChERS below for specific solutions. Common causes include inefficient extraction from the sample matrix, loss of analyte during cleanup steps (e.g., strong adsorption to sorbents), or degradation of this compound due to inappropriate pH or temperature.

Troubleshooting Guides

Guide 1: Troubleshooting QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Inefficient initial extraction: this compound may not be fully extracted from the matrix into the acetonitrile (B52724).- Ensure vigorous shaking (vortexing) for at least 1 minute after adding acetonitrile and again after adding the salting-out salts. - For dry samples (e.g., herbs, dried fruits), pre-hydrate the sample with water before adding acetonitrile to improve extraction efficiency.[12]
Degradation of this compound: The pH of the sample matrix may be too high, leading to the degradation of this compound.- Use a buffered QuEChERS method (e.g., EN 15662) to maintain a stable pH during extraction.[12]
Loss during dSPE cleanup: If using Graphitized Carbon Black (GCB) for chlorophyll (B73375) removal, planar pesticides like this compound can be adsorbed.- Reduce the amount of GCB in the dSPE tube.[6] - Consider alternative sorbents like PSA (Primary Secondary Amine) and C18, which are effective for many matrices without significant loss of this compound.[12] - A combination of PSA, C18, and a smaller amount of GCB can be optimized for pigmented samples.[6]
Green or Highly Colored Final Extract Insufficient removal of chlorophyll and other pigments: This is common in matrices like spinach and other leafy greens.- Increase the amount of GCB in the dSPE cleanup step if you are not analyzing for planar pesticides that might be adsorbed.[6] - Use a combination of PSA, C18, and GCB for more effective pigment removal in complex vegetable matrices.[6][12] - Ensure thorough vortexing during the dSPE step to maximize the interaction between the extract and the sorbents.[6]
Poor Reproducibility (High %RSD) Inconsistent sample homogenization: Non-uniform distribution of this compound in the sample.- Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.[6]
Variable matrix effects: Inconsistent amounts of co-extracted matrix components affecting this compound signal.- Ensure consistent timing and technique for each step of the QuEChERS procedure. - Use matrix-matched calibration curves to compensate for variability.
Instrument Contamination (GC Inlet, MS Source) High levels of non-volatile matrix components in the final extract: Chlorophyll and other co-extractives can build up in the instrument.- Optimize the dSPE cleanup step with appropriate sorbents (e.g., PSA, C18, GCB) to minimize matrix components in the final extract.[6]
Guide 2: Troubleshooting Solid Phase Extraction (SPE) for this compound Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Improper conditioning/equilibration: The SPE sorbent is not properly prepared, leading to poor retention of this compound.- Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by equilibration with the loading solvent (e.g., water at the same pH as the sample).[13][14]
Sample loading flow rate is too high: Insufficient contact time between this compound and the sorbent.- Decrease the flow rate during sample loading to allow for proper retention.[13]
Breakthrough: this compound passes through the cartridge during sample loading without being retained.- Check that the chosen sorbent is appropriate for this compound (e.g., C18 is commonly used). - Ensure the sample pH is adjusted to neutral or slightly acidic to promote retention on reversed-phase sorbents.[15] this compound is stable at pH values of 7.0 or less.[5]
Loss of this compound during washing: The wash solvent is too strong and is eluting the this compound along with interferences.- Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water).[16][17]
Incomplete elution: The elution solvent is not strong enough to desorb this compound from the sorbent.- Increase the strength of the elution solvent (e.g., use a higher percentage of organic solvent like acetonitrile or methanol).[16] - Increase the volume of the elution solvent and consider eluting with multiple smaller aliquots.[13][16]
Poor Reproducibility (High %RSD) Cartridge bed drying out: If the sorbent bed dries out after conditioning and before sample loading, retention can be inconsistent.- Do not allow the cartridge to go dry between the conditioning, equilibration, and sample loading steps.[13][16]
Inconsistent flow rates: Variable flow rates during loading, washing, or elution.- Use a vacuum manifold or automated SPE system to maintain consistent flow rates for all samples.
Clogged Cartridge Particulate matter in the sample: Suspended solids in the sample are blocking the frit of the SPE cartridge.- Centrifuge or filter the sample before loading it onto the SPE cartridge.[13]

Data Presentation

Table 1: Performance of Different Analytical Methods for this compound Detection

Analytical Method Matrix LOD (Limit of Detection) LOQ (Limit of Quantification) Recovery (%) Reference
UPLC-MS/MSMint---[18]
2D-LC-MS/MSTobacco0.69 ng/mL2.30 ng/mL93.1 - 108.2[10]
HPLC-UVAgricultural Soil-0.04 - 0.27 µg/g88.69 - 120.50[5]
HPLC-UVRiver Water-2.30 - 3.90 µg/L88.69 - 120.50[5]
LC-MS/MSAnimal-derived foodstuffs0.0013 mg/kg0.004 mg/kg84.24 - 112.8
LC-Q-TOF/MS & LC-MS/MSAnimal stomach contents1.65 ng/g5 ng/g95 ± 4[13]
Voltammetric BiosensorGroundwater0.02 µM0.086 µM-[15]
THz-TDSWheat and Rice Flours<3.74 %-78.0 - 96.5[19]
HPLC-DADTomato-0.006 mg/kg87.1 - 94.5[20]
HPLC-DADSoil-0.005 mg/kg88.3 - 92.5[20]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for High-Chlorophyll Vegetables (e.g., Spinach)

This protocol is based on the EN 15662 method with modifications for challenging matrices.

  • Sample Preparation: a. Homogenize a representative portion of the vegetable sample using a high-speed blender. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[6]

  • Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube.[12] b. Add an appropriate internal standard if used. c. Shake vigorously for 1 minute.[12] d. Add the EN 15662 extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[12] e. Immediately shake vigorously for 1 minute. f. Centrifuge at ≥3000 g for 5 minutes.[12]

  • Dispersive SPE (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. b. The dSPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5-50 mg of GCB (the amount of GCB may need to be optimized to balance chlorophyll removal with this compound recovery).[6] c. Shake for 30-60 seconds. d. Centrifuge at ≥3000 g for 5 minutes.

  • Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm filter. b. The extract is now ready for LC-MS/MS analysis. For some systems, a dilution step may be necessary.

Protocol 2: Solid Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline for the extraction of this compound from water using C18 SPE cartridges.

  • Sample Preparation: a. Adjust the pH of the water sample to ~7.0. b. If the sample contains particulate matter, filter it through a glass fiber filter.

  • SPE Cartridge Conditioning: a. Pass 5 mL of methanol (B129727) through the C18 SPE cartridge. b. Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: a. Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: a. After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences. b. Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.

  • Elution: a. Elute the retained this compound from the cartridge by passing 5-10 mL of acetonitrile or methanol through the cartridge at a slow flow rate (1-2 mL/min).

  • Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. b. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis start Weigh 10g Homogenized Sample add_acn Add 10mL Acetonitrile start->add_acn shake1 Shake (1 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000g, 5 min) shake2->centrifuge1 transfer Transfer 1mL Supernatant centrifuge1->transfer Acetonitrile Extract add_dspe Add to dSPE Tube (MgSO₄, PSA, GCB) transfer->add_dspe shake3 Shake (1 min) add_dspe->shake3 centrifuge2 Centrifuge (≥3000g, 5 min) shake3->centrifuge2 collect Collect Supernatant centrifuge2->collect Cleaned Extract filter Filter (0.22 µm) collect->filter analyze LC-MS/MS Analysis filter->analyze

Caption: QuEChERS sample preparation workflow for this compound analysis.

SPE_Workflow cluster_prep Step 1: Cartridge Preparation cluster_extraction Step 2: Extraction cluster_elution Step 3: Elution & Analysis condition Condition with Methanol equilibrate Equilibrate with Water condition->equilibrate load Load Water Sample equilibrate->load wash Wash with Water load->wash dry Dry Cartridge wash->dry elute Elute with Acetonitrile dry->elute concentrate Evaporate & Reconstitute elute->concentrate analyze LC-MS/MS Analysis concentrate->analyze

Caption: Solid Phase Extraction (SPE) workflow for this compound in water samples.

References

factors influencing the rate of methomyl hydrolysis in the environment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental hydrolysis of methomyl (B1676398).

Troubleshooting Guides

This section addresses common issues encountered during this compound hydrolysis experiments.

IssuePossible Cause(s)Suggested Solution(s)
No or very slow this compound degradation observed Incorrect pH of the buffer solution. This compound hydrolysis is significantly slower in acidic to neutral conditions.[1][2][3][4]Verify the pH of your experimental setup. For observable abiotic hydrolysis, the pH should be alkaline (pH 9 or higher).[1][2][3][4]
Low temperature. Hydrolysis rates are temperature-dependent.Ensure the experiment is conducted at a controlled and appropriate temperature, as higher temperatures generally increase the rate of hydrolysis.[1]
Absence of catalysts. In sterile, dark conditions without catalysts, hydrolysis can be very slow.For photolysis studies, ensure an adequate light source (e.g., UV lamp) and consider using photocatalysts like TiO2 or ZnO.[5][6] For biodegradation studies, ensure the presence of viable this compound-degrading microorganisms.
Inconsistent or variable degradation rates between replicates Inhomogeneous mixing of this compound in the experimental matrix (water or soil).Ensure thorough mixing of the this compound stock solution into the water or soil samples to achieve a uniform starting concentration.
Fluctuations in experimental conditions (temperature, light intensity, pH).Use controlled environment chambers or water baths to maintain consistent temperature and light conditions. Regularly monitor and adjust the pH of aqueous solutions.
Contamination of samples or reagents.Use sterile techniques, especially in microbial degradation studies, to avoid cross-contamination. Use high-purity water and analytical grade reagents.
Unexpected peaks in analytical results (e.g., HPLC) Formation of degradation products. The primary hydrolysis product of this compound is this compound oxime.[7][8]Develop or use an analytical method capable of separating and identifying this compound and its expected degradation products. Use reference standards for confirmation.[5]
Contamination from laboratory equipment or solvents.Thoroughly clean all glassware and use HPLC-grade solvents to minimize background contamination. Run solvent blanks to identify potential interferences.
Low recovery of this compound from spiked samples Inefficient extraction from the sample matrix (especially soil).Optimize the extraction solvent and method. Multiple extractions may be necessary. Common solvents include ethyl acetate (B1210297) or methanol (B129727).[9][10]
Adsorption of this compound to soil particles. This compound has a low to moderate sorption capacity, which can be influenced by soil organic matter content.[7][8]Characterize the soil properties, including organic matter content. Consider the potential for adsorption when interpreting results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the rate of this compound hydrolysis?

A1: The primary factors are pH, temperature, light, and microbial activity.

  • pH: this compound is stable in acidic and neutral aqueous solutions but hydrolyzes more rapidly under alkaline conditions (pH > 7).[1][2][3][4]

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[1]

  • Light (Photolysis): While direct photolysis of this compound is a minor degradation pathway, the presence of photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) under UV irradiation significantly enhances its degradation.[5][6][7]

  • Microbial Degradation: Various microorganisms, including bacteria and fungi, can utilize this compound as a carbon and/or nitrogen source, leading to its degradation.[7][11]

Q2: What is the expected half-life of this compound in the environment?

A2: The half-life of this compound varies significantly depending on the environmental compartment and conditions.

  • Water: In sterile water at 25°C, this compound is stable at pH 5 and 7. At pH 9, the half-life is approximately 30 days.[1][3][4] In another study, the half-life in pure water at 25°C and pH 7 was reported to be 262 days.[12] The presence of chlorine can drastically reduce the half-life to minutes.[8]

  • Soil: The half-life in soil is typically around 14 days but can range from a few days to over 50 days, influenced by factors like microbial activity and soil moisture.[1][13]

Q3: How does soil composition, particularly organic matter, affect this compound degradation?

A3: Soil organic matter can influence this compound degradation in several ways. Higher organic matter content can increase the adsorption of this compound, potentially reducing its availability for microbial degradation or leaching.[14] However, organic matter also supports a larger and more diverse microbial population, which can enhance the biodegradation of this compound.[14][15]

Q4: What role do metal ions play in this compound hydrolysis?

A4: Transition metal ions can act as catalysts in the hydrolysis of organic compounds.[16] For this compound, iron (Fe) ions, particularly Fe(III), have been shown to be effective catalysts in advanced oxidation processes like the electro-Fenton method, which generates hydroxyl radicals that rapidly degrade this compound.[17]

Q5: What are the major degradation products of this compound hydrolysis?

A5: The primary degradation product from both abiotic and biotic hydrolysis of this compound is this compound oxime.[7][8] Further degradation can lead to the formation of acetonitrile (B52724) and eventually mineralization to carbon dioxide (CO2).[7]

Quantitative Data Summary

Table 1: Half-life of this compound under Different pH Conditions in Water at 25°C

pHHalf-lifeReference(s)
4.556 weeks[12]
5Stable for at least 30 days[1][3][4]
6.054 weeks[12]
7Stable for at least 30 days[1][3][4]
7.038 weeks[12]
8.020 weeks[12]
930 days[1][3][4]

Table 2: Influence of Environmental Factors on this compound Degradation

FactorConditionEffect on Degradation RateReference(s)
Temperature Increase from 10°C to 50°CIncreased rate of photolysis
Photocatalyst UV + TiO2Complete disappearance in 45 minutes[5]
UV + ZnOEffective degradation[6]
Microbial Activity PresentHalf-life in soil can be as short as a few days[1][13]
Soil Organic Matter IncreasedCan increase adsorption and/or enhance microbial degradation[14][15]
Metal Ions (as catalysts) Fe(III) in Electro-FentonRapid degradation[17]

Experimental Protocols

Protocol 1: Determination of this compound and its Hydrolysis Product (this compound Oxime) using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the analysis of this compound and its primary degradation product, this compound oxime, in water and soil samples.

1. Sample Preparation

  • Water Samples:

    • Collect water samples in amber glass vials to prevent photodegradation.

    • If necessary, filter the samples through a 0.45 µm syringe filter to remove particulate matter.

    • For samples with low concentrations, a solid-phase extraction (SPE) step may be required to concentrate the analytes.

  • Soil Samples:

    • Weigh a representative sample of soil (e.g., 25 g) into an Erlenmeyer flask.[9]

    • Add an appropriate volume of extraction solvent (e.g., 100 mL of ethyl acetate or methanol).[9][10]

    • Shake the mixture vigorously for a specified time (e.g., 15-30 minutes).[9][10]

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 541).[9]

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the extracts and evaporate to a smaller volume (e.g., 2-5 mL) using a rotary evaporator at a temperature below 40°C.[9]

    • The extract may require a cleanup step using a silica (B1680970) gel column to remove interferences.[9]

    • Just before HPLC analysis, evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[9]

2. HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size).[18]

  • Mobile Phase: A mixture of acetonitrile and water or methanol and an aqueous buffer (e.g., 1 mM citric acid adjusted to pH 11 with dimethylamine) is commonly used.[10][18] The exact ratio will depend on the specific column and desired separation. A gradient elution may be necessary.

  • Flow Rate: Typically 1.0 mL/min.[18]

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at a wavelength of 230-254 nm.[18]

  • Quantification: Prepare a calibration curve using standard solutions of this compound and this compound oxime of known concentrations.[10] The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Visualizations

Methomyl_Hydrolysis_Factors cluster_abiotic Abiotic Factors cluster_biotic Biotic Factors pH pH Hydrolysis Hydrolysis Rate pH->Hydrolysis Alkaline pH increases rate Temp Temperature Temp->Hydrolysis Higher temp increases rate Light Light (UV) Light->Hydrolysis With photocatalysts (TiO₂, ZnO) Metal Metal Ions (e.g., Fe³⁺) Metal->Hydrolysis Catalyze degradation Microbes Microorganisms (Bacteria, Fungi) Microbes->Hydrolysis Biodegradation This compound This compound This compound->Hydrolysis Products Degradation Products (this compound Oxime, Acetonitrile, CO₂) Hydrolysis->Products

Caption: Factors influencing the rate of this compound hydrolysis.

Methomyl_Degradation_Pathway cluster_path Primary Degradation Pathway This compound This compound MethomylOxime This compound Oxime This compound->MethomylOxime Hydrolysis / Microbial Action Acetonitrile Acetonitrile MethomylOxime->Acetonitrile Further Degradation CO2 CO₂ (Mineralization) Acetonitrile->CO2

Caption: Simplified degradation pathway of this compound.

Experimental_Workflow start Experiment Setup (Water/Soil + this compound) incubation Incubation under Controlled Conditions (pH, Temp, Light) start->incubation sampling Time-course Sampling incubation->sampling extraction Sample Extraction (LLE or SPE) sampling->extraction analysis HPLC-UV Analysis extraction->analysis data Data Analysis (Degradation Kinetics, Half-life) analysis->data

Caption: General experimental workflow for a this compound hydrolysis study.

References

Managing Methomyl Persistence in Soil for Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing methomyl (B1676398) persistence in soil during long-term experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound degradation is much slower than expected. What are the potential causes?

A1: Several factors can contribute to slower-than-expected this compound degradation. Consider the following:

  • Soil Sterilization: If you are using sterilized soil (e.g., autoclaved), the primary degradation pathway—microbial action—has been eliminated.[1][2] this compound degradation is significantly faster in non-sterile soil due to microbial activity.[1][2]

  • Low Microbial Activity: Even in non-sterilized soil, microbial populations may be low or lack this compound-degrading strains.[3][4] Factors such as low organic matter, suboptimal pH, or the presence of other inhibitors can affect microbial health.

  • Soil pH: this compound is more stable in acidic to neutral conditions.[2][5] If your soil pH is below 7, chemical hydrolysis will be slow.[5]

  • Low Temperature: Lower temperatures slow down both microbial activity and chemical reactions, leading to increased persistence.

  • Low Soil Moisture: Microbial activity is dependent on adequate soil moisture. Excessively dry conditions will inhibit microbial degradation.

Troubleshooting Steps:

  • Verify Soil Sterility: If you intended to use non-sterile soil, ensure it was not accidentally sterilized.

  • Assess Microbial Health: Consider analyzing the microbial biomass or activity in your soil. If it is low, you might need to amend the soil with organic matter or use a soil source with a known healthy microbial community.

  • Measure and Adjust pH: Measure the pH of your soil. If it is acidic, and your experimental design allows, you could consider adjusting it to a more neutral or slightly alkaline pH to promote hydrolysis, though microbial degradation is the more dominant pathway.[5]

  • Control Temperature: Ensure your incubation temperature is optimal for microbial activity (e.g., 20-30°C).

  • Maintain Optimal Moisture: Adjust the soil moisture to a level that is conducive to microbial activity, typically between 50-70% of the soil's water-holding capacity.

Q2: I am observing inconsistent this compound concentrations across my replicate soil samples. What could be the reason?

A2: Inconsistent concentrations often point to issues with the application of this compound, extraction, or analysis.

  • Non-uniform Application: Uneven application of the this compound solution to the soil can lead to "hot spots" of high concentration.

  • Incomplete Extraction: The extraction efficiency of this compound from soil can be variable. Factors like the type of soil, the extraction solvent, and the thoroughness of mixing can all play a role.

  • Matrix Effects in Analysis: Components of the soil extract can interfere with the analytical method (e.g., HPLC, GC-MS), leading to suppression or enhancement of the this compound signal.

Troubleshooting Steps:

  • Refine Application Protocol: Ensure your method for applying this compound to the soil results in a homogenous mixture. This may involve thorough mixing and allowing for an equilibration period.

  • Optimize Extraction Method: Review your extraction protocol. Ensure you are using an appropriate solvent (e.g., ethyl acetate (B1210297), acetonitrile) and that the mixing/shaking is vigorous and consistent for all samples.[6][7][8] The use of anhydrous sodium sulfate (B86663) can help remove excess water during extraction.[6]

  • Validate Analytical Method: Perform a matrix-matched calibration or a standard addition experiment to check for and correct for matrix effects.

  • Homogenize Samples: Before taking a subsample for extraction, ensure the entire soil sample is thoroughly homogenized.

Q3: What are the primary degradation products of this compound in soil, and should I be monitoring for them?

A3: The primary degradation products of this compound in soil are this compound oxime, acetonitrile, and eventually carbon dioxide.[1][5][9] Monitoring for these can provide a more complete picture of the degradation process. The formation of these products confirms that this compound is not just disappearing but is being transformed.

Quantitative Data Summary

The persistence of this compound in soil is often described by its half-life (t½), which can vary significantly depending on environmental conditions.

ParameterConditionHalf-life (t½)Reference
Soil Type General3 to 50 days[3]
Greenhouse Soils3 to 14 days[2]
Tobacco Growing Soils5 to 6 weeks[2]
Tomato Field Soil1.8 days[6][10]
Surface Soils2 days[5]
Subsoils0.5 to 1.6 months[5]
Groundwater Over 25 weeks[11][12]
Surface Water 6 days[11][12]

Experimental Protocols

Soil Incubation Study for this compound Persistence

This protocol outlines a basic laboratory experiment to determine the degradation rate of this compound in a specific soil type.

a. Soil Preparation:

  • Collect fresh soil from the field of interest.

  • Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and ensure homogeneity.

  • Determine the soil's key characteristics: pH, organic matter content, and water-holding capacity.

  • Adjust the soil moisture to a predetermined level (e.g., 60% of water-holding capacity).

b. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Add the this compound solution to the soil to achieve the desired initial concentration. Ensure the volume of the solvent is minimal to avoid altering soil properties.

  • Thoroughly mix the treated soil to ensure a uniform distribution of this compound.

  • Prepare a control set of soil samples treated with the solvent only.

c. Incubation:

  • Divide the treated soil into replicate microcosms (e.g., glass jars).

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Periodically aerate the microcosms to maintain aerobic conditions.

d. Sampling and Analysis:

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), collect a subset of the microcosms for analysis.

  • Extract this compound from the soil samples using an appropriate solvent and methodology (see Protocol 2).

  • Analyze the extracts using a validated analytical method such as HPLC-DAD or UPLC-MS/MS.[6][8]

This compound Extraction and Cleanup from Soil

This protocol is a general guideline for extracting this compound from soil samples for subsequent analysis.

a. Extraction:

  • Weigh a representative subsample of soil (e.g., 10-25 g) into a centrifuge tube or flask.[6][7]

  • Add a suitable extraction solvent, such as ethyl acetate or acetonitrile.[6][7][8]

  • Add anhydrous sodium sulfate to remove moisture.[6]

  • Shake vigorously for a specified period (e.g., 15-30 minutes).[7]

  • Centrifuge the sample to separate the soil from the solvent.[6]

  • Collect the supernatant (the solvent extract).

  • Repeat the extraction process on the soil pellet one or two more times and combine the supernatants.[7]

b. Cleanup (if necessary):

  • For complex soil matrices, a cleanup step may be required to remove interfering compounds.

  • This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) gel column.[7]

  • Evaporate the combined solvent extracts to a small volume.

  • Pass the concentrated extract through the SPE column.

  • Wash the column with a non-polar solvent (e.g., hexane:ethyl acetate) to remove non-polar interferences.[7]

  • Elute the this compound from the column with a more polar solvent (e.g., methanol (B129727) in ethyl acetate).[7]

c. Final Preparation for Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase used for your analytical instrument.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OM, WHC) Soil_Collection->Soil_Characterization Moisture_Adjustment Moisture Adjustment Soil_Characterization->Moisture_Adjustment Methomyl_Application This compound Application & Homogenization Moisture_Adjustment->Methomyl_Application Incubation Incubation (Controlled Temp & Aeration) Methomyl_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Extraction & Cleanup Sampling->Extraction Analysis HPLC or UPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Degradation Kinetics) Analysis->Data_Analysis

Caption: Workflow for a this compound soil persistence study.

Caption: Key factors influencing this compound degradation in soil.

References

Technical Support Center: Microbial Degradation of Methomyl for Bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the microbial degradation of the carbamate (B1207046) insecticide, methomyl (B1676398).

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the microbial degradation of this compound?

A1: The primary and initial step in the microbial biodegradation of this compound is the hydrolysis of the carbamate ester bond.[1][2] This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. This initial cleavage detoxifies the this compound molecule by breaking it down into two main products: this compound oxime and methylamine.[1][3]

Q2: Which microorganisms are known to degrade this compound?

A2: A variety of bacteria and some fungi have been identified as capable of degrading this compound. Commonly cited bacterial genera include Pseudomonas, Bacillus, Aminobacter, Paracoccus, and Stenotrophomonas.[1][4][5] Specific species such as Aminobacter aminovorans MDW-2, Bacillus cereus, and Pseudomonas aeruginosa have been studied for their this compound degradation capabilities.[3][5] Fungi like Aspergillus and Penicillium have also been noted for their potential to degrade carbamates.[6]

Q3: What are the key enzymes and genes involved in this compound degradation?

A3: The most well-characterized enzyme is a carbamate C-N hydrolase, encoded by the ameH gene, found in Aminobacter aminovorans MDW-2.[4][7] This enzyme is responsible for the initial hydrolysis of this compound. Other hydrolases and esterases are also implicated in this first detoxification step in various microorganisms. The enzymes and genes involved in the further breakdown of this compound oxime and other intermediates are less well-defined but likely involve amidases, oxidoreductases, and enzymes of central metabolic pathways.

Q4: Can this compound be used as a sole source of carbon and/or nitrogen by microorganisms?

A4: This depends on the specific microorganism. Some studies have shown that certain bacteria can utilize this compound as a sole source of carbon for growth.[3] However, other research has indicated that for some strains, such as certain Bacillus species, this compound can serve as a carbon source but not a nitrogen source, requiring supplementation with a nitrogen source like yeast extract for optimal growth and degradation.[5]

Q5: What are the final products of complete this compound mineralization?

A5: The complete microbial mineralization of this compound results in the formation of simple, non-toxic inorganic compounds. These final products include carbon dioxide (CO₂), water (H₂O), ammonia (B1221849) (NH₃) which is then typically converted to nitrate (B79036) (NO₃⁻), and sulfate (B86663) (SO₄²⁻).[4][8]

Troubleshooting Guides

This section addresses common issues encountered during this compound degradation experiments.

Problem Possible Cause(s) Troubleshooting Steps
No or Low this compound Degradation 1. Inoculum is not adapted or viable.2. Sub-optimal culture conditions (pH, temperature).3. This compound concentration is too high, causing toxicity.4. Lack of essential nutrients.5. Incorrect analytical method or sample preparation.1. Use a pre-acclimated inoculum or increase the inoculum size.2. Optimize pH (typically around 7.0-8.5) and temperature (often 30-37°C) for the specific microbial strain.[5][7]3. Start with a lower concentration of this compound (e.g., 10-50 mg/L) and gradually increase it.4. Ensure the minimal salt medium contains all necessary trace elements. Consider adding a small amount of a co-substrate like yeast extract or glucose if the strain cannot utilize this compound as a sole carbon or nitrogen source.[5]5. Verify your HPLC or GC-MS method with a known standard. Check for losses during sample extraction and cleanup.[9]
Inconsistent Degradation Rates 1. Fluctuation in culture conditions.2. Inoculum heterogeneity.3. Abiotic degradation of this compound.4. Issues with the analytical instrument.1. Ensure consistent temperature and pH control throughout the experiment. Use a reliable incubator/shaker.2. Standardize the inoculum preparation procedure to ensure a consistent cell density and growth phase.3. Run a sterile control (medium with this compound but no microorganisms) to quantify any abiotic degradation. This compound is susceptible to hydrolysis at alkaline pH.[10]4. Check for issues with your HPLC/GC-MS, such as pump fluctuations, detector lamp instability, or leaks.[9][11][12]
Difficulty in Isolating this compound-Degrading Microbes 1. Inappropriate source of inoculum.2. Incorrect enrichment conditions.3. This compound concentration in enrichment is too high or too low.4. Overgrowth of non-degrading, faster-growing microbes.1. Collect samples from sites with a history of pesticide contamination, such as agricultural soils or wastewater treatment plants.[4][13]2. Ensure the enrichment medium is a minimal salt medium with this compound as the sole carbon source to select for degraders.3. Start with a moderate concentration of this compound (e.g., 50 mg/L) in the initial enrichment cultures.4. Perform serial dilutions and plate on solid minimal medium with this compound to isolate individual colonies. Repeatedly subculture isolates to ensure purity.
Poor Peak Shape or Resolution in HPLC Analysis 1. Contaminated column or guard column.2. Inappropriate mobile phase composition or pH.3. Sample solvent is incompatible with the mobile phase.4. Column overloading.1. Flush the column with a strong solvent or replace the guard column.[9][11]2. Ensure the mobile phase components are miscible and properly degassed. Adjust the pH if necessary to improve peak shape.3. Whenever possible, dissolve the sample in the mobile phase.[14]4. Reduce the injection volume or dilute the sample.
Metabolite Identification Challenges 1. Metabolites are present at very low concentrations.2. Co-elution of metabolites with other compounds.3. Instability of metabolites.4. Lack of authentic standards for comparison.1. Concentrate the sample extract before analysis. Use a more sensitive detector if available (e.g., mass spectrometer).2. Optimize the chromatographic method (e.g., gradient elution) to improve separation.3. For thermally labile metabolites like this compound oxime, consider derivatization (e.g., silylation) before GC-MS analysis.[15]4. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition and propose structures for unknown metabolites.

Data Presentation

Table 1: Microbial Degradation of this compound by Various Isolates

MicroorganismInitial this compound Conc. (mg/L)Degradation Efficiency (%)Time (hours)Reference(s)
Bacillus cereus160088.2596[5]
Bacillus safensis160077.596[5]
Pseudomonas aeruginosa~162 (10⁻³ M)~25.696[13]
Aminobacter sp. MDW-2 & Afipia sp. MDW-3 (consortium)5010072[3]
Xanthomonas campestris pv. Translucens5~95768[16]
Aspergillus fumigatus5~87.8768[16]

Experimental Protocols

Protocol 1: Isolation of this compound-Degrading Bacteria using Enrichment Culture Technique

Objective: To isolate bacteria capable of utilizing this compound as a primary carbon source from environmental samples.

Materials:

  • Soil or water samples from a pesticide-contaminated site.

  • Minimal Salt Medium (MSM): (per liter) 5.0 g K₂HPO₄, 2.0 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.01 g CaCl₂·2H₂O. Adjust pH to 7.0.

  • This compound stock solution (10 g/L in sterile water or a suitable solvent).

  • Sterile flasks, petri dishes, and other standard microbiology lab equipment.

Procedure:

  • Enrichment: a. Add 10 g of soil or 10 mL of water sample to a 250 mL flask containing 100 mL of sterile MSM. b. Add this compound from the stock solution to a final concentration of 50 mg/L. c. Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days. d. After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing 50 mg/L this compound. e. Repeat this subculturing step at least three more times to enrich for this compound-degrading microorganisms.

  • Isolation: a. After the final enrichment step, prepare serial dilutions (10⁻¹ to 10⁻⁶) of the culture in sterile saline (0.85% NaCl). b. Spread-plate 100 µL of each dilution onto MSM agar (B569324) plates supplemented with 100 mg/L this compound as the sole carbon source. c. Incubate the plates at 30°C for 5-7 days and observe for the appearance of distinct colonies. d. Pick individual colonies and streak them onto fresh MSM-methomyl agar plates to obtain pure cultures.

  • Verification: a. Inoculate the pure isolates into liquid MSM with this compound (50 mg/L) as the sole carbon source. b. Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀) and this compound degradation by HPLC analysis over time. A culture that shows both growth and a decrease in this compound concentration is considered a this compound degrader.

Protocol 2: this compound Hydrolase Activity Assay

Objective: To determine the activity of the enzyme responsible for the initial hydrolysis of this compound in a bacterial cell-free extract.

Materials:

  • Bacterial culture grown in the presence of this compound.

  • Lysis buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT and 1 mM PMSF).

  • Ultrasonicator or other cell disruption equipment.

  • Centrifuge.

  • This compound solution (substrate).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • HPLC system for analysis.

Procedure:

  • Preparation of Cell-Free Extract: a. Harvest bacterial cells from the culture by centrifugation (e.g., 8,000 x g for 10 min at 4°C). b. Wash the cell pellet twice with lysis buffer. c. Resuspend the cells in a small volume of lysis buffer and disrupt them by sonication on ice. d. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris. e. The resulting supernatant is the cell-free extract containing the enzymes. Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay: a. Set up the reaction mixture in a microcentrifuge tube:

    • 800 µL of reaction buffer.
    • 100 µL of cell-free extract.
    • Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes. b. Initiate the reaction by adding 100 µL of this compound solution to a final concentration of 1 mM. c. Incubate the reaction at 30°C for a specific time (e.g., 30 minutes). d. Stop the reaction by adding an equal volume of acetonitrile (B52724) or methanol (B129727) and vortexing to precipitate the protein. e. Centrifuge to pellet the precipitated protein. f. Analyze the supernatant for the disappearance of this compound and the appearance of this compound oxime using HPLC.

  • Calculation of Enzyme Activity: a. Quantify the amount of this compound degraded or this compound oxime produced from a standard curve. b. Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the degradation of 1 µmol of this compound per minute under the specified conditions.

Protocol 3: Analysis of this compound and its Metabolites by HPLC

Objective: To quantify the concentration of this compound and its primary degradation product, this compound oxime, in culture samples.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase: Acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.

  • This compound and this compound oxime analytical standards.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation: a. Collect a sample from the microbial culture. b. Centrifuge to remove bacterial cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set the HPLC conditions:

    • Column: C18 reverse-phase.
    • Mobile Phase: Acetonitrile:Water (isocratic or gradient).
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 20 µL.
    • Detector Wavelength: 234 nm for this compound.
    • Column Temperature: 25-30°C. b. Inject the prepared sample onto the HPLC system. c. Identify and quantify the peaks corresponding to this compound and this compound oxime by comparing their retention times and peak areas to those of the analytical standards.

  • Standard Curve: a. Prepare a series of standard solutions of this compound and this compound oxime of known concentrations. b. Inject each standard and create a calibration curve by plotting peak area versus concentration. c. Use the regression equation from the standard curve to calculate the concentration of this compound and its metabolites in the experimental samples.

Visualizations

Microbial Degradation Pathway of this compound

Methomyl_Degradation_Pathway cluster_downstream Further Degradation cluster_mineralization Mineralization This compound This compound hydrolysis Hydrolysis (Carbamate Hydrolase, e.g., AmeH) This compound->hydrolysis methomyl_oxime This compound Oxime hydrolysis->methomyl_oxime methylamine Methylamine hydrolysis->methylamine further_degradation Further enzymatic reactions methomyl_oxime->further_degradation Beckmann rearrangement central_metabolism Central Metabolism methylamine->central_metabolism acetonitrile Acetonitrile nitrile_hydratase Nitrile Hydratase/ Nitrilase acetonitrile->nitrile_hydratase further_degradation->acetonitrile acetate Acetate acetate->central_metabolism ammonia Ammonia ammonia->central_metabolism nitrile_hydratase->acetate nitrile_hydratase->ammonia final_products CO₂, H₂O, NO₃⁻, SO₄²⁻ central_metabolism->final_products

Caption: Proposed microbial degradation pathway of this compound.

Experimental Workflow for Isolation and Characterization

Experimental_Workflow cluster_characterization Characterization start Start: Contaminated Soil/Water Sample enrichment Enrichment Culture (MSM + this compound) start->enrichment isolation Isolation on Solid Medium (MSM-Methomyl Agar) enrichment->isolation pure_culture Obtain Pure Cultures isolation->pure_culture degradation_assay Degradation Assay (Liquid Culture) pure_culture->degradation_assay molecular_id Molecular Identification (16S rRNA sequencing) pure_culture->molecular_id analytical Analytical Monitoring (HPLC/GC-MS) degradation_assay->analytical enzyme_assay Enzyme Assays degradation_assay->enzyme_assay end End: Identified Degrader with Characterized Pathway analytical->end enzyme_assay->end molecular_id->end

Caption: Workflow for isolating and characterizing this compound-degrading microbes.

References

overcoming matrix effects in methomyl residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in methomyl (B1676398) residue analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of this compound residues.

Problem Potential Cause Recommended Solution
Low or No this compound Peak Detected Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a weaker signal.[1]1. Improve Chromatographic Separation: Modify the LC gradient, flow rate, or change the column to better separate this compound from matrix interferences.[2] 2. Enhance Sample Cleanup: Implement or optimize a sample cleanup step using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) to remove interfering compounds.[3][4] 3. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[5]
Inconsistent or Poor Reproducibility of Results Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent levels of ion suppression or enhancement.[6]1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effect as both standards and samples will be similarly affected.[7][8][9] 2. Employ an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for variability, as it experiences the same matrix effects as the analyte.[10][11] 3. Standard Addition Method: For highly variable or unknown matrices, the standard addition method can provide accurate quantification by accounting for the specific matrix effect in each sample.[10][12]
High Background Noise or False Positives Matrix Interference: Components of the matrix may have similar mass-to-charge ratios (m/z) as this compound or its fragments, leading to interfering peaks.[1]1. Optimize MS/MS Parameters: Select more specific MRM (Multiple Reaction Monitoring) transitions for this compound that are less prone to interference from the matrix.[1] 2. Improve Sample Cleanup: Utilize more selective SPE sorbents or dSPE cleanup steps to target the removal of interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method often incorporates dSPE for this purpose.[13][14] 3. Use High-Resolution Mass Spectrometry (HRMS): HRMS provides greater mass accuracy, which can help to distinguish this compound from interfering matrix components.[1]
Peak Tailing or Splitting Matrix Overload on Analytical Column: High concentrations of matrix components can lead to poor chromatography.[15]1. Dilute the Sample Extract: This is a simple and effective way to reduce the load of matrix components on the column.[5] 2. Enhance Sample Cleanup: A more rigorous cleanup procedure will remove more of the matrix components prior to injection.[3] 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[15]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix during analysis, most commonly in mass spectrometry.[1] In this compound residue analysis, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[14][16] For example, components in a complex matrix like tobacco or herbs can suppress the ionization of this compound, leading to an underestimation of its concentration.[14][17]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: You can assess matrix effects by comparing the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank sample extract (post-extraction). A significant difference in signal intensity (typically >20%) indicates the presence of matrix effects.[10][18] The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100.[18]

Q3: What is the QuEChERS method and why is it recommended for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[13] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[13] This method is effective for removing many interfering matrix components, thereby reducing matrix effects and is suitable for analyzing this compound in various food and biological matrices.[13][14]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is recommended when significant matrix effects are observed (typically >20% signal suppression or enhancement).[4] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[8][9] This approach helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[7][19]

Q5: Can I just dilute my sample to overcome matrix effects?

A5: Dilution can be a simple and effective strategy to reduce matrix effects by lowering the concentration of interfering compounds.[5] However, excessive dilution may also lower the concentration of this compound to below the limit of quantification (LOQ) of your analytical method. It is a balancing act, and the effectiveness of dilution should be evaluated for your specific matrix and required detection limits.[4]

Q6: What are the best calibration strategies to compensate for matrix effects?

A6: The most effective strategies include:

  • Matrix-Matched Calibration: Prepares standards in a blank matrix extract to mimic the sample environment.[9][19]

  • Internal Standard Calibration: Uses a stable isotope-labeled analog of this compound, which co-elutes and experiences the same matrix effects, providing the most accurate correction.[10][11]

  • Standard Addition: Involves adding known amounts of standard to the sample itself and is particularly useful for complex or unknown matrices where a representative blank matrix is unavailable.[10][12]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound Extraction and Cleanup

This protocol is a generalized procedure based on the QuEChERS methodology, which may require optimization for specific matrices.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If required, add an internal standard.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate).[13]

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, and magnesium sulfate to remove excess water).[4][13]

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant for LC-MS/MS analysis. The extract may be diluted with a suitable solvent to minimize matrix effects.[5]

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline for the cleanup of this compound from aqueous samples.

  • Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., C18) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as acetonitrile or methanol, into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase or a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (dSPE / SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review

Caption: General workflow for this compound residue analysis.

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimization of Photocatalytic Degradation of Methomyl in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photocatalytic degradation of methomyl (B1676398).

Troubleshooting Guides

This section addresses common issues encountered during the experimental process.

Issue 1: Low Degradation Efficiency of this compound

Question: My photocatalytic experiment is showing low or no degradation of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low degradation efficiency can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Verify Experimental Controls: Ensure that control experiments (e.g., this compound solution with UV light but no catalyst, and this compound solution with catalyst in the dark) show negligible degradation.[1] If not, other degradation pathways like photolysis or hydrolysis might be significant under your experimental conditions.

  • Optimize Catalyst Concentration: The amount of photocatalyst is crucial.

    • Too Low: Insufficient active sites for the reaction.

    • Too High: Increased turbidity can block light penetration and lead to catalyst particle aggregation, reducing the effective surface area.[1][2]

    • Recommendation: Perform a series of experiments with varying catalyst concentrations to find the optimum. For TiO₂ and ZnO, an optimal concentration has been reported to be around 2.0 g/L for this compound degradation.[1][2][3]

  • Adjust pH of the Solution: The pH of the aqueous solution significantly influences the surface charge of the photocatalyst and the this compound molecule, affecting adsorption and the generation of hydroxyl radicals.

    • Studies have shown that the photodegradation rate of this compound is often highest in acidic solutions and lowest in alkaline solutions.[1][2] For instance, with TiO₂, a pH of 3.5 showed a higher degradation rate than pH 5.6 or 9.0.[1][2]

    • Recommendation: Measure and adjust the initial pH of your this compound solution. Experiment with a range of pH values (e.g., 3, 5, 7, 9) to determine the optimal condition for your specific catalyst and setup.

  • Check Light Source and Intensity: The light source must have sufficient energy to activate the photocatalyst.

    • Wavelength: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your photocatalyst. For TiO₂ (anatase), the band gap energy is about 3.2 eV, requiring UV light with a wavelength of less than 390 nm.[4][5]

    • Intensity: Low light intensity will result in a lower rate of electron-hole pair formation. Increase the light intensity or move the light source closer to the reactor, but be mindful of potential thermal effects.

  • Evaluate Catalyst Type: Different photocatalysts exhibit varying efficiencies.

    • ZnO has been shown to be a more effective catalyst than TiO₂ for this compound degradation under the same reaction conditions, partly because it absorbs a larger fraction of the UV spectrum.[1][2][3]

    • Recommendation: If you are using TiO₂, consider testing ZnO as an alternative or using modified photocatalysts.

Issue 2: Inconsistent or Irreproducible Results

Question: I am getting inconsistent results between experimental runs. What could be causing this variability?

Answer: Inconsistent results are often due to subtle variations in experimental parameters. To improve reproducibility:

  • Ensure Homogeneous Catalyst Suspension: In slurry-based systems, ensure the catalyst is uniformly suspended throughout the solution. Use consistent and adequate stirring to prevent the catalyst from settling.

  • Control Temperature: Photocatalytic reactions are generally not highly sensitive to temperature, but significant fluctuations can affect reaction kinetics. Use a water bath or other temperature control system to maintain a constant temperature.

  • Precise Reagent Preparation: Prepare fresh stock solutions of this compound and any other reagents for each set of experiments to avoid degradation or changes in concentration over time.

  • Consistent Water Matrix: The composition of the water can impact the reaction. The presence of certain ions, such as chloride (Cl-), can act as hole scavengers and inhibit the degradation process.[1][3] Use deionized or distilled water for consistency, and if studying real water samples, characterize their composition.

  • Standardize Sampling and Analysis: Use a consistent procedure for taking and preparing samples for analysis. Ensure your analytical method (e.g., HPLC) is properly calibrated and validated.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst concentration for this compound degradation?

A1: The optimal catalyst concentration depends on the specific catalyst, reactor geometry, and light source. However, for TiO₂ and ZnO, a concentration of 2.0 g/L has been frequently reported as optimal for this compound degradation.[1][2][3] Exceeding this concentration can lead to decreased efficiency due to light scattering and particle agglomeration.[1][2]

Q2: How does pH affect the photocatalytic degradation of this compound?

A2: The pH of the solution is a critical parameter. For this compound degradation using TiO₂, an acidic pH (e.g., 3.5) has been shown to be more effective than neutral or alkaline pH.[1][2] This is because the surface of TiO₂ is positively charged in acidic conditions, which can influence the adsorption of this compound and the generation of reactive oxygen species.

Q3: Which photocatalyst is more effective for this compound degradation, TiO₂ or ZnO?

A3: Studies have indicated that ZnO can be a more effective photocatalyst than TiO₂ for the degradation of this compound under similar experimental conditions.[1][2][3] This is attributed to ZnO's ability to absorb a broader range of the UV spectrum.[1][2]

Q4: What are the degradation byproducts of this compound photocatalysis?

A4: The photocatalytic degradation of this compound proceeds through the formation of several intermediate products before complete mineralization to CO₂, water, sulfate, and ammonia.[6][7] Identified intermediates include products resulting from the rupture of the ester bond, hydroxylation of the methyl group, and decarboxylation.[6][7] Carboxylic acids such as formic, acetic, glycolic, and oxalic acid have also been detected.[7]

Q5: How can I analyze the concentration of this compound during my experiment?

A5: The most common method for quantifying this compound in water samples is High-Performance Liquid Chromatography (HPLC) .[6][8] A UV detector is typically used, with the maximum absorbance for this compound observed around 234 nm.[9][10][11] It is also possible to use liquid chromatography with tandem mass spectrometry (LC-MS/MS) for lower detection limits.[12]

Data Presentation

Table 1: Summary of Optimal Conditions for Photocatalytic Degradation of this compound

ParameterOptimal Value/RangeCatalystReference(s)
Catalyst Concentration 2.0 g/LTiO₂, ZnO[1][2][3]
pH Acidic (e.g., 3.5)TiO₂[1][2]
Catalyst Type ZnO > TiO₂-[1][2][3]

Experimental Protocols

General Protocol for Photocatalytic Degradation of this compound in a Batch Reactor

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • Prepare solutions of acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment.

  • Reactor Setup:

    • Use a quartz or borosilicate glass reactor to allow for UV light penetration.

    • Place a magnetic stir bar in the reactor for continuous mixing.

    • Position a UV lamp (e.g., 366 nm) at a fixed distance from the reactor.[1] A cooling system may be necessary to maintain a constant temperature.

  • Photocatalytic Reaction:

    • Add a specific volume of the this compound stock solution to the reactor.

    • Adjust the pH of the solution to the desired value using the acid/base solutions.

    • Add the desired amount of photocatalyst (e.g., TiO₂ or ZnO) to the solution to achieve the target concentration.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots of the suspension from the reactor.

    • Immediately filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove the catalyst particles.

    • Analyze the filtrate for the remaining this compound concentration using a pre-calibrated HPLC system.

  • Data Analysis:

    • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • The reaction kinetics can often be described by a pseudo-first-order model.

Visualizations

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare this compound Stock Solution add_solution Add this compound Solution to Reactor prep_reagents->add_solution prep_catalyst Weigh Photocatalyst add_catalyst Add Photocatalyst prep_catalyst->add_catalyst prep_reactor Set up Reactor (Stirrer, Lamp) prep_reactor->add_solution adjust_ph Adjust pH add_solution->adjust_ph adjust_ph->add_catalyst dark_adsorption Stir in Dark (Adsorption Equilibrium) add_catalyst->dark_adsorption start_uv Turn on UV Lamp dark_adsorption->start_uv take_samples Take Samples at Intervals start_uv->take_samples filter_samples Filter Samples take_samples->filter_samples hplc_analysis Analyze by HPLC filter_samples->hplc_analysis calc_degradation Calculate Degradation Efficiency hplc_analysis->calc_degradation

Caption: Experimental workflow for photocatalytic degradation of this compound.

Troubleshooting_Low_Degradation start Low this compound Degradation q_controls Are control experiments (UV only, catalyst only) showing degradation? start->q_controls a_controls_yes Address photolysis/ hydrolysis issues q_controls->a_controls_yes Yes q_catalyst Is catalyst concentration optimized? q_controls->q_catalyst No a_catalyst_no Vary concentration (e.g., 0.5-2.5 g/L) q_catalyst->a_catalyst_no No q_ph Is pH optimized? q_catalyst->q_ph Yes success Improved Degradation a_catalyst_no->success a_ph_no Test a range of pH values (acidic often better) q_ph->a_ph_no No q_light Is light source appropriate? q_ph->q_light Yes a_ph_no->success a_light_no Check wavelength and intensity q_light->a_light_no No q_catalyst_type Consider alternative catalyst? q_light->q_catalyst_type Yes a_light_no->success a_catalyst_type_yes Test ZnO or other modified catalysts q_catalyst_type->a_catalyst_type_yes Yes a_catalyst_type_yes->success Methomyl_Degradation_Pathway cluster_intermediates Intermediate Products This compound This compound hydroxylation Hydroxylated Intermediates This compound->hydroxylation + •OH ester_rupture Ester Bond Rupture Products This compound->ester_rupture + •OH decarboxylation Decarboxylated Products This compound->decarboxylation + •OH carboxylic_acids Carboxylic Acids (Formic, Acetic, etc.) hydroxylation->carboxylic_acids ester_rupture->carboxylic_acids decarboxylation->carboxylic_acids mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NH₄⁺) carboxylic_acids->mineralization

References

Validation & Comparative

A Comparative Efficacy Analysis of Methomyl and Other Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of methomyl, an oxime carbamate (B1207046) insecticide, with other notable carbamates such as carbofuran, aldicarb, and carbaryl. The information is compiled from various scientific studies to offer a comparative perspective on their insecticidal activity, supported by available experimental data and methodologies.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides, including this compound, share a common mechanism of action: the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] AChE is crucial for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2] This mode of action is similar to that of organophosphate insecticides, although the inhibition by carbamates is typically reversible.

The core process involves the carbamylation of the serine hydroxyl group at the active site of the AChE enzyme.[3] This reversible binding prevents ACh from being hydrolyzed, thus disrupting normal nerve impulse transmission.[1][3]

G cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Nerve Impulse Causes Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolyzed by Receptor ACh Receptors ACh_free->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound (Carbamate) This compound->AChE Inhibits Signal Continuous Signal (Hyperstimulation) Receptor->Signal Activates G start Start: Obtain Pest Population rearing 1. Insect Rearing (Maintain healthy, uniform colony under controlled conditions) start->rearing prep 2. Dose Preparation (Create serial dilutions of the test insecticide) rearing->prep exposure 3. Exposure (Apply insecticide to diet, leaf disc, or surface; introduce insects) prep->exposure incubation 4. Incubation (Hold treated insects under controlled temp/humidity for a defined period, e.g., 24-72h) exposure->incubation mortality 5. Mortality Assessment (Count dead and live insects in each concentration group and control) incubation->mortality analysis 6. Data Analysis (Correct for control mortality; perform Probit or Logit analysis) mortality->analysis end End: Determine LC₅₀ Value analysis->end

References

A Comparative Analysis of Methomyl and Spinetoram on Insect Larvae for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of two widely used insecticides.

This guide provides a comprehensive comparative study of methomyl (B1676398) and spinetoram (B1464634), two insecticides with distinct modes of action, spectrums of activity, and toxicological profiles against various insect larvae. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and pest management, offering a detailed examination of their efficacy supported by experimental data.

Overview and Mechanism of Action

This compound and spinetoram are both potent insecticides used to control a broad range of insect pests. However, they belong to different chemical classes and target distinct sites within the insect nervous system.

This compound , a carbamate (B1207046) insecticide (IRAC Group 1A), acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). By blocking AChE, this compound leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Spinetoram , a spinosyn insecticide (IRAC Group 5), has a more complex mode of action. It primarily targets the nicotinic acetylcholine receptors (nAChRs) at a site distinct from that of neonicotinoids.[1][2] Additionally, spinetoram can affect gamma-aminobutyric acid (GABA) receptors.[3] This dual action leads to the rapid excitation of the insect's nervous system, resulting in involuntary muscle contractions, paralysis, and death.[1]

Comparative Efficacy and Toxicity on Insect Larvae

The lethal concentration (LC50) is a standard measure of the toxicity of a substance to a population of organisms. The following tables summarize the comparative LC50 values of this compound and spinetoram against various lepidopteran and dipteran insect larvae, as determined by laboratory bioassays.

Lepidoptera
Target SpeciesInsecticideLC50Exposure Time (hours)Bioassay MethodReference
Spodoptera littoralis (4th instar)This compound1.58 ppm24Leaf Dipping[4]
Spinetoram2.15 ppm24Leaf Dipping[4]
Helicoverpa armigera (2nd instar)This compoundNot specified24Topical Application[5]
Spinetoram> Chlorantraniliprole24Topical Application[5]
Spodoptera frugiperda (3rd instar)This compoundNot specified72Topical Application[6]
Spinetoram1.2 ppm72Topical Application[6]
Diptera
Target SpeciesInsecticideLC50 (ppm)Exposure Time (hours)Bioassay MethodReference
Culex pipiens (3rd instar)This compound1.62124Larval Bioassay[7]
Spinetoram0.01624Larval Bioassay[7]
Anopheles multicolor (3rd instar)This compound1.62824Larval Bioassay[7]
Spinetoram0.01424Larval Bioassay[7]

Speed of Action

While both insecticides are considered fast-acting, the time to achieve 50% mortality (LT50) can vary depending on the insect species and the dose.

Target SpeciesInsecticideConcentrationLT50 (hours)Bioassay MethodReference
Helicoverpa armigera (Adult)This compound100 mg/L3.3Feeding[8]
Spodoptera litura (Adult)This compound100 mg/L3.7Feeding[8]
Agrotis ipsilon (Adult)This compound100 mg/L3.5Feeding[8]

Note: Direct comparative LT50 data for spinetoram on the same larval species under the same conditions was not available in the searched literature.

Spectrum of Activity

Both this compound and spinetoram exhibit broad-spectrum activity against a variety of insect pests.

This compound is effective against a wide range of pests including Lepidoptera (caterpillars), Coleoptera (beetles), Hemiptera (true bugs), and Thysanoptera (thrips).[9]

Spinetoram also controls a broad array of pests, with particular efficacy against Lepidopteran larvae, Diptera (flies and leafminers), and Thysanoptera.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Larval Bioassay for Spodoptera littoralis
  • Insect Rearing: Larvae of Spodoptera littoralis were reared on castor bean leaves (Ricinus communis) under controlled laboratory conditions of 25±2°C and 65±5% relative humidity.

  • Insecticide Preparation: Commercial formulations of this compound and spinetoram were used to prepare a series of concentrations.

  • Bioassay Method (Leaf Dipping): Castor bean leaves were dipped in the respective insecticide solutions for 10 seconds and then air-dried. The treated leaves were placed in petri dishes, and 4th instar larvae were introduced.

  • Data Collection: Mortality was recorded after 24, 48, and 72 hours. Larvae were considered dead if they did not move when prodded with a fine brush.

  • Statistical Analysis: The LC50 values were calculated using probit analysis.[4]

Larval Bioassay for Helicoverpa armigera
  • Insect Rearing: Helicoverpa armigera larvae were reared on an artificial diet at 25±1°C, 50-70% relative humidity, and a 14:10 hour (light:dark) photoperiod.[11]

  • Insecticide Application (Topical): A specific dose of this compound (50 μg in 1 µL acetone (B3395972) per larva) was applied to the pronotum of 5th instar larvae.[11] For spinetoram, various concentrations were prepared for topical application on 2nd instar larvae.[5]

  • Data Collection: Mortality was assessed 24 hours after treatment.[5][11]

Larval Bioassay for Dipteran Species (Culex pipiens and Anopheles multicolor)
  • Insect Rearing: Larvae were laboratory-reared.

  • Insecticide Preparation: Serial dilutions of this compound and spinetoram were prepared.

  • Bioassay Method: Third instar larvae were exposed to different concentrations of the insecticides in water.

  • Data Collection: Mortality was recorded after 24 hours.[7]

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the modes of action of this compound and spinetoram at the neuronal level.

methomyl_moa cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds AChE->presynaptic Choline Recycling AChR->postsynaptic Signal Transduction This compound This compound This compound->AChE Inhibits caption This compound inhibits acetylcholinesterase in the synapse.

Caption: this compound inhibits acetylcholinesterase in the synapse.

spinetoram_moa cluster_neuron Postsynaptic Neuron Membrane nAChR Nicotinic ACh Receptor (nAChR) excitation Continuous Excitation nAChR->excitation GABA_R GABA Receptor GABA_R->excitation Inhibition of Inhibition spinetoram Spinetoram spinetoram->nAChR Allosteric Activation spinetoram->GABA_R Negative Allosteric Modulation paralysis Paralysis & Death excitation->paralysis caption Spinetoram acts on nACh and GABA receptors.

Caption: Spinetoram acts on nACh and GABA receptors.

Experimental Workflow

The following diagram outlines a typical workflow for an insecticide bioassay.

bioassay_workflow start Start rearing Insect Rearing start->rearing prep Insecticide Preparation (Serial Dilutions) rearing->prep exposure Larval Exposure (e.g., Leaf-dip, Topical) prep->exposure incubation Incubation (Controlled Conditions) exposure->incubation data_collection Data Collection (Mortality Assessment) incubation->data_collection analysis Statistical Analysis (Probit Analysis) data_collection->analysis end End (LC50 Determination) analysis->end caption Generalized workflow for an insecticide bioassay.

Caption: Generalized workflow for an insecticide bioassay.

Conclusion

This comparative guide provides a detailed analysis of this compound and spinetoram, highlighting their distinct mechanisms of action and differential efficacy against various insect larvae. This compound acts as a potent, rapid-acting acetylcholinesterase inhibitor, while spinetoram offers a complex mode of action targeting both nAChRs and GABA receptors. The choice between these insecticides will depend on the target pest species, the potential for resistance development, and the specific requirements of the pest management or drug development program. The experimental protocols and data presented here serve as a valuable resource for researchers to design and interpret further studies in the field of insecticide science.

References

Comparative Analysis of Methomyl Toxicity in Different Fish Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide, is widely used in agriculture to control a variety of pests.[1][2] Its extensive use, however, raises concerns about its potential impact on non-target aquatic organisms, particularly fish. This guide provides a comparative analysis of this compound's toxicity across different fish species, supported by experimental data, to aid in environmental risk assessment and the development of safer alternatives.

Acute Toxicity of this compound to Fish Species

The acute toxicity of this compound to fish is typically evaluated by determining the median lethal concentration (LC50), which is the concentration of the chemical in water that is lethal to 50% of a test population over a specific period, usually 96 hours. The 96-hour LC50 is a standard measure for assessing the acute toxicity of substances to aquatic organisms.

This compound is classified as moderately to highly toxic to fish.[1][3] A comparative summary of 96-hour LC50 values for this compound in various freshwater and marine fish species is presented in the table below.

Fish SpeciesCommon NameEnvironment96-hour LC50 (mg/L)Reference
Oncorhynchus mykissRainbow TroutFreshwater3.4[1]
Lepomis macrochirusBluegill SunfishFreshwater0.8[1]
Danio rerioZebrafishFreshwater3.4[4]
Pseudorasbora parvaTopmouth GudgeonFreshwater0.425[5]
Pimephales promelasFathead MinnowFreshwater0.3 - 6.8 (range for 12 species)[2]
Oreochromis niloticusNile TilapiaFreshwater4.015[6]
Marine Species (2)-Marine0.34 - 1.16[2]

Note: The toxicity of this compound can be influenced by factors such as the formulation of the product, water temperature, and pH. However, for some fish species, no significant changes in toxicity were observed with variations in temperature and pH within the range of 6.5 to 8.5.[2]

Chronic and Sub-lethal Effects of this compound

Chronic exposure to sub-lethal concentrations of this compound can lead to a range of adverse effects in fish. Studies on Nile tilapia (Oreochromis niloticus) have shown that chronic exposure to this compound can induce oxidative stress.[7][8] This is characterized by an increase in the activities of antioxidant enzymes such as glutathione (B108866) S-transferase (GST), glutathione reductase (GR), and glutathione peroxidase (GPx), along with an increase in oxidized glutathione (GSSG) and a decrease in reduced glutathione (GSH).[8] In some cases, the damage caused by lower concentrations of this compound was found to be reversible after a recovery period in this compound-free water.[7][8]

A study on zebrafish (Danio rerio) exposed to environmentally relevant concentrations of this compound for 56 days revealed significant increases in reactive oxygen species (ROS) content in the liver, indicating oxidative stress.[9] This study also highlighted that female zebrafish exhibited higher susceptibility to this compound-induced oxidative damage and inflammatory responses.[9]

Experimental Protocols

The following provides a generalized methodology for a static-renewal acute toxicity test, a common method for determining the 96-hour LC50 of a chemical in fish. This protocol is a synthesis of standard toxicological practices and information inferred from the reviewed literature.

1. Test Organisms:

  • Species: A standardized fish species, such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), or zebrafish (Danio rerio), is typically used.

  • Acclimation: Fish are acclimated to laboratory conditions for a minimum of two weeks in holding tanks with controlled water quality (temperature, pH, dissolved oxygen) and a specific photoperiod.

2. Test Conditions:

  • Water: Dechlorinated tap water or reconstituted water with known chemical characteristics is used.

  • Temperature and pH: Maintained at a constant, species-appropriate level. For example, tests on some species have been conducted without significant toxicity changes between pH 6.5 and 8.5.[2]

  • Dissolved Oxygen: Maintained above 60% saturation.

  • Photoperiod: A consistent light-dark cycle, often 16 hours of light and 8 hours of darkness.

3. Experimental Procedure:

  • Test Chambers: Glass aquaria are used as test chambers.

  • Concentrations: A series of this compound concentrations and a control (this compound-free water) are prepared. The concentrations are typically arranged in a geometric series.

  • Exposure: A specific number of fish (e.g., 10-20) are randomly assigned to each test chamber. The test solutions are renewed every 24 or 48 hours to maintain the desired chemical concentrations.

  • Duration: The exposure period is 96 hours.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Behavioral changes are also noted.

4. Data Analysis:

  • The 96-hour LC50 value and its 95% confidence limits are calculated using statistical methods such as the probit analysis.

Mechanism of Action and Signaling Pathways

The primary mode of action for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][10] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132).

Methomyl_AChE_Inhibition cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes ContinuousStimulation Continuous Stimulation AChE->ContinuousStimulation Leads to accumulation of Acetylcholine NerveSynapse Nerve Synapse Acetylcholine->NerveSynapse Binds to receptor Muscle Muscle/Nerve Cell NerveSynapse->Muscle Signal Transduction Paralysis Paralysis & Death ContinuousStimulation->Paralysis

Caption: Inhibition of Acetylcholinesterase by this compound.

By inhibiting AChE, this compound causes an accumulation of acetylcholine in the nerve synapse, leading to continuous stimulation of nerve and muscle fibers. This results in paralysis and ultimately death of the organism.

As mentioned earlier, this compound exposure can also lead to oxidative stress. The following diagram illustrates the general pathway of oxidative stress induction and the cellular antioxidant defense mechanisms.

Oxidative_Stress_Pathway cluster_antioxidant Antioxidant Defense System This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) Production This compound->ROS GST Glutathione S-Transferase (GST) This compound->GST Induces OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage SOD Superoxide Dismutase (SOD) ROS->SOD Converted to H2O2 GPx Glutathione Peroxidase (GPx) ROS->GPx Reduces H2O2 and lipid peroxides CellDeath Cell Death OxidativeDamage->CellDeath CAT Catalase (CAT) SOD->CAT H2O2 converted to H2O + O2 GSH Reduced Glutathione (GSH) GPx->GSH Uses GSH GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidized to

Caption: this compound-Induced Oxidative Stress Pathway in Fish.

This guide provides a concise overview of the comparative toxicity of this compound in different fish species. The data clearly indicates that this compound poses a significant toxicological risk to aquatic life. Further research into the chronic and sub-lethal effects of this compound, particularly on sensitive life stages and populations, is crucial for a comprehensive understanding of its environmental impact.

References

A Comparative Guide to Assessing Methomyl Resistance in Pest Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the carbamate (B1207046) insecticide methomyl (B1676398) has led to the development of resistance in numerous pest populations, posing a significant challenge to effective crop protection. Understanding the extent of this resistance and comparing the efficacy of this compound with alternative insecticides is crucial for developing sustainable pest management strategies. This guide provides an objective comparison of this compound's performance, supported by experimental data, and details the methodologies for assessing resistance.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the lethal concentration (LC50) values and resistance ratios (RR) of this compound and several alternative insecticides against key pest species. Lower LC50 values indicate higher toxicity. The resistance ratio, calculated by dividing the LC50 of a resistant population by the LC50 of a susceptible population, quantifies the level of resistance.

Pest SpeciesStrainInsecticideLC50 (unit)Resistance Ratio (RR)Bioassay MethodReference
Spodoptera frugiperdaField Population (STo)This compound-1.79Leaf Bioassay[1]
Spodoptera frugiperdaField Population (Non)This compound-4Leaf Bioassay[1]
Spodoptera frugiperdaLab-SusceptibleEmamectin benzoate0.17 µg/ml--[2]
Spodoptera frugiperdaField Population (JHG-SF)Emamectin benzoate-91.41-[2]
Spodoptera frugiperdaField PopulationEmamectin benzoate0.089 ppm (2nd instar), 0.464 ppm (4th instar)--[3]
Spodoptera frugiperdaField PopulationChlorantraniliprole0.12 ppm (2nd instar), 0.464 ppm (4th instar)--[3]
Spodoptera frugiperdaField PopulationIndoxacarb3.34 ppm (2nd instar), 10.79 ppm (4th instar)--[3]
Spodoptera frugiperdaField PopulationThis compound3.15 ppm (2nd instar)--[3]
Spodoptera exiguaNganjuk PopulationThis compound1127.44 mg [AI]/liter58.8Leaf-dipping[4]
Spodoptera exiguaNganjuk PopulationChlorfenapyr-8.8Leaf-dipping[4]
Spodoptera exiguaNganjuk PopulationEmamectin benzoate-2.5Leaf-dipping[4]
Bactrocera zonataMale AdultsThis compound0.169 ppm (24h), 0.041 ppm (48h)-Feeding Assay[5][6]
Bactrocera zonataFemale AdultsThis compound0.351 ppm (24h), 0.076 ppm (48h)-Feeding Assay[5][6]
Bactrocera zonataMale AdultsSpinosad20.05 ppm (24h), 16.00 ppm (48h)-Feeding Assay[5]
Bactrocera zonataFemale AdultsSpinosad26.96 ppm (24h), 19.11 ppm (48h)-Feeding Assay[5]
Bactrocera zonataMale AdultsMalathion206 ppm (24h), 75.3 ppm (48h)-Feeding Assay[5]
Bactrocera zonataFemale AdultsMalathion345.1 ppm (24h), 83.8 ppm (48h)-Feeding Assay[5]
Musca domesticaField Strains (Punjab, Pakistan)This compound-36.45 to >100-[7]
Musca domesticaField Strains (Sindh, Pakistan)This compound-38.08 to >100-[7]
Plutella xylostellaSusceptibleChlorpyrifos62 µg/mL--[8]
Plutella xylostellaResistantChlorpyrifos4300 µg/mL69.35-[8]

Mechanisms of this compound Resistance

This compound, a carbamate insecticide, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[9] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death. Pest populations have evolved several mechanisms to counteract the effects of this compound:

  • Target-Site Insensitivity: This is a primary mechanism of resistance to this compound. Mutations in the gene encoding acetylcholinesterase (ace-1) can alter the enzyme's structure, reducing its sensitivity to inhibition by carbamates and organophosphates. A common mutation is the G119S substitution, which has been identified in various resistant insect species.

  • Metabolic Resistance: Insects can develop the ability to detoxify this compound before it reaches its target site. This is often achieved through the increased activity of detoxification enzymes such as esterases and P450 monooxygenases.

  • Penetration Resistance: Changes in the insect's cuticle can slow down the absorption of the insecticide, providing more time for metabolic detoxification.

  • Behavioral Resistance: Some insects may develop behaviors to avoid contact with the insecticide, such as moving to untreated areas of a plant.[10]

Experimental Protocols for Assessing this compound Resistance

Accurate assessment of this compound resistance is essential for effective resistance management. The following are detailed protocols for key experiments.

Toxicological Bioassays

Toxicological bioassays are fundamental for determining the susceptibility of a pest population to an insecticide. The goal is to establish a dose-response curve and calculate the LC50 value.

a) Leaf-Dip Bioassay (for larval stages of phytophagous insects)

  • Preparation of Insecticide Solutions: Prepare a stock solution of technical-grade this compound in an appropriate solvent (e.g., acetone). From this stock, make a series of five to seven serial dilutions in water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only water and surfactant should also be prepared.

  • Leaf Treatment: Select uniform, undamaged leaves from the host plant. Dip each leaf into a corresponding insecticide dilution for 10-30 seconds with gentle agitation. Allow the leaves to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure: Place the treated leaves individually into petri dishes or other suitable containers lined with moistened filter paper to maintain humidity. Introduce a known number of larvae (typically 10-20) of a specific instar (e.g., third instar) into each container.

  • Incubation: Maintain the containers under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Mortality Assessment: Record larval mortality after 24, 48, and/or 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 value, its 95% confidence intervals, and the slope of the dose-response curve.

b) Adult Vial Test (for adult insects)

  • Vial Coating: Prepare serial dilutions of this compound in acetone (B3395972). Pipette 1 ml of each dilution into a 20 ml glass scintillation vial. Roll the vial on a hot dog roller (with the heating element off) or manually until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare control vials using acetone only.

  • Insect Exposure: Introduce a known number of adult insects (e.g., 10-20) into each vial and cap it.

  • Incubation: Hold the vials at a constant temperature and observe.

  • Mortality Assessment: Record mortality at regular intervals.

  • Data Analysis: As with the leaf-dip bioassay, use probit analysis to calculate the LC50.

Biochemical Assay: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the activity of AChE and its inhibition by this compound, providing insight into target-site sensitivity.

  • Enzyme Preparation: Homogenize individual insects or a pool of insects in a chilled phosphate (B84403) buffer (pH 7.5). Centrifuge the homogenate at 4°C to pellet cellular debris. The resulting supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration in the enzyme extract using a standard method (e.g., Bradford assay).

  • AChE Activity Measurement (Ellman's Method):

    • In a 96-well microplate, add the enzyme extract to wells containing a phosphate buffer and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).

    • AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Inhibition Assay: Pre-incubate the enzyme extract with various concentrations of this compound for a set period before adding the substrate. Measure the residual AChE activity as described above.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the logarithm of the this compound concentration.

Molecular Diagnostics: Detection of ace-1 Gene Mutations

Molecular assays can detect specific mutations in the ace-1 gene associated with this compound resistance.

  • DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit or a standard protocol (e.g., phenol-chloroform extraction).

  • Polymerase Chain Reaction (PCR): Amplify a specific region of the ace-1 gene flanking the potential mutation site (e.g., G119S) using specific primers.

  • Genotyping:

    • Restriction Fragment Length Polymorphism (RFLP): If the mutation creates or abolishes a restriction enzyme recognition site, the PCR product can be digested with the corresponding enzyme. The resulting fragments are then separated by gel electrophoresis to determine the genotype (susceptible, resistant, or heterozygous).

    • DNA Sequencing: Sequence the PCR product to directly identify the presence of any mutations in the amplified region. This is the most definitive method for identifying known and novel mutations.

  • Data Analysis: Determine the frequency of the resistance allele in the sampled population.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts in this compound resistance assessment.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_this compound This compound Action ACh_Synthesis Acetylcholine (ACh) Synthesis ACh_Vesicle Vesicular ACh Storage ACh_Synthesis->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Signal_Transmission Signal Transmission nAChR->Signal_Transmission Activates This compound This compound This compound->AChE Inhibits Resistance_Assessment_Workflow cluster_collection Field Sampling cluster_lab_rearing Laboratory Rearing cluster_assays Resistance Assays cluster_analysis Data Analysis & Interpretation Collect_Pests Collect Pest Population Rear_F1 Rear to F1 Generation (Optional) Collect_Pests->Rear_F1 Bioassay Toxicological Bioassay (e.g., Leaf-Dip, Vial Test) Rear_F1->Bioassay Biochemical_Assay Biochemical Assay (AChE Inhibition) Rear_F1->Biochemical_Assay Molecular_Assay Molecular Assay (PCR, Sequencing) Rear_F1->Molecular_Assay LC50_RR Calculate LC50 & RR Bioassay->LC50_RR IC50 Determine IC50 Biochemical_Assay->IC50 Allele_Freq Determine Allele Frequency Molecular_Assay->Allele_Freq Conclusion Assess Resistance Level & Mechanism LC50_RR->Conclusion IC50->Conclusion Allele_Freq->Conclusion Resistance_Mechanisms cluster_resistance Resistance Mechanisms Methomyl_Exposure This compound Exposure Insect_Nervous_System Insect Nervous System Methomyl_Exposure->Insect_Nervous_System Target_Site Target Site: AChE Toxicity Toxicity & Death Target_Site->Toxicity Inhibition leads to Insect_Nervous_System->Target_Site Target_Site_Insensitivity Target-Site Insensitivity (ace-1 mutation) Target_Site_Insensitivity->Target_Site Alters Metabolic_Resistance Metabolic Resistance (Detoxification) Metabolic_Resistance->Methomyl_Exposure Degrades Penetration_Resistance Penetration Resistance (Reduced uptake) Penetration_Resistance->Methomyl_Exposure Slows

References

A Comparative Guide to Biomarkers for Validating Methomyl-Induced Oxidative Stress in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers used to validate methomyl-induced oxidative stress in zebrafish (Danio rerio), a prominent model organism in toxicology and drug development. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the most appropriate biomarkers and experimental designs for their investigations.

Introduction to this compound-Induced Oxidative Stress

This compound (B1676398), a broad-spectrum carbamate (B1207046) insecticide, is known to induce oxidative stress in aquatic organisms by generating reactive oxygen species (ROS).[1][2][3] This overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in apoptosis and inflammation.[1][4][5] Zebrafish are a widely used model to study these effects due to their genetic similarity to humans, rapid development, and transparent embryos.[6][7]

Comparison of Key Oxidative Stress Biomarkers

The following tables summarize quantitative data on the most frequently assessed biomarkers of this compound-induced oxidative stress in zebrafish. These biomarkers provide a multi-faceted approach to evaluating the toxicological effects of this compound.

Table 1: Primary Oxidative Stress Markers
BiomarkerThis compound Concentration (mg/L)Tissue/OrganObserved EffectReference
Reactive Oxygen Species (ROS) 0.05 - 0.20LiverSignificant, concentration-dependent increase[1][2][3]
Malondialdehyde (MDA) 0.10 - 0.20LiverSignificant increase, indicating lipid peroxidation[1][2]
Table 2: Antioxidant Enzyme Activity
BiomarkerThis compound Concentration (mg/L)Tissue/OrganObserved EffectReference
Superoxide Dismutase (SOD) 0.05 - 0.20LiverSignificant increase in activity[1][2]
Catalase (CAT) 0.05 - 0.20LiverSignificant increase in activity[1][2]
Glutathione Peroxidase (GSH-Px) 0.05 - 0.20LiverSignificant increase in activity[1][2]
Table 3: Markers of Cellular Damage and Response
BiomarkerThis compound Concentration (mg/L)Tissue/OrganObserved EffectReference
Apoptosis (Caspase-3a, Bax/Bcl2a ratio) 0.05 - 0.20LiverUpregulation of pro-apoptotic genes, concentration-dependent increase in apoptosis[1][3]
Inflammation (IL-1β, TNF-α) 0.10 - 0.20LiverIncreased transcription levels of inflammatory genes[1][2]
DNA Damage (Comet Assay, γH2AX) Sublethal concentrationsWhole cellsConcentration-dependent increase in DNA single and double-strand breaks[4][5]
Liver Damage (AST, ALT) 0.10 - 0.20LiverSignificantly higher in females, indicating liver damage[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular cascade of this compound-induced oxidative stress and a typical experimental workflow for its assessment in zebrafish.

Methomyl_Oxidative_Stress_Pathway This compound This compound Exposure ros Increased Reactive Oxygen Species (ROS) This compound->ros lipid_peroxidation Lipid Peroxidation (MDA) ros->lipid_peroxidation antioxidant_enzymes Antioxidant Enzyme Upregulation (SOD, CAT, GSH-Px) ros->antioxidant_enzymes dna_damage DNA Damage ros->dna_damage inflammation Inflammation (TNF-α, IL-1β) ros->inflammation apoptosis Apoptosis (Caspase-3, Bax/Bcl-2) dna_damage->apoptosis cellular_damage Cellular Damage & Toxicity apoptosis->cellular_damage inflammation->cellular_damage Experimental_Workflow exposure Zebrafish Exposure to this compound (e.g., 56 days) sampling Tissue/Organ Collection (e.g., Liver) exposure->sampling biomarker_analysis Biomarker Analysis sampling->biomarker_analysis ros_mda ROS/MDA Assays biomarker_analysis->ros_mda enzyme_assays SOD, CAT, GSH-Px Activity Assays biomarker_analysis->enzyme_assays gene_expression qPCR for Apoptosis & Inflammation Genes biomarker_analysis->gene_expression histology Histopathological Examination biomarker_analysis->histology data_analysis Data Analysis & Comparison ros_mda->data_analysis enzyme_assays->data_analysis gene_expression->data_analysis histology->data_analysis

References

A Comparative Analysis of the Environmental Impacts of Methomyl and Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental fate and ecotoxicological effects of two prominent classes of insecticides.

This guide provides an objective comparison of the environmental impact of methomyl (B1676398), a carbamate (B1207046) insecticide, and neonicotinoids, a class of neuro-active insecticides. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in understanding the ecological implications of these compounds.

Overview of Environmental Fate and Mobility

The persistence and mobility of a pesticide in the environment are critical factors in determining its potential for non-target exposure and contamination of natural resources. This compound and neonicotinoids exhibit significantly different characteristics in this regard.

This compound is characterized by its relatively low persistence in the soil, with a half-life of approximately 14 days.[1][2] Its high water solubility, however, presents a potential for groundwater contamination.[1][2][3] Microbial degradation is a primary pathway for the breakdown of this compound in the soil.[1]

In contrast, neonicotinoids are known for their high persistence in the environment, with soil half-lives that can extend to over 1,000 days.[4][5] This longevity, combined with their high water solubility, increases the risk of both groundwater and surface water contamination.[5][6][7] A significant portion of neonicotinoids applied as seed coatings, a common application method, is not absorbed by the target crop and remains in the environment.[6][8]

Quantitative Comparison of Environmental Fate

The following table summarizes the key environmental fate parameters for this compound and representative neonicotinoids.

ParameterThis compoundNeonicotinoids (representative values)
Soil Half-Life (t½) ~14 days[1][2]Can exceed 1,000 days[4][5]
Water Solubility High (58 g/L at 20°C)[9]High (e.g., Imidacloprid: 0.61 g/L at 20°C)
Potential for Groundwater Contamination High due to water solubility[1][2][3]High due to persistence and water solubility[5][6][7]
Primary Degradation Pathway Microbial degradation[1]Slow microbial degradation, photolysis[5][7]

Ecotoxicological Profile: Impact on Non-Target Organisms

The toxicity of this compound and neonicotinoids to non-target organisms is a major area of concern. Both classes of insecticides can have detrimental effects on a range of species, from beneficial insects to vertebrates.

Toxicity to Bees and Other Pollinators

This compound is highly toxic to bees.[1] Neonicotinoids are also highly toxic to bees and other pollinators, and exposure, even at sublethal levels, can impair navigation, foraging, and reproduction.[6][7][10] This has been a significant factor in the decline of bee populations.

Toxicity to Aquatic Invertebrates

This compound is classified as highly toxic to aquatic invertebrates.[1] Similarly, neonicotinoids have been shown to negatively impact aquatic invertebrate communities, which can have cascading effects on the broader aquatic ecosystem.[8][10]

Toxicity to Birds

This compound is highly toxic to birds upon ingestion.[1] The impact of neonicotinoids on birds can be both direct and indirect. Direct toxicity can occur from the ingestion of treated seeds.[6][11] Indirectly, neonicotinoids can reduce the availability of insect prey, which is a critical food source for many bird species.[7] Sublethal effects of neonicotinoids on birds include appetite suppression and weight loss.[1]

Quantitative Comparison of Ecotoxicity

The following tables provide a summary of acute toxicity data for this compound and common neonicotinoids on various non-target organisms. LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of a test population, while LC50 (Lethal Concentration, 50%) is the concentration in water required to kill 50% of a test population over a specific time.

Table 4.1: Acute Oral Toxicity to Birds (LD50)

CompoundSpeciesLD50 (mg/kg body weight)
This compound Bobwhite Quail24.2[1]
Imidacloprid Japanese Quail31
Clothianidin Bobwhite Quail>2000
Thiamethoxam Bobwhite Quail1551

Table 4.2: Acute Toxicity to Fish (96-hour LC50)

CompoundSpeciesLC50 (mg/L)
This compound Rainbow Trout3.4[5]
Bluegill Sunfish0.8[5]
Imidacloprid Rainbow Trout211
Clothianidin Rainbow Trout>100
Thiamethoxam Rainbow Trout>100

Table 4.3: Acute Toxicity to Aquatic Invertebrates (48-hour LC50)

CompoundSpeciesLC50 (mg/L)
This compound Daphnia magna0.0287[5]
Imidacloprid Daphnia magna85
Clothianidin Daphnia magna>100
Thiamethoxam Daphnia magna>100

Table 4.4: Acute Contact Toxicity to Honey Bees (LD50)

CompoundLD50 (µ g/bee )
This compound 1.29[12]
Imidacloprid 0.024
Clothianidin 0.044
Thiamethoxam 0.022

Mechanisms of Action and Signaling Pathways

The differing modes of action of this compound and neonicotinoids at the molecular level explain their toxic effects on both target and non-target organisms.

This compound: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE).[13] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately death.[14][15]

Methomyl_Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition Inhibition

This compound's inhibition of acetylcholinesterase.
Neonicotinoids: Nicotinic Acetylcholine Receptor Agonism

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[16][17] They bind to these receptors, mimicking the action of acetylcholine but with a much stronger and more persistent effect. This leads to overstimulation of the nerve cells, paralysis, and death.[17][18] The selectivity of neonicotinoids for insect nAChRs over vertebrate nAChRs is a key aspect of their mode of action.[17]

Neonicotinoid_Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Postsynaptic Neuron Postsynaptic Neuron nAChR->Postsynaptic Neuron Continuous Signal Transduction Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Strongly) Agonism Agonist Binding

Neonicotinoid's agonistic action on nAChRs.

Experimental Protocols

The data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure the reliability and comparability of ecotoxicological and environmental fate data.

Environmental Fate Studies
  • Aerobic and Anaerobic Soil Metabolism (OECD 307): This test determines the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.[4][19] Radiolabeled test substances are often used to trace the formation and decline of transformation products.[19] The study involves incubating treated soil samples under controlled temperature and moisture conditions and analyzing them at various time intervals.[19]

  • Leaching in Soil Columns (OECD 312): This laboratory study assesses the mobility of a pesticide and its degradation products through the soil profile.[20][21] Soil columns are packed and treated with the test substance, followed by the application of artificial rain. The leachate and soil segments are then analyzed to determine the extent of movement.[20][21]

Experimental_Workflow cluster_fate Environmental Fate Assessment cluster_toxicity Ecotoxicity Assessment Soil_Metabolism Soil Metabolism Study (OECD 307) Data_Analysis Data Analysis & Risk Assessment Soil_Metabolism->Data_Analysis Leaching_Study Soil Column Leaching (OECD 312) Leaching_Study->Data_Analysis Hydrolysis_Photolysis Hydrolysis & Photolysis Studies Hydrolysis_Photolysis->Data_Analysis Avian_Toxicity Avian Toxicity Testing (LD50) Avian_Toxicity->Data_Analysis Aquatic_Toxicity Aquatic Toxicity Testing (LC50) Aquatic_Toxicity->Data_Analysis Bee_Toxicity Bee Toxicity Testing (LD50) Bee_Toxicity->Data_Analysis Test_Substance Test Substance (this compound or Neonicotinoid) Test_Substance->Soil_Metabolism Test_Substance->Leaching_Study Test_Substance->Hydrolysis_Photolysis Test_Substance->Avian_Toxicity Test_Substance->Aquatic_Toxicity Test_Substance->Bee_Toxicity

A generalized workflow for assessing pesticide environmental impact.
Ecotoxicity Studies

  • Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines are used to determine the LD50 of a substance in mammals and can be adapted for avian species. The test involves administering the substance to animals at various dose levels and observing mortality and other toxic effects.

  • Fish, Acute Toxicity Test (OECD 203): This test is designed to determine the LC50 of a substance for fish. Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna, a key aquatic invertebrate. The test determines the concentration that immobilizes 50% of the daphnids within a 48-hour exposure period.

  • Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 and 214): These tests determine the LD50 of a substance for honeybees through both oral ingestion and direct contact.

Mechanism of Action Assays
  • Acetylcholinesterase Inhibition Assay: The Ellman method is a common colorimetric assay used to measure AChE activity and its inhibition by compounds like this compound.[22] This assay is based on the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically.[22][23]

  • Nicotinic Acetylcholine Receptor Binding Assay: Radioligand binding assays are used to study the interaction of neonicotinoids with nAChRs.[18][24] A radiolabeled neonicotinoid (e.g., [3H]imidacloprid) is incubated with a preparation of insect neuronal membranes containing nAChRs. The amount of radioligand bound to the receptors is measured in the presence and absence of unlabeled test compounds to determine their binding affinity.[18][24]

Conclusion

This compound and neonicotinoids present distinct environmental risk profiles. This compound is characterized by high acute toxicity to a broad range of non-target organisms but has low environmental persistence. In contrast, neonicotinoids exhibit high to very high toxicity, particularly to pollinators and aquatic invertebrates, and their high persistence in soil and water raises concerns about chronic exposure and widespread environmental contamination. The choice of insecticide for pest management should, therefore, involve a thorough consideration of these environmental trade-offs. This guide provides a foundational understanding of the experimental data and methodologies used to assess the environmental impact of these two important classes of insecticides.

References

Unmasking Methomyl's Metamorphosis: A Comparative Guide to Mass Spectrometry Methods for Degradation Product Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the environmental fate of the carbamate (B1207046) insecticide methomyl (B1676398), accurate identification and quantification of its degradation products are paramount. Mass spectrometry (MS) coupled with chromatographic techniques stands as the gold standard for this purpose. This guide provides a comprehensive comparison of leading MS-based methods, offering supporting data and detailed protocols to aid in methodological selection and application.

The degradation of this compound in the environment proceeds through several pathways, primarily hydroxylation, oxidation, and the cleavage of its ester bond. These processes result in a variety of degradation products, with this compound oxime and this compound methylol being among the most frequently identified. The choice of analytical technique is critical for resolving and accurately identifying these structurally similar compounds.

Performance Comparison of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the two most powerful and widely employed techniques for the analysis of this compound and its degradation products. The following tables summarize their performance characteristics based on available literature.

Table 1: Performance of LC-MS/MS Methods for this compound and its Degradation Products

AnalyteMatrixMethodLODLOQRecovery (%)Reference
This compoundTobacco2D-LC-MS/MS0.69 ng/mL2.30 ng/mL93.1-108.2
This compoundMintUPLC-MS-20 µg/kg (ADI)-
CarbamatesVegetablesLC-MS/MS-5 µg/kg91-109
Oxamyl & Oxime MetaboliteWaterLC/MS/MS0.1 ppb1.0 ppb-

Table 2: Performance of GC-MS Methods for this compound and its Degradation Products

AnalyteMatrixMethodLODLOQRecovery (%)Reference
This compound Oxime (as TMS derivative)BloodGC-MS0.5 ng/g-72-93
This compoundStomach ContentsGC-MS---

In-Depth Look: LC-MS/MS vs. GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of this compound and its degradation products due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile compounds without the need for derivatization. Techniques like Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS/MS offer rapid and efficient separation with enhanced resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. However, for many of this compound's degradation products, which can be polar and less volatile, derivatization is often necessary to improve their chromatographic behavior and thermal stability. A common approach involves converting the analytes into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. While effective, this adds an extra step to the sample preparation process.

Experimental Protocols

LC-MS/MS Method for this compound and Degradation Products

This protocol is a generalized procedure based on common practices for the analysis of pesticide residues in environmental samples.

a) Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Extraction: Homogenize 10-15 g of the sample (e.g., soil, water, plant material) with 10-15 mL of acetonitrile (B52724). For water samples, a liquid-liquid extraction may be performed.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to the acetonitrile extract. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). Vortex for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge the d-SPE tube and filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

b) UPLC-MS/MS Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for this compound and its degradation products.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

GC-MS Method for this compound Degradation Products (e.g., this compound Oxime)

This protocol outlines a typical procedure for the analysis of this compound oxime, often requiring derivatization.

a) Sample Preparation and Derivatization

  • Extraction: Extract the sample using an appropriate solvent (e.g., ethyl acetate, dichloromethane). The extraction method will vary depending on the matrix.

  • Hydrolysis (for total this compound determination): To determine the total amount of this compound, including its oxime metabolite, the sample can be hydrolyzed with a base (e.g., NaOH) to convert this compound to this compound oxime.

  • Derivatization: Evaporate the extract to dryness and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture (e.g., at 60-70°C) for a specified time to form the TMS derivatives.

  • Reconstitution: After cooling, reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

b) GC-MS Parameters

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analytes.

Visualizing the Workflow and Degradation Pathway

To illustrate the processes involved, the following diagrams were generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Environmental Sample (Soil, Water, etc.) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Final_Sample Final Sample for Analysis Cleanup->Final_Sample LC LC Separation Final_Sample->LC MS Mass Spectrometer LC->MS Data Data Acquisition & Processing MS->Data Confirmation Degradation Product Confirmation Data->Confirmation

Caption: General workflow for this compound degradation product analysis.

This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Oxidation Oxidation This compound->Oxidation Ester_Cleavage Ester Bond Cleavage This compound->Ester_Cleavage Methomyl_Methylol This compound Methylol Hydroxylation->Methomyl_Methylol Other_Products Other Degradation Products Oxidation->Other_Products Methomyl_Oxime This compound Oxime Ester_Cleavage->Methomyl_Oxime

Caption: Simplified degradation pathway of this compound.

Conclusion

The confirmation of this compound degradation products is a critical task in environmental monitoring and food safety. Both LC-MS/MS and GC-MS offer the high sensitivity and selectivity required for this purpose. LC-MS/MS is often favored for its ability to analyze a broader range of polar and thermally labile degradation products without derivatization. However, GC-MS remains a robust and reliable technique, particularly when coupled with appropriate derivatization strategies. The choice between these methods will ultimately depend on the specific degradation products of interest, the sample matrix, and the available instrumentation. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and develop robust analytical methods for the comprehensive assessment of this compound's environmental fate.

Evaluating Alternatives to Methomyl for Controlling Resistant Insect Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The widespread use of the carbamate (B1207046) insecticide methomyl (B1676398) has led to the development of resistance in numerous key insect pest populations, compromising its efficacy and necessitating the evaluation of alternative control agents. This guide provides a comparative analysis of prominent alternatives to this compound, presenting supporting experimental data, detailed methodologies, and visualizations of the underlying biological mechanisms and experimental processes for researchers, scientists, and professionals in drug development.

This compound: Mode of Action and Resistance

This compound is a potent, broad-spectrum insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing constant nerve stimulation, paralysis, and rapid death.[1][2] However, sustained selection pressure has driven the evolution of resistance in pests like the diamondback moth (Plutella xylostella) and the house fly (Musca domestica).[3][4]

Resistance primarily develops through two key mechanisms:

  • Target-Site Insensitivity: Genetic mutations alter the structure of the AChE enzyme, reducing its sensitivity to inhibition by this compound and other carbamates.[5]

  • Metabolic Resistance: Insects evolve enhanced enzymatic systems—such as mixed-function oxidases (MFOs), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs)—that detoxify or sequester the insecticide at a faster rate before it can reach its target site.[6][7] This is a common and challenging form of resistance.[6]

cluster_pressure Selection Pressure cluster_mechanisms Resistance Mechanisms cluster_details Biochemical Changes cluster_outcome Phenotypic Outcome sp Sustained this compound Application ts Target-Site Insensitivity sp->ts selects for mr Metabolic Resistance sp->mr selects for ts_detail Mutation in Ace gene => Altered AChE Enzyme ts->ts_detail mr_detail Upregulation of Detoxification Enzymes (e.g., P450s, GSTs, CCEs) mr->mr_detail outcome Resistant Insect Population ts_detail->outcome leads to mr_detail->outcome leads to

Caption: Primary mechanisms of insect resistance to this compound.

Alternative Insecticides and Their Modes of Action

To combat this compound resistance, insecticides with different modes of action (MoA) are essential. Rotating chemical classes prevents the selection of cross-resistant populations. Key alternatives include Diamides, Spinosyns, and others, which target different physiological pathways.

This compound This compound (Carbamate) IRAC Group 1A ache Acetylcholinesterase (AChE) This compound->ache Inhibits diamides Diamides e.g., Chlorantraniliprole IRAC Group 28 ryr Ryanodine Receptors (RyR) diamides->ryr Activates spinosyns Spinosyns e.g., Spinetoram IRAC Group 5 nachr Nicotinic Acetylcholine Receptors (nAChR) spinosyns->nachr Allosterically Activates pyrethroids Pyrethroids e.g., Bifenthrin IRAC Group 3A vgsc Voltage-Gated Sodium Channels pyrethroids->vgsc Modulates

Caption: Comparative modes of action for this compound and key alternatives.

Comparative Efficacy Data

The efficacy of alternatives against this compound-resistant insects is typically quantified by comparing the lethal concentration required to kill 50% of the test population (LC50). The Resistance Ratio (RR), calculated as LC50 of Resistant Strain / LC50 of Susceptible Strain, is a key indicator of the magnitude of resistance.

The following table summarizes data from studies on the diamondback moth (Plutella xylostella), a pest known for high levels of resistance to this compound.

InsecticideChemical Class (IRAC Group)Pest StrainLC50 (mg/L)Resistance Ratio (RR)Data Source(s)
This compound Carbamate (1A)Susceptible15.3-[3]
Resistant (Bezerros, BR)>1000>65[3]
Indoxacarb Oxadiazine (22A)Susceptible0.08-[3]
Resistant (Bezerros, BR)2.0225.3[3]
Spinetoram Spinosyn (5)Susceptible0.03-[8] (Implied)
Resistant (Field Pop., BR)Not specified, but >80% mortality-[8]
Chlorantraniliprole Diamide (28)Susceptible0.01-[8][9] (Implied)
Resistant (Field Pop., BR)Not specified, but >80% mortality-[8]
Bifenthrin Pyrethroid (3A)SusceptibleNot specified-[8]
Resistant (Field Pop., BR)Not specified, but >80% mortality-[8]

Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution. Some studies test field populations where a susceptible baseline is not available, but demonstrate high efficacy where this compound has failed.

As shown, populations with high resistance to this compound can be effectively controlled by insecticides from other chemical classes like oxadiazines, spinosyns, and diamides.[3][8]

Standardized Experimental Protocol: Leaf-Dip Bioassay

Accurate determination of LC50 values requires standardized bioassays. The leaf-dip bioassay is a common method for evaluating insecticide efficacy against foliage-feeding insects like P. xylostella.[3][9]

Objective: To determine the concentration-mortality response of an insect population to a given insecticide.

Materials:

  • Technical grade insecticide

  • Solvent (e.g., acetone) and distilled water

  • Non-ionic surfactant

  • Host plant leaves (e.g., cabbage, kale)

  • Petri dishes or ventilated containers

  • Micropipettes

  • Beakers and flasks for serial dilutions

  • Healthy, uniform-aged insect larvae

  • Incubator or environmental chamber

Methodology:

  • Insect Rearing: Maintain a healthy colony of both susceptible and suspected resistant insect strains under controlled conditions (temperature, humidity, photoperiod).

  • Insecticide Preparation: Prepare a stock solution of the insecticide in an appropriate solvent. Create a series of serial dilutions in distilled water, typically with a small amount of surfactant to ensure even leaf coverage. A control solution (water + surfactant) must be included.[9]

  • Leaf Treatment: Excise leaf discs from the host plant. Dip each disc into a specific insecticide concentration for a standardized time (e.g., 10-30 seconds). Allow the discs to air dry completely.[9]

  • Insect Exposure: Place one treated leaf disc into each petri dish. Introduce a set number of larvae (e.g., 10-20) into each dish.[3]

  • Incubation: Maintain the petri dishes in an environmental chamber under controlled conditions for a set period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: Record the number of dead or moribund larvae at the end of the exposure period. Larvae are often considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Correct mortality data for any deaths in the control group using Abbott's formula. Use probit analysis to calculate the LC50 values, 95% confidence limits, and the slope of the concentration-mortality curve.[9][10]

A 1. Prepare Serial Dilutions of Insecticide & Control B 2. Dip Leaf Discs in Solutions (e.g., 10-30 seconds) A->B C 3. Air Dry Treated Leaves B->C D 4. Place One Leaf Disc per Petri Dish C->D E 5. Introduce Larvae (e.g., n=20 per dish) D->E F 6. Incubate for 24-72h (Controlled Conditions) E->F G 7. Assess Mortality (Count dead/moribund larvae) F->G H 8. Analyze Data (Abbott's Formula, Probit Analysis) G->H I Calculate LC50 & RR H->I

Caption: Standardized workflow for a leaf-dip insecticide bioassay.

Conclusion and Recommendations

The development of this compound resistance is a significant challenge in pest management. This guide demonstrates that several effective alternatives with distinct modes of action are available. Diamides (e.g., chlorantraniliprole) and spinosyns (e.g., spinetoram) have shown high efficacy against this compound-resistant P. xylostella.[8]

For sustainable, long-term control and to delay the onset of resistance to these alternatives, an Integrated Pest Management (IPM) approach is critical. Researchers and pest management professionals should focus on:

  • Resistance Monitoring: Regularly conduct bioassays to monitor the susceptibility of local pest populations to various insecticides.

  • Insecticide Rotation: Implement a structured rotation program using insecticides from different IRAC groups to disrupt the selection for resistance.

  • Exploring Novel MoAs: Continue research into novel insecticide targets and non-chemical control methods, such as biological agents and behavioral disruptors.[11][12]

By employing these strategies, the utility of valuable insecticides can be preserved, ensuring effective and sustainable crop protection.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Methomyl

Author: BenchChem Technical Support Team. Date: December 2025

Methomyl (B1676398) is a highly toxic carbamate (B1207046) insecticide requiring stringent disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] Adherence to these procedures is critical, as improper disposal of this compound waste is a violation of federal law in many regions and is classified as acutely hazardous.[1][3]

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the product's specific Safety Data Sheet (SDS). The following are general but essential safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious rubber gloves and boots, protective clothing, chemical safety goggles, and, in case of inadequate ventilation or potential for aerosol generation, a NIOSH/MSHA-approved self-contained breathing apparatus (SCBA).[4][5]

  • Ventilation: Handle this compound exclusively in well-ventilated areas or outdoors to avoid inhalation of dust, mists, or vapors.[5][6]

  • Ignition Sources: this compound formulations can be highly flammable.[5] Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[5][6]

  • Emergency Stations: Ensure that eyewash fountains and safety showers are in close proximity to any area where this compound is handled.[6]

Quantitative Data and Classifications

For logistical and regulatory purposes, it is crucial to be aware of the specific classifications for this compound waste.

Classification TypeIdentifierDescriptionSource
U.S. EPA Hazardous Waste P066For generators of waste equal to or greater than 100 kg/month .[7]
UN Number (Solid) UN 2757Carbamate Pesticide, Solid, Toxic[8][9]
UN Number (Liquid) UN 2758Carbamate Pesticide, Liquid, Flammable, Toxic[6]
Transport Hazard Class 6.1Poisonous Substance[1][8]
Transport Packing Group IISubstance presenting a medium risk of poisoning in transport.[1][8]
Aquatic Hazard Category 1Very toxic to aquatic life with long-lasting effects.[4][5][8]

Procedural Disposal Plan

The proper disposal route for this compound depends on whether you are handling unused product, empty containers, or material from a spill.

Step 1: Disposal of Unused or Excess this compound

On-site disposal of concentrated this compound is generally not acceptable.[4] The primary principle is to avoid generating waste whenever possible.

  • Intended Use: The most preferred method is to use the product for its intended purpose according to the label instructions.[4]

  • Contact Authorities: If the product cannot be used, do not dispose of it directly. Contact your local State Pesticide or Environmental Control Agency, or a designated Hazardous Waste representative for guidance.[1][3][10]

  • Utilize Collection Programs: Inquire about local chemical collection programs. For example, some regions have services like ChemClear® that periodically collect unwanted chemicals.[4]

  • Approved Waste Disposal Plant: The ultimate destination for this compound waste should be an approved and licensed waste disposal facility or incineration plant.[4][5] Recommended disposal methods include incineration in a furnace with an effluent gas scrubber or alkaline hydrolysis, which leads to complete degradation.[7]

Step 2: Decontamination and Disposal of Empty Containers

Empty containers retain product residue and must be treated as hazardous waste.[5] Never reuse them for any other purpose.[5][9]

  • Triple Rinsing: Invert the empty container over a spray or mixing tank, allowing it to drain for at least 30 seconds until the flow becomes drips.[5][11] Rinse the container three times with a volume of fresh water equal to one-quarter of the container's capacity.[5][11]

  • Rinsate Collection: Add all rinsings directly to the spray tank or a designated collection vessel for later disposal as this compound waste.[4]

  • Container Destruction: Puncture or otherwise render the container unusable to prevent reuse.[5][8]

  • Recycling/Disposal: Offer the cleaned and punctured containers to an approved collector or recycler.[5][8] National programs like drumMUSTER in Australia provide collection services for properly cleaned chemical containers.[4]

Step 3: Spill Cleanup and Disposal

Immediate and careful action is required in the event of a spill to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate unprotected personnel. The cleanup crew must wear the full PPE described above, including SCBA.[4][5]

  • Containment: Stop the leak if it is safe to do so.[6] Dike the area with an inert absorbent material such as sand, clay, earth, or vermiculite (B1170534) to contain the spill.[4][5][6]

  • Collection: Use non-sparking tools to carefully sweep, scoop, or vacuum the absorbed material into clean, dry, sealable, and properly labeled containers for disposal.[5][6][7]

  • Decontamination:

    • Wash the spill area, tools, and equipment with a bleach or caustic/soda ash solution to neutralize any remaining residue.[4][6]

    • Collect all wash water and cleaning materials for disposal as hazardous waste; do not allow it to enter drains or waterways.[4][5]

  • Reporting: If a significant spill occurs or if contamination of sewers or waterways is possible, report it immediately to local water and waste management authorities or other emergency services.[4][5]

Experimental Protocol: Decontamination of Pesticide-Contaminated Water

A system has been developed for decontaminating wash water from pesticide applicators, which can be adapted for laboratory use to treat aqueous rinsates containing this compound.[7]

  • Flocculation/Coagulation: In the first stage, the pesticide-contaminated water undergoes flocculation and coagulation. This process involves adding chemicals (flocculants/coagulants) that cause the suspended pesticide particles to clump together.

  • Sedimentation: The water is then left undisturbed to allow the aggregated particles (floc) to settle to the bottom, forming a sediment layer.

  • Supernatant Treatment: The clearer water (supernatant) from the top is carefully separated from the sediment.

  • Activated Carbon Filtration: This supernatant is then passed through columns containing activated carbon. The porous nature of the carbon adsorbs the dissolved pesticide molecules, effectively removing them from the water.

  • Disposal: The resulting sediment and the used activated carbon must be disposed of as hazardous this compound waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste.

MethomylDisposalWorkflow start This compound Waste Generated spill Spill Occurs start->spill Spillage unused_product Unused Product start->unused_product Excess/Expired empty_container Empty Container start->empty_container Used spill_ppe 1. Wear Full PPE (incl. SCBA) spill->spill_ppe use_product 1. Use for Intended Purpose (If Possible) unused_product->use_product triple_rinse 1. Triple Rinse Container empty_container->triple_rinse spill_contain 2. Contain with Inert Absorbent spill_ppe->spill_contain spill_collect 3. Collect in Labeled, Sealable Container spill_contain->spill_collect spill_decon 4. Neutralize Area (Bleach/Caustic Solution) spill_collect->spill_decon spill_dispose 5. Dispose of Waste via Approved Facility spill_decon->spill_dispose contact_auth 2. Contact Environmental Agency / Waste Rep use_product->contact_auth If cannot be used chem_clear 3. Use Collection Program (e.g., ChemClear®) contact_auth->chem_clear final_dispose 4. Dispose via Approved Waste Facility/Incineration chem_clear->final_dispose recycle 4. Send to Approved Recycler/Collector collect_rinsate 2. Collect Rinsate for Disposal as Waste triple_rinse->collect_rinsate destroy_container 3. Puncture Container collect_rinsate->destroy_container destroy_container->recycle

Caption: Workflow for the safe management and disposal of different this compound waste streams.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methomyl
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。